PD 404182
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
3,4-dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c12-11-14-7-3-6-13-10(14)8-4-1-2-5-9(8)15-11/h1-2,4-5,12H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNENSSREQFBZGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2C3=CC=CC=C3SC(=N)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424969 | |
| Record name | PD 404,182 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72596-74-8 | |
| Record name | PD-404182 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072596748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PD 404,182 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 72596-74-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PD-404182 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PYK7K517E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Multifaceted Biological Targets of PD 404182: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 404182 is a pharmacologically active small molecule with a diverse range of biological activities. Initially identified for its antimicrobial and anti-inflammatory properties, subsequent research has revealed its potent inhibitory effects on key enzymes involved in cardiovascular regulation, viral replication, and epigenetic modulation. This technical guide provides an in-depth analysis of the known biological targets of this compound, presenting quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this versatile compound.
Core Biological Targets and Quantitative Inhibition Data
This compound has been demonstrated to interact with and inhibit several distinct biological targets. The following table summarizes the key targets and their corresponding quantitative inhibition data, providing a clear comparison of the compound's potency across different molecular interactions.
| Target Enzyme/Protein | Organism/System | Inhibition Metric | Value (µM) | Reference |
| Dimethylarginine Dimethylaminohydrolase 1 (DDAH-1) | Human | IC50 | 9 | [1][2][3][4] |
| SARS-CoV-2 Main Protease (Mpro/3CLpro) | Virus | IC50 | 0.081 | [1] |
| Histone Deacetylase 8 (HDAC8) | Human | IC50 | 0.011 | [1] |
| KDO 8-P Synthase | Bacterial | Ki | 0.026 | [1] |
| Human Immunodeficiency Virus 1 (HIV-1) | Virus | IC50 | 1 | [2][5] |
| Hepatitis C Virus (HCV) | Virus | IC50 | 11 | [5] |
Detailed Methodologies for Key Experiments
The determination of the biological targets and inhibitory potency of this compound has been achieved through a variety of experimental protocols. This section outlines the methodologies for the key experiments cited.
DDAH-1 Inhibition Assay
The enzymatic activity of human DDAH-1 and its inhibition by this compound was assessed using a biochemical assay. This assay measures the conversion of a substrate, such as asymmetric dimethylarginine (ADMA) or an artificial substrate, by recombinant human DDAH-1. The product formation is quantified, often through colorimetric or fluorescent methods. To determine the IC50 value, the assay is performed with a fixed concentration of the enzyme and substrate in the presence of varying concentrations of this compound. The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 is calculated as the concentration of this compound that results in 50% inhibition of DDAH-1 activity.[3][6]
SARS-CoV-2 Mpro Inhibition Assay
A Förster Resonance Energy Transfer (FRET)-based biosensor assay was utilized to screen for inhibitors of the SARS-CoV-2 main protease (Mpro).[1] This assay employs a recombinant Mpro and a synthetic peptide substrate containing a FRET pair (a fluorophore and a quencher). In the absence of an inhibitor, Mpro cleaves the substrate, separating the FRET pair and leading to an increase in fluorescence. When an effective inhibitor like this compound is present, Mpro activity is blocked, the substrate remains intact, and the fluorescence is quenched. The IC50 value is determined by measuring the fluorescence intensity at various concentrations of the inhibitor.
Antiviral Activity Assays
The antiviral efficacy of this compound against viruses such as Herpes Simplex Virus (HSV), HIV, and HCV was evaluated using cell-based assays.[1][5] Typically, susceptible host cells (e.g., Vero cells for HSV) are infected with the virus in the presence of different concentrations of this compound. The antiviral effect is quantified by measuring the reduction in viral-induced cytopathic effects, the number of viral plaques, or the level of viral antigens or nucleic acids (via qRT-PCR). The IC50 value represents the concentration of this compound required to inhibit viral replication by 50%.[5]
In Vitro Angiogenesis Assay (Endothelial Tube Formation)
The antiangiogenic potential of this compound was assessed by its ability to inhibit the formation of tube-like structures by endothelial cells in vitro.[3] Primary human dermal microvascular endothelial cells are seeded on a basement membrane matrix (e.g., Matrigel) and treated with various concentrations of this compound. Following an incubation period, the formation of capillary-like networks is visualized by microscopy and quantified by measuring parameters such as tube length and the number of branch points. A reduction in these parameters indicates an antiangiogenic effect.[1][3]
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound stem from its interaction with distinct signaling pathways and its unique mechanisms of action.
DDAH-1/NO Signaling Pathway
This compound acts as a competitive inhibitor of DDAH-1, an enzyme responsible for the degradation of asymmetric dimethylarginine (ADMA).[3][6] ADMA is an endogenous inhibitor of nitric oxide synthases (NOS). By inhibiting DDAH-1, this compound leads to an accumulation of intracellular ADMA.[3] Elevated ADMA levels, in turn, competitively inhibit NOS activity, resulting in reduced production of nitric oxide (NO).[1][3] This reduction in NO has downstream effects, including the attenuation of endothelial tube formation, which contributes to the antiangiogenic properties of this compound.[1][3]
Figure 1. this compound inhibits DDAH-1, leading to increased ADMA, reduced NO, and decreased angiogenesis.
Virucidal Mechanism of Action
The antiviral activity of this compound against enveloped viruses like HIV and HCV is attributed to a direct virucidal mechanism.[5] The compound physically disrupts the integrity of the virions. This disruption can lead to the release of viral nucleic acids into the surrounding environment, rendering the virus non-infectious.[5] This direct action on the virus particle is a distinct mechanism from host-targeted antiviral strategies.
Figure 2. this compound directly disrupts viral particles, leading to the release of viral RNA.
Conclusion
This compound is a small molecule with a compelling and diverse pharmacological profile, targeting multiple, unrelated biological molecules with high potency. Its ability to inhibit DDAH-1, viral proteases, and HDACs, alongside its direct virucidal activity, highlights its potential for therapeutic development in a range of diseases, from cardiovascular disorders and cancer to viral infections. The detailed quantitative data and mechanistic insights provided in this guide offer a solid foundation for further investigation and drug development efforts centered on this promising compound. The continued exploration of this compound and its derivatives may unlock new therapeutic strategies for challenging medical conditions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Novel and Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase: A Modulator of Cardiovascular Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. PD 404,182 Is a Virocidal Small Molecule That Disrupts Hepatitis C Virus and Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel and potent inhibitor of dimethylarginine dimethylaminohydrolase: a modulator of cardiovascular nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
PD 404182: A Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of PD 404182, a potent small-molecule inhibitor of dimethylarginine dimethylaminohydrolase-1 (DDAH-1). DDAH-1 is a critical enzyme in the regulation of nitric oxide (NO) bioavailability through its metabolism of the endogenous nitric oxide synthase (NOS) inhibitor, asymmetric dimethylarginine (ADMA). Inhibition of DDAH-1 by this compound leads to an accumulation of ADMA, thereby reducing NO production. This mechanism holds therapeutic potential in conditions characterized by excessive NO synthesis, such as septic shock and certain cancers with pathological angiogenesis. This document details the mechanism of action of this compound, presents its inhibitory activity in a structured format, outlines key experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to DDAH-1 and the Role of this compound
Dimethylarginine dimethylaminohydrolase-1 (DDAH-1) is a key enzyme that hydrolyzes asymmetric dimethylarginine (ADMA) and monomethylarginine (L-NMMA) to L-citrulline and dimethylamine or monomethylamine, respectively.[1] ADMA is an endogenous competitive inhibitor of all three isoforms of nitric oxide synthase (NOS), thereby regulating the production of nitric oxide (NO).[2] Elevated levels of ADMA are associated with endothelial dysfunction and have been implicated in various cardiovascular diseases.[3]
Conversely, in pathological states characterized by excessive NO production, such as septic shock or tumor angiogenesis, inhibition of DDAH-1 presents a viable therapeutic strategy.[4][5] By blocking DDAH-1 activity, endogenous ADMA levels rise, leading to a controlled reduction in NO synthesis.[1]
This compound, a heterocyclic iminobenzothiazine derivative, has been identified as a potent inhibitor of human DDAH-1.[6] It has demonstrated significant effects in cellular models, including increasing intracellular ADMA concentrations, reducing lipopolysaccharide (LPS)-induced NO production, and exhibiting anti-angiogenic properties.[4][6]
Quantitative Data on this compound Activity
The inhibitory potency and cellular effects of this compound on DDAH-1 have been quantified in several studies. The following tables summarize the key quantitative data.
| Parameter | Value | Enzyme/Cell Type | Notes | Reference |
| IC50 | 9 µM | Recombinant Human DDAH-1 | Dose-dependent inhibition of DDAH-1 enzymatic activity. | [6] |
| Mechanism of Action | Competitive, potentially irreversible/tightly-bound | Recombinant Human DDAH-1 | This compound's inhibition could be competed by a DDAH-1 substrate. Enzyme activity did not significantly recover after inhibitor dilution. | [4][6] |
| Cellular Effect | Observation | Cell Type | Conditions | Reference |
| Intracellular ADMA Levels | ~70% increase | Primary Human Vascular Endothelial Cells (ECs) | Treatment with 20 µM this compound. | |
| Nitric Oxide Production | Reduction of LPS-induced NO spike | Primary Human Vascular Endothelial Cells (ECs) | Co-treatment with LPS. | [6] |
| Angiogenesis | Abrogation of tube-like structure formation | Primary Human Vascular Endothelial Cells (ECs) | In vitro angiogenesis assay. | [4][6] |
| Antiviral Activity (HIV-1) | IC50 of 1 µM | Seminal Plasma | - |
Signaling Pathway and Mechanism of Action
The inhibition of DDAH-1 by this compound directly impacts the nitric oxide signaling pathway. The following diagram illustrates this mechanism.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound as a DDAH-1 inhibitor.
DDAH-1 Enzymatic Activity Assay (Colorimetric)
This assay quantifies DDAH-1 activity by measuring the production of L-citrulline from a substrate, such as ADMA.
-
Materials:
-
Recombinant human DDAH-1
-
Asymmetric dimethylarginine (ADMA)
-
This compound
-
Assay Buffer (e.g., 100 mM KH2PO4, 1 mM EDTA, pH 7.27)
-
Color Developing Reagent (e.g., containing antipyrine and 2,3-butanedione monoxime)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add recombinant human DDAH-1 (e.g., 30 nM final concentration) to each well.
-
Add the various concentrations of this compound or vehicle (e.g., DMSO) to the wells.
-
Initiate the enzymatic reaction by adding the substrate ADMA (e.g., 500 µM final concentration).
-
Incubate the plate at 37°C for a specified time (e.g., 4 hours).
-
Stop the reaction by adding the color developing reagent.
-
Incubate at 60°C for approximately 90 minutes to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., 485 nm) using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
-
Cellular Asymmetric Dimethylarginine (ADMA) Quantification
This protocol describes the measurement of intracellular ADMA levels in cultured cells following treatment with this compound.
-
Materials:
-
Primary Human Vascular Endothelial Cells (ECs)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Methanol for protein precipitation
-
Internal standard (e.g., d7-ADMA)
-
HPLC or LC-MS/MS system
-
-
Procedure:
-
Culture endothelial cells to confluence in appropriate culture vessels.
-
Treat the cells with this compound (e.g., 20 µM) or vehicle for a specified duration (e.g., 24 hours).
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells and precipitate proteins using a solvent like methanol.
-
Add an internal standard to the samples for accurate quantification.
-
Centrifuge the samples to pellet the precipitated protein and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in a suitable mobile phase.
-
Analyze the samples using a validated HPLC with fluorescence detection or an LC-MS/MS method to quantify ADMA levels.
-
Normalize the ADMA concentration to the total protein content of the cell lysate.
-
Cellular Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (a stable breakdown product of NO) in the cell culture medium as an indicator of NO production.
-
Materials:
-
Primary Human Vascular Endothelial Cells (ECs)
-
Cell culture medium
-
Lipopolysaccharide (LPS) to stimulate NO production
-
This compound
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Seed endothelial cells in a 96-well plate and allow them to adhere.
-
Treat the cells with this compound and/or LPS for the desired time period (e.g., 24 hours).
-
Prepare a standard curve using serial dilutions of sodium nitrite.
-
After incubation, collect the cell culture supernatant from each well.
-
Add the Griess Reagent to the supernatants and the nitrite standards in a new 96-well plate.
-
Incubate at room temperature for approximately 15-30 minutes, protected from light, to allow for color development.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for characterizing a DDAH-1 inhibitor and the logical relationship of DDAH-1 inhibition's downstream effects.
Conclusion
This compound is a well-characterized, potent inhibitor of DDAH-1. Its ability to increase intracellular ADMA and subsequently decrease NO production has been demonstrated through robust biochemical and cell-based assays. The detailed experimental protocols and structured data presented in this guide provide a solid foundation for researchers and drug development professionals interested in utilizing this compound as a tool to investigate the roles of DDAH-1 and NO signaling in various physiological and pathological processes. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to explore its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitric Oxide Griess Assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high throughput chemical screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
PD 404182: A Technical Whitepaper on its Antiviral Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 404182 is a small molecule that has demonstrated significant antiviral properties against a range of enveloped and non-enveloped viruses. Initially identified as an inhibitor of bacterial 2-keto-3-deoxyoctulosonic acid 8-phosphate synthase, its potent antiviral activity has garnered considerable interest in the scientific community. This document provides a comprehensive technical overview of the antiviral characteristics of this compound, including its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation.
Core Mechanism of Action: Virucidal Activity
The primary antiviral mechanism of this compound is direct virucidal action. It physically disrupts the integrity of viral particles, leading to the release of viral nucleic acids into the surrounding environment.[1][2][3] This disruptive activity is believed to occur through interaction with a non-lipid structural component of the virion, as this compound does not directly lyse liposomal membranes.[1][2] This direct action on the virion is a rapid process, with significant inactivation of lentiviruses observed within minutes of exposure.[1]
dot
Caption: Proposed virucidal mechanism of this compound.
Quantitative Antiviral Efficacy
The antiviral activity of this compound has been quantified against several viruses. The following tables summarize the reported 50% inhibitory concentrations (IC50) and 50% cytotoxic concentrations (CC50).
| Virus | Strain(s) | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (CC50/IC50) | Reference(s) |
| Human Immunodeficiency Virus (HIV-1) | Broad range of primary isolates (R5 & X4 tropic) | TZM-bl | ~1 | >300 | >300 | [1][3] |
| HIV-1 | Seminal Plasma | ~1 | Not Reported | Not Reported | [4][5] | |
| Human Immunodeficiency Virus (HIV-2) | Not Specified | TZM-bl | Submicromolar to low micromolar | >300 | Not Specified | [1][3] |
| Simian Immunodeficiency Virus (SIV) | Not Specified | TZM-bl | Submicromolar to low micromolar | >300 | Not Specified | [1][3] |
| Hepatitis C Virus (HCV) | Cell culture-produced (HCVcc) | Not Specified | 11 | >300 | >27 | [1] |
| Herpes Simplex Virus 1 (HSV-1) | Not Specified | Vero | 0.2 (concentration for prevention) | Not Reported | Not Reported | [6] |
| Herpes Simplex Virus 2 (HSV-2) | Not Specified | Vero | 0.2 (concentration for prevention) | Not Reported | Not Reported | [6] |
| SARS-CoV-2 | Not Specified | Not Specified | 0.081 (Mpro/3CLpro) | Not Reported | Not Reported | [6] |
Other Reported Inhibitory Activities
Beyond its direct virucidal effects, this compound has been shown to inhibit several host and bacterial enzymes.
| Target Enzyme | Organism/System | IC50 / Ki (µM) | Reference(s) |
| Dimethylarginine Dimethylaminohydrolase 1 (DDAH-1) | Human | 9 (IC50) | [6][7][8] |
| Histone Deacetylase 8 (HDAC8) | Human | 0.011 (IC50) | [6] |
| 2-keto-3-deoxyctulosonic acid 8-P synthase (KDO 8-P synthase) | Bacterial | 0.026 (Ki) | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound's antiviral properties.
General Antiviral Activity Assay (e.g., against HIV-1)
This protocol outlines a typical experimental workflow for determining the antiviral efficacy of this compound.
dot
Caption: Generalized workflow for antiviral activity assay.
1. Cell Culture and Reagents:
-
Cells: TZM-bl cells, which are HeLa cells engineered to express CD4, CXCR4, and CCR5 and contain a luciferase reporter gene under the control of the HIV-1 LTR, are commonly used for HIV-1 infectivity assays.[3]
-
Virus: Laboratory-adapted or primary isolates of HIV-1 are propagated in appropriate cell lines (e.g., PM1 cells) and the viral titer is determined.[3]
-
Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in cell culture medium.[3]
2. Infection Assay:
-
TZM-bl cells are seeded in 96-well plates and allowed to adhere overnight.
-
The following day, the culture medium is replaced with medium containing the virus and varying concentrations of this compound. Control wells include cells with virus only (positive control) and cells without virus (negative control).
-
The cells are incubated for a short period (e.g., 4 hours) at 37°C to allow for viral entry.[3]
-
After the initial incubation, the cells are washed to remove the inoculum.
-
Fresh culture medium is added, and the cells are incubated for an additional period (e.g., 48 hours) to allow for viral gene expression.[3]
3. Data Analysis:
-
Viral infection is quantified by measuring the activity of the reporter gene product (e.g., luciferase). Cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.
-
The percentage of inhibition is calculated for each concentration of this compound relative to the positive control.
-
The IC50 value, the concentration of the compound that inhibits 50% of viral infection, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
1. Cell Culture:
-
Various human cell lines (e.g., HeLa, 293T, CEM-SS) or primary cells (e.g., PBMCs, CD4+ T cells, macrophages) are used to assess the cytotoxicity of this compound.[1][4]
2. Assay Procedure:
-
Cells are seeded in 96-well plates and incubated with serial dilutions of this compound for a period that corresponds to the duration of the antiviral assay.
-
Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring ATP levels (e.g., CellTiter-Glo).
3. Data Analysis:
-
The percentage of cell viability is calculated for each concentration of this compound relative to untreated control cells.
-
The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
Stability and Formulation Potential
Studies have shown that this compound exhibits high stability. It retains its full anti-HIV-1 activity after incubation in cervical fluid at 37°C for at least 24 hours and shows little to no loss of activity after 8 weeks at pH 4 and 42°C.[4] This stability, combined with its low toxicity towards vaginal commensal Lactobacillus species, suggests its potential as a candidate for microbicide development.[4][5]
Conclusion
This compound is a potent virucidal agent with a broad spectrum of activity against several clinically relevant viruses. Its mechanism of direct viral disruption presents an attractive therapeutic strategy, potentially reducing the likelihood of resistance development compared to agents that target viral enzymes. The favorable in vitro safety profile and stability further underscore its potential for continued investigation and development as a novel antiviral therapeutic.
References
- 1. PD 404,182 Is a Virocidal Small Molecule That Disrupts Hepatitis C Virus and Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Evaluation of PD 404,182 as an anti-HIV and anti-herpes simplex virus microbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. caymanchem.com [caymanchem.com]
- 7. A Novel and Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase: A Modulator of Cardiovascular Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Guide: PD 404182 as an Inhibitor of SARS-CoV-2 Main Protease (Mpro)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitory activity of PD 404182 against the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is a critical enzyme for the virus's life cycle, making it a prime target for antiviral drug development.
Core Concepts: SARS-CoV-2 Mpro Function and Inhibition
The SARS-CoV-2 genome is translated into large polyproteins that must be cleaved into individual functional non-structural proteins (nsps) to facilitate viral replication and transcription. Mpro is the key cysteine protease responsible for the majority of these cleavage events[1][2]. It functions as a homodimer, with each protomer containing a catalytic dyad composed of Cysteine-145 and Histidine-41 in its active site[3]. The inhibition of Mpro blocks the processing of the viral polyproteins, thereby halting the viral replication cycle[1][2].
Quantitative Data: Inhibitory Potency of this compound
This compound has been identified as a potent inhibitor of SARS-CoV-2 Mpro. The following table summarizes the key quantitative data regarding its inhibitory activity.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | SARS-CoV-2 Mpro (3CLpro) | FRET-based biosensor | 0.081 | [4] |
Mechanism of Action and Binding Mode
The precise binding mode of this compound to SARS-CoV-2 Mpro has not been elucidated through co-crystallography. However, the general mechanism of Mpro inhibition involves the binding of small molecules to the enzyme's active site, thereby preventing substrate access and cleavage. Mpro inhibitors can be classified as covalent or non-covalent. Covalent inhibitors typically form a bond with the catalytic Cys145 residue, while non-covalent inhibitors interact with the active site through hydrogen bonds and hydrophobic interactions[5][6][7]. Further structural and biochemical studies are required to determine the specific interactions between this compound and the Mpro active site.
Experimental Protocols
The inhibitory activity of this compound against SARS-CoV-2 Mpro was determined using a high-throughput screening (HTS) assay based on Fluorescence Resonance Energy Transfer (FRET)[8]. The following is a detailed methodology based on the principles of such an assay.
Expression and Purification of SARS-CoV-2 Mpro
-
Cloning and Expression: The gene encoding for SARS-CoV-2 Mpro is cloned into an appropriate bacterial expression vector (e.g., pET vector) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a set duration to optimize for soluble protein production.
-
Purification: The bacterial cells are harvested and lysed. The Mpro protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by size-exclusion chromatography to ensure high purity and proper folding.
FRET-Based Mpro Inhibition Assay
This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher pair. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence.
-
Reagents and Materials:
-
Purified SARS-CoV-2 Mpro
-
FRET peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-EDANS)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., GC376)
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the assay buffer, the Mpro enzyme solution, and the diluted this compound or control solutions.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET peptide substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen FRET pair.
-
Data Analysis: The rate of the enzymatic reaction is determined from the linear phase of the fluorescence signal increase. The percentage of inhibition for each concentration of this compound is calculated relative to the uninhibited control. The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal curve.
-
Visualizations
Signaling Pathway: Mpro's Role in Viral Replication
Caption: Role of Mpro in SARS-CoV-2 replication and its inhibition by this compound.
Experimental Workflow: FRET-Based Mpro Inhibitor Screening
Caption: Workflow for determining Mpro inhibition using a FRET-based assay.
Logical Relationship: Mpro Inhibition and Fluorescence Signal
Caption: Logical relationship between Mpro activity and the resulting fluorescence signal.
References
- 1. Discovery of novel inhibitors against main protease (Mpro) of SARS-CoV-2 via virtual screening and biochemical evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the binding mechanism for potential inhibition of SARS‐CoV‐2 Mpro and exploring the modes of ACE2 inhibition by hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of SARS-CoV-2 main protease in complex with the natural product inhibitor shikonin illuminates a unique binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. High-Throughput Screening for Inhibitors of the SARS-CoV-2 Protease Using a FRET-Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
PD 404182: A Technical Guide to its Anti-HIV Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 404182 is a small molecule compound that has demonstrated significant virucidal activity against the Human Immunodeficiency Virus (HIV). This technical guide provides a comprehensive overview of its anti-HIV properties, including quantitative data on its efficacy and cytotoxicity, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel anti-HIV therapeutics and microbicides.
Quantitative Assessment of Anti-HIV Activity
The anti-HIV-1 activity of this compound has been evaluated across various experimental conditions, including different HIV-1 isolates, cell types, and in the presence of biological fluids. The compound exhibits potent inhibitory effects at concentrations that are significantly lower than those causing cellular toxicity, indicating a favorable therapeutic index.
| Parameter | Virus/Cell Line | Condition | Value | Reference |
| IC50 | HIV-1 (in cell culture) | - | ~1 µM | [1] |
| HIV-1 (in seminal plasma) | - | ~1 µM | [1][2] | |
| HIV-1 (96USNG31) | - | 0.14 µM | ||
| HIV-1 (92UG029) | - | 1.18 µM | ||
| HIV-1 (average of multiple isolates) | - | 0.55 µM | ||
| HIV-2 | TZM-bl cells | Submicromolar to low-micromolar | ||
| SIV | TZM-bl cells | Submicromolar to low-micromolar | ||
| CC50 | Multiple human cell lines | - | >300 µM | [1] |
| Vaginal commensal Lactobacillus species | - | >300 µM | [2] | |
| Freshly activated human peripheral blood mononuclear cells (PBMCs) | - | ~200 µM | [2] | |
| Primary CD4+ T cells, macrophages, and dendritic cells | - | >300 µM | [2] |
IC50 (50% Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a biological or biochemical function. CC50 (50% Cytotoxic Concentration): The concentration of a substance that is required to kill 50% of cells in vitro.
Mechanism of Action: Direct Virion Disruption
This compound exerts its anti-HIV effect through a direct virucidal mechanism, physically disrupting the integrity of the virus particle. This mode of action is distinct from many conventional antiretroviral drugs that target specific viral enzymes or cellular entry pathways. Evidence suggests that this compound interacts with a non-lipid, structural component of the virion, leading to its inactivation. This interaction results in the release of viral nucleic acids into the surrounding medium.[1] The virucidal activity is rapid, with significant inactivation of lentiviruses observed within minutes of exposure.[1]
Experimental Protocols
The evaluation of this compound's anti-HIV activity involves several key in vitro assays. The following are generalized protocols based on methodologies cited in the literature.
TZM-bl Reporter Gene Assay for HIV-1 Infection
This assay is used to determine the infectivity of HIV-1 in the presence of an inhibitor. TZM-bl cells are genetically engineered HeLa cells that express CD4, CCR5, and CXCR4 and contain Tat-inducible luciferase and β-galactosidase reporter genes.
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin)
-
HIV-1 virus stock
-
This compound
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium.
-
Virus Infection: Pre-incubate the virus with the different concentrations of this compound for 1 hour at 37°C.
-
Infection of Cells: Add the virus-compound mixture to the TZM-bl cells.
-
Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Reading: After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percent inhibition of viral infection for each concentration of this compound relative to the virus control (no compound). The IC50 value is determined from the dose-response curve.
Cytotoxicity Assay
This assay is performed to determine the concentration of this compound that is toxic to host cells.
Materials:
-
Target cells (e.g., TZM-bl, PBMCs)
-
Complete growth medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Addition: Add serial dilutions of this compound to the cells.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48 hours).
-
Viability Measurement: Add the cell viability reagent and measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Data Analysis: Calculate the percent cytotoxicity for each concentration of this compound relative to the cell control (no compound). The CC50 value is determined from the dose-response curve.
Virucidal Assay
This assay directly measures the ability of a compound to inactivate virus particles.
Materials:
-
HIV-1 virus stock
-
This compound
-
Microcentrifuge tubes
-
Neutralizing medium (to stop the action of the compound)
-
TZM-bl cells for infectivity readout
Procedure:
-
Incubation: Mix a known amount of HIV-1 virus with different concentrations of this compound. Incubate for a defined period (e.g., 5 minutes to 1 hour) at 37°C.
-
Neutralization: Dilute the mixture significantly with neutralizing medium to reduce the concentration of this compound below its effective level.
-
Infectivity Titration: Determine the remaining infectious virus titer in the diluted mixture using the TZM-bl assay as described above.
-
Data Analysis: Compare the virus titer in the compound-treated samples to the virus control (treated with vehicle) to calculate the reduction in infectivity.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the anti-HIV activity of a compound like this compound.
Conclusion
This compound is a promising anti-HIV agent with a unique virucidal mechanism of action. Its potent activity against a broad range of HIV isolates, coupled with its low cytotoxicity, makes it an attractive candidate for further development, particularly as a topical microbicide to prevent sexual transmission of HIV. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to combat the HIV/AIDS pandemic.
References
In-Depth Technical Guide: PD 404182 and its Virucidal Activity Against Herpes Simplex Virus (HSV)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
PD 404182 is a synthetic small molecule that has demonstrated potent virucidal activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2).[1][2] Its primary mechanism of action involves the direct disruption of the structural integrity of the viral particle, rendering it non-infectious. This guide provides a comprehensive overview of the existing research on this compound's anti-HSV properties, including quantitative data on its efficacy and cytotoxicity, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows. While the direct virucidal action of this compound is well-documented, its specific interactions with host cell signaling pathways remain an area for further investigation.
Quantitative Data
The following tables summarize the key quantitative data regarding the antiviral activity and cytotoxicity of this compound.
Table 1: Antiviral Activity of this compound against Herpes Simplex Virus
| Virus Strain | Cell Line | Effective Concentration | Assay Method | Reference |
| HSV-1 (Syn 17) | Vero | 200 nM | Flow Cytometry (gD expression) | [2] |
| HSV-2 (333) | Vero | 200 nM | Flow Cytometry (gD expression) | [2] |
| HSV-1 | Vero | 0.2 µM | Infection Prevention | [3] |
| HSV-2 | Vero | 0.2 µM | Infection Prevention | [3] |
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | CC50 (50% Cytotoxic Concentration) | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | ~200 µM | [1] |
| Primary CD4+ T cells, macrophages, and dendritic cells | >300 µM | [1] |
| Multiple human cell lines | >300 µM | [4] |
| Human dermal microvascular endothelial cells | >300 µM (did not induce cytotoxicity) | [5] |
| Vaginal commensal Lactobacillus species | >300 µM | [1] |
Table 3: Inhibitory Concentrations of this compound against Other Viruses and Enzymes
| Target | IC50 (50% Inhibitory Concentration) | Reference |
| HIV-1 (in seminal plasma) | ~1 µM | [1][2] |
| HIV-1 (average of various isolates) | 0.55 µM | [6] |
| HCV | 11 µM | [4] |
| Human Dimethylarginine Dimethylaminohydrolase 1 (DDAH1) | 9 µM | [5][6] |
| SARS-CoV-2 Main Protease (Mpro/3CLpro) | 0.081 µM | [3] |
| Histone Deacetylase 8 (HDAC8) | 0.011 µM | [3] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to evaluate the anti-HSV activity of this compound.
Antiviral Activity Assay (Flow Cytometry)
This protocol is used to quantify the inhibition of HSV infection by measuring the expression of a viral surface glycoprotein.
-
Cells and Virus:
-
Vero cells (a kidney epithelial cell line from an African green monkey) are seeded in 24-well plates.
-
HSV-1 (strain Syn 17) or HSV-2 (strain 333) are used for infection.
-
-
Treatment:
-
This compound is added to the cells immediately after viral inoculation at desired concentrations (e.g., 200 nM).
-
A vehicle control (e.g., 0.01% DMSO) is run in parallel.
-
-
Incubation:
-
The infected and treated cells are incubated for 48 hours.
-
-
Analysis:
-
Cells are harvested and stained with a primary antibody specific for HSV glycoprotein D (gD).
-
A fluorescently labeled secondary antibody is then used.
-
The percentage of gD-positive cells is quantified using flow cytometry.
-
Virion Disruption Assay (Sucrose Density Gradient Centrifugation)
This protocol is designed to demonstrate the direct effect of this compound on the physical integrity of HSV virions.
-
Virus Preparation:
-
Concentrated HSV-1 virions (e.g., ~20 µg/ml) are prepared.
-
-
Treatment:
-
The concentrated virus is incubated with this compound (e.g., 200 nM) or a vehicle control (e.g., 0.01% DMSO) for 30 minutes at 37°C.
-
-
Gradient Centrifugation:
-
The virus-drug mixture is loaded onto a 20% to 70% continuous sucrose density gradient.
-
The gradients are centrifuged at high speed (e.g., 30,000 rpm) for 24 hours.
-
-
Fraction Analysis:
-
Fractions are collected from the top to the bottom of the gradient.
-
The amount of an HSV structural protein, such as glycoprotein B (gB), in each fraction is quantified by ELISA.
-
The density of each fraction is determined by measuring its refractive index. Intact virions will sediment to a higher density, while disrupted viral components will remain in the lower-density fractions.
-
Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflows related to this compound and HSV.
Discussion of Mechanism of Action and Host Cell Interaction
The available evidence strongly suggests that this compound exerts its anti-HSV effect through a direct virucidal mechanism.[1][2] The compound physically compromises the integrity of the HSV virion. This is supported by sucrose density gradient experiments, which show that treatment with this compound causes HSV structural components, such as glycoprotein B, to be found in lower density fractions, indicative of virion disruption.[2] This mechanism is analogous to its activity against HIV.[2]
The interaction is believed to be with a non-envelope, non-lipid structural component of the virus.[4] By disrupting the virion before it can effectively engage with the host cell, this compound prevents the initial and critical steps of viral entry, including attachment and fusion.
A direct consequence of this extracellular virucidal action is the likely pre-emption of the complex signaling cascades that HSV typically initiates upon infection. HSV glycoproteins, such as gD, interact with host cell receptors like the herpesvirus entry mediator (HVEM) and nectins.[7][8] These interactions not only facilitate viral entry but can also modulate host immune responses and other cellular pathways.[7] For instance, the binding of gD to HVEM can trigger NF-κB activation.[7] By disrupting the virion, this compound effectively prevents these glycoprotein-receptor interactions, thereby blocking the initiation of these downstream signaling events.
Currently, there is no direct evidence to suggest that this compound, at its effective antiviral concentrations, enters the host cell to modulate intracellular signaling pathways. Its high efficacy at submicromolar concentrations against extracellular virus, combined with its low cytotoxicity at much higher concentrations, supports the model of a primarily extracellular mechanism of action.
Conclusion and Future Directions
This compound is a promising anti-HSV agent with a potent, direct-acting virucidal mechanism. Its ability to inactivate both HSV-1 and HSV-2 at submicromolar concentrations, coupled with a favorable safety profile in vitro, makes it a candidate for further development, potentially as a topical microbicide.
Future research should focus on several key areas:
-
Elucidation of the precise molecular target within the HSV virion that this compound interacts with to cause structural disruption.
-
In vivo efficacy studies to determine the therapeutic potential of this compound in animal models of HSV infection.
-
Investigation of potential off-target effects and a more comprehensive in vivo toxicology profile.
-
Exploration of potential synergistic effects when used in combination with other anti-HSV drugs that have different mechanisms of action (e.g., DNA polymerase inhibitors).
-
Studies to definitively confirm the absence of significant modulation of host cell signaling pathways at therapeutic concentrations, which would further solidify its safety profile.
This technical guide provides a solid foundation for researchers and drug developers interested in the potential of this compound as a novel anti-HSV therapeutic. The data clearly indicate a potent virucidal agent, and further investigation is warranted to translate these promising in vitro findings into clinical applications.
References
- 1. Evaluation of PD 404,182 as an anti-HIV and anti-herpes simplex virus microbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. caymanchem.com [caymanchem.com]
- 4. PD 404,182 Is a Virocidal Small Molecule That Disrupts Hepatitis C Virus and Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | DDAH1 inhibitor | Antiangiogenic and antiviral| TargetMol [targetmol.com]
- 7. Herpes Simplex Virus-2 Glycoprotein Interaction with HVEM Influences Virus-Specific Recall Cellular Responses at the Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell entry mechanisms of HSV: what we have learned in recent years - PMC [pmc.ncbi.nlm.nih.gov]
PD 404182: A Technical Guide to its Antiangiogenic Effects via DDAH1 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the antiangiogenic properties of PD 404182, a potent small molecule inhibitor. It details the underlying mechanism of action, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to determine its efficacy.
Introduction
Angiogenesis, the formation of new blood vessels from a pre-existing vascular network, is a critical process in both normal physiology and pathological conditions such as tumor growth and macular degeneration.[1] The nitric oxide (NO) signaling pathway is a key regulator of angiogenesis, promoting endothelial cell proliferation, migration, and survival.[2] this compound, a heterocyclic iminobenzothiazine derivative, has been identified as a potent inhibitor of angiogenesis.[3] Its primary mechanism involves the targeted inhibition of dimethylarginine dimethylaminohydrolase 1 (DDAH1), an enzyme crucial for regulating NO synthesis.[3][4] This guide synthesizes the available technical data on this compound, presenting its function as a modulator of the DDAH/ADMA/NO pathway and its resulting antiangiogenic activity.
Core Mechanism of Action: The DDAH/ADMA/NO Pathway
This compound exerts its antiangiogenic effects by disrupting the normal synthesis of nitric oxide (NO). The core mechanism is centered on its inhibition of the DDAH1 enzyme.
-
Role of DDAH1: DDAH1 is the enzyme responsible for metabolizing asymmetric dimethylarginine (ADMA), an endogenous and competitive inhibitor of nitric oxide synthase (NOS).[3][5]
-
Inhibition by this compound: this compound is a potent, irreversible, and covalently bound inhibitor of human DDAH1.[5]
-
ADMA Accumulation: By inhibiting DDAH1, this compound prevents the breakdown of ADMA, leading to its intracellular accumulation.[3] In cultured primary human vascular endothelial cells, this compound was shown to significantly increase intracellular levels of ADMA.[3]
-
NOS Inhibition and Reduced NO: The elevated concentration of ADMA competitively inhibits NOS enzymes, thereby reducing the production of NO.[5] NO is a critical signaling molecule that promotes multiple facets of the angiogenic process.[2]
-
Antiangiogenic Outcome: The resulting decrease in NO bioavailability abrogates key angiogenic events, such as the formation of tube-like structures by endothelial cells and endothelial cell sprouting.[3][5]
Quantitative Data Presentation
The efficacy of this compound has been quantified in several biochemical and cell-based assays. The data below is compiled from key studies.
| Parameter | Target/Assay | Value | Cell Line / System | Citation |
| IC₅₀ | Human DDAH1 | 9 µM | Recombinant Human Enzyme | [3][4][5][6] |
| IC₅₀ | HDAC8 | 0.011 µM | Recombinant Human Enzyme | [7] |
| IC₅₀ | SARS-CoV-2 Mpro | 0.081 µM | Recombinant Viral Enzyme | [7] |
| Effect on ADMA | Cellular ADMA Levels | ~70% Increase | Primary Human Vascular Endothelial Cells (ECs) | [3][4] |
| Effective Conc. | Endothelial Tube Formation | 50 - 100 µM | Primary Human Dermal Microvascular ECs | [3][7][8] |
| Cytotoxicity (CC₅₀) | Cell Viability | ~200 µM | Various Human Cell Lines | [6] |
Table 1: Summary of quantitative data for this compound. Note the high potency for DDAH1 inhibition.
Experimental Protocols
The antiangiogenic properties of this compound were primarily established using in vitro angiogenesis assays. A detailed methodology for the key endothelial tube formation assay is provided below.
In Vitro Endothelial Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane matrix, a crucial step in angiogenesis. This compound was shown to abrogate the formation of these tube-like structures.[3]
Objective: To quantitatively assess the inhibitory effect of this compound on endothelial cell morphogenesis.
Materials:
-
Primary Human Dermal Microvascular Endothelial Cells (HDMECs) or Human Umbilical Vein Endothelial Cells (HUVECs).[7]
-
Endothelial Cell Growth Medium (EGM-2).
-
Basement Membrane Matrix (e.g., Matrigel®).
-
This compound (stock solution in DMSO).
-
Vehicle Control (DMSO).
-
24-well or 48-well tissue culture plates.
-
Calcein AM stain (for visualization).
-
Inverted fluorescence microscope with imaging software.
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, add 150-250 µL of the matrix to each well of a chilled 24-well plate. Ensure the entire surface is covered.
-
Gelation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify into a gel.
-
Cell Preparation: Culture endothelial cells to ~80-90% confluency. Harvest the cells using trypsin and resuspend them in serum-reduced medium to create a single-cell suspension. Perform a cell count to determine concentration.
-
Cell Seeding: Seed the endothelial cells onto the solidified matrix at a density of 1.5 - 2.0 x 10⁴ cells per well.
-
Treatment Application: Immediately after seeding, add this compound to the appropriate wells to achieve final concentrations (e.g., 50 µM and 100 µM).[8] Add an equivalent volume of vehicle (DMSO) to control wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 12 to 18 hours.
-
Visualization & Imaging: After incubation, carefully remove the medium. Stain the cells with Calcein AM for 30 minutes. Capture images of the tube networks using a fluorescence microscope at 4x or 10x magnification.
-
Quantification: Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Quantify key parameters such as total tube length, number of nodes, and number of meshes. Compare the results from this compound-treated wells to the vehicle control. A significant reduction in these parameters indicates an antiangiogenic effect.
DDAH1 Enzymatic Activity Assay
The direct inhibitory effect of this compound on its target was confirmed using a biochemical assay.[3] The activity of purified recombinant human DDAH1 was measured by quantifying its metabolism of a substrate. This compound was shown to dose-dependently inhibit this activity, yielding an IC₅₀ of 9 µM.[8]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing a compound's antiangiogenic potential using the tube formation assay.
Conclusion
This compound is a well-characterized inhibitor of DDAH1 that demonstrates clear antiangiogenic effects in preclinical in vitro models.[3][5] Its mechanism of action, proceeding through the accumulation of the NOS inhibitor ADMA, provides a targeted means of reducing NO-dependent angiogenesis.[5] The quantitative potency (IC₅₀ = 9 µM for DDAH1) and its demonstrated ability to disrupt endothelial tube formation at non-toxic concentrations make it a valuable tool for researchers studying the role of the DDAH/ADMA/NO axis in vascular biology and a potential lead scaffold for the development of novel antiangiogenic therapeutics.[3][8]
References
- 1. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]
- 3. A Novel and Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase: A Modulator of Cardiovascular Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | DDAH1 inhibitor | Antiangiogenic and antiviral| TargetMol [targetmol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
The Virucidal Mechanism of PD 404182: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 404182 is a synthetic small molecule of the pyrimidobenzothiazine class that has demonstrated potent virucidal activity against several enveloped viruses, including Herpes Simplex Virus 1 (HSV-1), Herpes Simplex Virus 2 (HSV-2), Human Immunodeficiency Virus (HIV), and Hepatitis C Virus (HCV).[1][2] Unlike traditional antiviral agents that inhibit intracellular replication, this compound acts directly on extracellular virions, compromising their structural integrity and rendering them non-infectious.[2] This document provides an in-depth analysis of the core virucidal mechanism of this compound, with a focus on its action against HSV. It includes a summary of quantitative efficacy data, detailed experimental protocols for key assays, and visualizations of the proposed mechanism and workflows.
Core Virucidal Mechanism
The primary virucidal mechanism of this compound is the physical disruption of the viral particle.[2] This action is time- and temperature-dependent and targets a non-lipid, structural component of the virion. Evidence suggests that this compound does not lyse membranes directly but rather interacts with a viral protein, leading to a loss of structural integrity.[2]
For Herpes Simplex Virus, experiments have shown that this compound destabilizes the virion.[3] The specific molecular target has not been definitively identified but is hypothesized to be a "non-envelope protein viral structural component".[1][4] Given the structure of the HSV virion, this points towards proteins of the capsid or the tegument—the protein layer situated between the capsid and the envelope.[5][6][7] Interaction with one or more of these critical structural proteins is believed to trigger a conformational cascade that results in a compromised, non-infectious particle.
Quantitative Data Presentation
This compound demonstrates high potency against HSV at submicromolar concentrations with a favorable safety profile, as indicated by its high 50% cytotoxic concentration (CC50) in various human cell lines.[1][4] This results in a very high selectivity index (SI), a key metric in drug development representing the ratio of cytotoxicity to antiviral activity (CC50/IC50).
| Virus/Cell Line | Compound | IC50 / Effective Conc. (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| HSV-1, HSV-2 | This compound | 0.2 (Effective Conc.) | ~200 (in human PBMCs) | >1000 | [1][4] |
| HIV-1 | This compound | ~1.0 | >300 (in various cell lines) | >300 | [2][8] |
| HCV | This compound | 11 | >300 (in Huh-7.5 cells) | >27 | [2] |
| Human PBMCs | This compound | N/A | ~200 | N/A | [4] |
| Various Human Cell Lines | This compound | N/A | >300 | N/A | [2][4] |
Note: The value for HSV is an effective concentration demonstrated to inhibit infection, not a formal IC50 derived from a dose-response curve in the cited literature.
Experimental Protocols
The virucidal activity and mechanism of this compound were elucidated through several key in vitro experiments.
Virion Disruption (Sedimentation) Assay
This assay provides direct physical evidence of virion destabilization.[3][9]
Objective: To determine if this compound physically alters the sedimentation characteristics of HSV particles.
Methodology:
-
Virus Concentration: Prepare a concentrated stock of HSV-1 by ultracentrifugation of infected Vero cell supernatant over a 20% sucrose cushion. Resuspend the viral pellet in Phosphate-Buffered Saline (PBS).
-
Compound Incubation: Divide the concentrated virus (~20 µg/mL) into two aliquots. Treat one with this compound (e.g., 200 nM) and the other with a vehicle control (e.g., 0.01% DMSO). Incubate for 30 minutes at 37°C.
-
Sucrose Gradient Preparation: Prepare a continuous 20% to 70% sucrose density gradient in ultracentrifuge tubes.
-
Ultracentrifugation: Carefully load the treated and control virus samples onto the top of separate sucrose gradients. Centrifuge at high speed (e.g., 30,000 rpm in an SW 41 Ti rotor) for 24 hours at 4°C.
-
Fraction Collection: Carefully collect fractions (e.g., 1 mL each) from the top to the bottom of the gradient.
-
Analysis: Analyze the protein content of each fraction for a specific viral protein (e.g., glycoprotein B, gB) using an Enzyme-Linked Immunosorbent Assay (ELISA). Determine the density of each fraction by measuring its refractive index.
-
Interpretation: In the control sample, intact virions will sediment to a specific density, resulting in a distinct peak in gB concentration. If this compound disrupts the virions, the gB protein will no longer be associated with the heavy, intact particle and will be found in the lighter fractions at the top of the gradient, indicating a loss of virion integrity.
Infection Inhibition Assay
This assay quantifies the ability of this compound to prevent host cell infection.[9]
Objective: To measure the reduction in HSV infectivity after direct exposure to this compound.
Methodology:
-
Cell Seeding: Seed host cells (e.g., Vero cells) in a multi-well plate (e.g., 24-well) at a density to achieve sub-confluence on the day of infection (e.g., 2 x 10^5 cells/well).
-
Inoculum Preparation: Prepare separate inoculums of HSV-1 or HSV-2. For each virus, create a treatment condition by adding this compound (e.g., 200 nM or 2 µM) and a control condition with vehicle (DMSO). The virus and compound are mixed together immediately before adding to cells.
-
Infection: Remove the culture medium from the cells and add the prepared viral inoculums (containing either this compound or vehicle). Infect cells at various Multiplicities of Infection (MOIs), for example, from 0.0001 to 1.
-
Incubation: Incubate the plates for 2 days at 37°C in a 5% CO2 incubator to allow for infection and expression of viral proteins in the control wells.
-
Cell Harvesting and Staining: Harvest the cells. Fix them with paraformaldehyde (PFA) and permeabilize. Stain the cells with a fluorescently-labeled antibody specific for an HSV protein, such as glycoprotein D (gD).
-
Analysis: Analyze the stained cells using flow cytometry to quantify the percentage of gD-positive (infected) cells in the this compound-treated samples versus the vehicle control.
-
Interpretation: A significant reduction in the percentage of infected cells in the treated group compared to the control group demonstrates the compound's ability to inactivate the virus.
References
- 1. journals.asm.org [journals.asm.org]
- 2. PD 404,182 Is a Virocidal Small Molecule That Disrupts Hepatitis C Virus and Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of PD 404,182 as an anti-HIV and anti-herpes simplex virus microbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Herpes simplex virus - Wikipedia [en.wikipedia.org]
- 6. Herpesvirus capsid assembly and DNA packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and Capsid Association of the Herpesvirus Large Tegument Protein UL36 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Evaluation of PD 404,182 as an Anti-HIV and Anti-Herpes Simplex Virus Microbicide - PMC [pmc.ncbi.nlm.nih.gov]
PD 404182 and Nitric Oxide Pathway Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 404182 is a small molecule inhibitor of dimethylarginine dimethylaminohydrolase 1 (DDAH1), an enzyme crucial for the metabolism of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS).[1][2] By inhibiting DDAH1, this compound elevates intracellular ADMA levels, leading to a subsequent reduction in nitric oxide (NO) production. This modulation of the nitric oxide pathway gives this compound significant anti-angiogenic properties and potential therapeutic applications in conditions characterized by excessive NO production, such as septic shock.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its study, and a summary of key quantitative data.
Core Mechanism of Action
This compound acts as a potent and competitive inhibitor of human DDAH1.[2][3] DDAH1 is the primary enzyme responsible for the degradation of ADMA, a naturally occurring amino acid derivative that competitively inhibits all three isoforms of nitric oxide synthase (nNOS, iNOS, and eNOS). The accumulation of ADMA following DDAH1 inhibition by this compound leads to a significant decrease in the synthesis of nitric oxide.
The primary mechanism can be summarized in the following steps:
-
Inhibition of DDAH1: this compound directly binds to and inhibits the enzymatic activity of DDAH1.[1]
-
Accumulation of ADMA: The inhibition of DDAH1 prevents the breakdown of its substrate, ADMA, causing its intracellular concentration to rise.[1]
-
Inhibition of Nitric Oxide Synthase (NOS): The elevated levels of ADMA competitively inhibit the active site of NOS enzymes, reducing their ability to convert L-arginine to L-citrulline and nitric oxide.
-
Reduced Nitric Oxide Production: The overall effect is a decrease in the bioavailability of nitric oxide, which has downstream effects on vascular tone, angiogenesis, and inflammatory responses.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell/Enzyme System | Reference |
| DDAH1 IC50 | 9 µM | Recombinant human DDAH1 | [1][3] |
| Cellular ADMA Increase | ~70% | Endothelial Cells (at 20 µM) | [1][3] |
Table 2: Functional Effects of this compound
| Effect | Concentration | Cell System | Observations | Reference |
| Inhibition of LPS-induced NO production | Not specified | Primary human dermal microvascular endothelial cells | Reduced NO levels after LPS stimulation | [4] |
| Inhibition of Endothelial Tube Formation | 50-100 µM | Human vascular endothelial cells | Abrogated the formation of tube-like structures | [1] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound in modulating nitric oxide production.
Experimental Workflow for Studying this compound
Caption: A typical experimental workflow for investigating the effects of this compound.
Detailed Experimental Protocols
DDAH1 Enzymatic Activity Assay
This protocol is adapted from high-throughput screening methods for DDAH1 inhibitors.
Objective: To determine the inhibitory effect of this compound on the enzymatic activity of recombinant human DDAH1.
Materials:
-
Recombinant human DDAH1
-
Asymmetric dimethylarginine (ADMA) as substrate
-
This compound
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
384-well microplates
-
Reagents for citrulline detection (e.g., diacetyl monoxime-thiosemicarbazide reagent)
-
Plate reader
Procedure:
-
Prepare a solution of recombinant human DDAH1 in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the DDAH1 solution to each well.
-
Add the different concentrations of this compound or vehicle (DMSO) to the respective wells.
-
Initiate the enzymatic reaction by adding a solution of ADMA to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 1-4 hours).
-
Stop the reaction by adding a stop solution (e.g., an acidic reagent).
-
Add the colorimetric reagent for citrulline detection.
-
Incubate the plate to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent inhibition of DDAH1 activity for each concentration of this compound and determine the IC50 value.
Measurement of Intracellular ADMA Levels
This protocol outlines the measurement of intracellular ADMA in endothelial cells using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the change in intracellular ADMA concentrations in endothelial cells following treatment with this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
HPLC system with a suitable column (e.g., cation exchange) and detector (e.g., electrochemical or fluorescence)
-
ADMA standard solution
Procedure:
-
Culture endothelial cells to near confluency in appropriate culture vessels.
-
Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 24 hours).
-
After treatment, wash the cells with ice-cold PBS to remove extracellular components.
-
Lyse the cells using a suitable lysis buffer and collect the cell lysates.
-
Precipitate proteins from the lysates (e.g., with perchloric acid) and centrifuge to obtain the supernatant.
-
Filter the supernatant to remove any particulate matter.
-
Analyze the samples using an HPLC system. A pre-column derivatization step may be required depending on the detection method.
-
Quantify the ADMA concentration in the samples by comparing the peak areas to a standard curve generated with known concentrations of ADMA.
-
Normalize the ADMA concentration to the total protein content of the cell lysate.
Nitric Oxide Production Assay (Griess Assay)
This protocol describes the measurement of nitrite, a stable end-product of NO metabolism, in cell culture supernatants.
Objective: To assess the effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide production in endothelial cells.
Materials:
-
Endothelial cells
-
Cell culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well microplates
-
Plate reader
Procedure:
-
Seed endothelial cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound for a specified duration.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production. Include a non-stimulated control.
-
Incubate the cells for an appropriate time (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
In a new 96-well plate, add the collected supernatants.
-
Prepare a standard curve using serial dilutions of sodium nitrite.
-
Add the components of the Griess reagent to all wells containing supernatants and standards, following the manufacturer's instructions.
-
Incubate at room temperature for the recommended time to allow for color development.
-
Measure the absorbance at 540 nm using a plate reader.
-
Calculate the nitrite concentration in the supernatants by referring to the standard curve.
In Vitro Angiogenesis (Tube Formation) Assay
This protocol details the assessment of the anti-angiogenic effect of this compound by observing the formation of capillary-like structures by endothelial cells.
Objective: To evaluate the ability of this compound to inhibit endothelial cell tube formation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Basement membrane matrix (e.g., Matrigel® or Geltrex™)
-
Endothelial cell growth medium
-
This compound
-
Vascular Endothelial Growth Factor (VEGF) as a pro-angiogenic stimulus (optional)
-
96-well plates
-
Inverted microscope with a camera
Procedure:
-
Thaw the basement membrane matrix on ice.
-
Coat the wells of a pre-chilled 96-well plate with a thin layer of the basement membrane matrix.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest HUVECs and resuspend them in a low-serum medium.
-
Prepare cell suspensions containing different concentrations of this compound, with or without a pro-angiogenic stimulus like VEGF.
-
Seed the HUVEC suspension onto the solidified matrix in the 96-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Monitor the formation of tube-like structures at regular intervals using an inverted microscope.
-
Capture images of the formed networks.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).
Conclusion
This compound is a valuable research tool for investigating the role of the DDAH/ADMA/NO pathway in various physiological and pathological processes. Its ability to potently inhibit DDAH1 and consequently reduce nitric oxide production and angiogenesis makes it a compound of interest for further investigation in diseases characterized by endothelial dysfunction and aberrant vascular growth. The protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this area.
References
- 1. promocell.com [promocell.com]
- 2. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ibidi.com [ibidi.com]
- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
PD 404182: A Technical Guide for Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 404182 has emerged as a significant small molecule inhibitor of dimethylarginine dimethylaminohydrolase (DDAH), an enzyme pivotal in the regulation of nitric oxide (NO) synthesis. By inhibiting DDAH, this compound elevates intracellular levels of asymmetric dimethylarginine (ADMA), a competitive inhibitor of nitric oxide synthase (NOS). This mechanism effectively modulates NO production, suggesting therapeutic potential in cardiovascular conditions characterized by excessive NO, such as septic shock, and in diseases driven by pathological angiogenesis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its investigation in a cardiovascular research context.
Introduction
Nitric oxide is a critical signaling molecule in the cardiovascular system, regulating vascular tone, platelet aggregation, and leukocyte adhesion. The synthesis of NO is primarily governed by nitric oxide synthase (NOS) enzymes. Asymmetric dimethylarginine (ADMA) is an endogenous inhibitor of NOS, and its levels are regulated by the enzyme dimethylarginine dimethylaminohydrolase (DDAH), which metabolizes ADMA to L-citrulline and dimethylamine. Dysregulation of the DDAH-ADMA-NO pathway is implicated in various cardiovascular pathologies.
This compound, a heterocyclic iminobenzothiazine derivative, has been identified as a potent inhibitor of DDAH1. Its ability to increase ADMA levels and consequently reduce NO production makes it a valuable tool for studying the physiological and pathological roles of the DDAH-ADMA-NO pathway and a potential lead compound for therapeutic development.
Mechanism of Action
This compound acts as a competitive and potentially irreversible inhibitor of DDAH1. Its inhibitory action leads to the accumulation of intracellular ADMA. Elevated ADMA levels then compete with the endogenous NOS substrate, L-arginine, for binding to the active site of NOS, thereby reducing the synthesis of NO. This targeted inhibition of NO production underlies the pharmacological effects of this compound observed in cardiovascular research models.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound in cardiovascular research settings.
| Parameter | Value | Reference |
| IC50 (DDAH1 Inhibition) | 9 µM | [1] |
| Cellular Effect | Concentration | Observation | Reference |
| ADMA Increase in Endothelial Cells | 20 µM | Approximately 70% increase | |
| Inhibition of in vitro Angiogenesis | 50-100 µM | Attenuation of endothelial tube formation | [1] |
Signaling Pathway
The signaling pathway affected by this compound is central to the regulation of nitric oxide production. A diagram illustrating this pathway is provided below.
Caption: Signaling pathway of this compound action.
Experimental Protocols
Detailed protocols for key experiments involving this compound are provided below.
DDAH1 Enzymatic Activity Assay (Colorimetric)
This assay measures the activity of DDAH1 by quantifying the production of L-citrulline from the substrate ADMA.
Materials:
-
Recombinant human DDAH1
-
Asymmetric dimethylarginine (ADMA)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Color Reagent A: Diacetyl monoxime solution
-
Color Reagent B: Thiosemicarbazide solution
-
Color Reagent C: Sulfuric acid solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant DDAH1 (e.g., 0.3 µM), and varying concentrations of this compound or vehicle control.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding ADMA (e.g., 500 µM final concentration).
-
Incubate the reaction at 37°C for a defined period (e.g., 4 hours).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
To develop the color, add Color Reagent A, B, and C to each well according to the manufacturer's instructions.
-
Incubate at 60°C for 90 minutes.
-
Measure the absorbance at 485 nm using a microplate reader.
-
Calculate the percentage of DDAH1 inhibition by comparing the absorbance of this compound-treated samples to the vehicle control.
Caption: Workflow for DDAH1 enzymatic activity assay.
Measurement of Intracellular ADMA in Endothelial Cells (HPLC-MS/MS)
This protocol details the quantification of intracellular ADMA levels in endothelial cells following treatment with this compound.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cell line
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Methanol (ice-cold)
-
Internal standard (e.g., D7-ADMA)
-
HPLC-MS/MS system
Procedure:
-
Culture endothelial cells to ~80-90% confluency in appropriate culture vessels.
-
Treat the cells with this compound (e.g., 20 µM) or vehicle control for a specified duration (e.g., 24 hours).
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold methanol containing the internal standard.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for HPLC-MS/MS analysis.
-
Inject the sample into the HPLC-MS/MS system for quantification of ADMA.
Caption: Workflow for intracellular ADMA measurement.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel®)
-
This compound
-
96-well plate (or other suitable format)
-
Inverted microscope with imaging capabilities
Procedure:
-
Thaw the basement membrane extract on ice and pipette a thin layer into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest endothelial cells and resuspend them in growth medium containing different concentrations of this compound (e.g., 50-100 µM) or vehicle control.
-
Seed the endothelial cells onto the solidified basement membrane matrix.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Monitor the formation of tube-like structures at regular intervals using an inverted microscope.
-
Capture images of the tube networks and quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using appropriate image analysis software.
Caption: Workflow for in vitro angiogenesis assay.
Conclusion
This compound is a valuable pharmacological tool for investigating the DDAH-ADMA-NO signaling pathway in the context of cardiovascular research. Its ability to potently inhibit DDAH1 and modulate NO production provides a means to explore the therapeutic potential of targeting this pathway in various cardiovascular diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working with this compound. Further investigation into the in vivo efficacy and safety of this compound and its analogs is warranted to translate these preclinical findings into potential clinical applications.
References
Methodological & Application
Application Notes and Protocols for PD 404182 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 404182 is a small molecule inhibitor of Dimethylarginine Dimethylaminohydrolase 1 (DDAH1), an enzyme responsible for the metabolism of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS). By inhibiting DDAH1, this compound increases intracellular levels of ADMA, leading to a reduction in nitric oxide (NO) production. This mechanism of action gives this compound potential therapeutic applications in conditions characterized by excessive NO production and angiogenesis. Furthermore, this compound has demonstrated potent antiviral activity against Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV) through a virucidal mechanism.
These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of this compound as a DDAH1 inhibitor, an anti-angiogenic agent, and an antiviral compound.
Mechanism of Action: DDAH1 Inhibition
This compound acts as a potent and competitive, and potentially irreversible, inhibitor of human DDAH1.[1][2] The inhibition of DDAH1 by this compound leads to the accumulation of the endogenous NOS inhibitor ADMA.[1] This, in turn, reduces the activity of NOS enzymes, resulting in decreased NO production.
Quantitative Data Summary
| Parameter | Virus/Enzyme | Cell Line | Assay Type | Value | Reference |
| IC50 | Human DDAH1 | - | Enzymatic Assay | 9 µM | [1][3] |
| IC50 | HIV-1 | TZM-bl cells | Infectivity Assay | 1 µM | [4][5] |
| IC50 | HCV | Huh-7.5 cells | Infectivity Assay | 11 µM | [4] |
| ADMA Increase | - | Endothelial Cells | Cell-based Assay | ~70% with 20 µM this compound | [1] |
| Cytotoxicity (CC50) | - | Multiple human cell lines | Cytotoxicity Assay | >300 µM | [4] |
Experimental Protocols
DDAH1 Inhibition Assay (Fluorometric)
This protocol is adapted from a method for high-throughput screening of DDAH inhibitors.[6]
Principle: This assay measures the inhibition of DDAH1 by quantifying the production of methanethiol, a product of the enzymatic cleavage of the synthetic substrate S-methyl-L-thiocitrulline (SMTC). Methanethiol reacts with 7-diethylamino-3-(4'-maleimidophenyl)-4-methylcoumarin (CPM) to produce a fluorescent signal.
Materials:
-
Recombinant human DDAH1
-
This compound
-
S-methyl-L-thiocitrulline (SMTC)
-
7-diethylamino-3-(4'-maleimidophenyl)-4-methylcoumarin (CPM)
-
Screening buffer (e.g., containing 0.01% Triton-X100 and 1mM EDTA)
-
Black 384-well plates
-
Fluorometric plate reader
Protocol:
-
Preparation of Reagents: Prepare stock solutions of this compound in DMSO. Prepare working solutions of DDAH1, SMTC, and CPM in screening buffer.
-
Assay Plate Setup: In a 384-well black plate, add 30 nM (final concentration) of DDAH1.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control (a known DDAH1 inhibitor).
-
CPM Addition: Add CPM to a final concentration of 50 µM.
-
Pre-incubation: Briefly pre-incubate the plate.
-
Reaction Initiation: Initiate the enzymatic reaction by adding SMTC to a final concentration of 100 µM.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Fluorescence Reading: Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for the CPM-thiol adduct.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
In Vitro Angiogenesis Assay (Endothelial Tube Formation)
This protocol is a standard method to assess the effect of compounds on the ability of endothelial cells to form capillary-like structures.[7][8][9]
Principle: Endothelial cells, when cultured on a basement membrane extract (BME), will form a network of tube-like structures. The inhibitory effect of this compound on this process can be quantified by measuring parameters such as tube length and the number of branch points.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells
-
Endothelial cell growth medium
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound
-
24-well or 96-well plates
-
Inverted microscope with imaging capabilities
Protocol:
-
BME Coating: Thaw BME on ice. Coat the wells of a pre-chilled 24-well or 96-well plate with a thin layer of BME (e.g., 250 µl for a 24-well plate).[7]
-
Gelation: Incubate the plate at 37°C for at least 30 minutes to allow the BME to solidify.[7]
-
Cell Preparation: Harvest endothelial cells and resuspend them in growth medium at the desired density. Prepare a dilution series of this compound in the cell suspension.
-
Cell Seeding: Gently add the cell suspension containing this compound (or vehicle control) onto the solidified BME.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours. Tube formation is typically observed within this timeframe.[10]
-
Imaging: Visualize and capture images of the tube networks using an inverted microscope.
-
Quantification: Analyze the images using appropriate software (e.g., ImageJ with an angiogenesis analyzer plugin) to quantify parameters such as total tube length, number of junctions, and number of loops.
Antiviral Virucidal Assay (HCV/HIV)
This protocol is designed to determine the direct virucidal activity of this compound against HCV or HIV.[4][11]
Principle: The compound is incubated directly with the virus stock before infection of susceptible cells. A reduction in viral infectivity indicates that the compound has a direct inactivating effect on the virus particles.
Materials:
-
HCV or HIV virus stock (or pseudotyped viruses)
-
Susceptible host cells (e.g., Huh-7.5 for HCV, TZM-bl for HIV)
-
Cell culture medium
-
This compound
-
96-well plates
-
Method for quantifying viral infection (e.g., luciferase reporter assay, p24 ELISA for HIV, or qRT-PCR for viral RNA)
Protocol:
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in an appropriate buffer or medium. Dilute the virus stock to a suitable titer.
-
Virus-Compound Incubation: Mix the virus stock with the different concentrations of this compound or a vehicle control (DMSO). Incubate this mixture at 37°C for a defined period (e.g., 30-60 minutes).[11]
-
Infection: Following incubation, dilute the virus-compound mixture to a concentration where this compound is no longer toxic to the host cells. Use this diluted mixture to infect susceptible host cells seeded in a 96-well plate.
-
Incubation: Incubate the infected cells for a period sufficient for viral replication and expression of the reporter gene or production of viral antigens (typically 48-72 hours).
-
Quantification of Infection: Measure the level of viral infection using an appropriate method. For example, if using a luciferase reporter virus, measure luciferase activity. For HIV, a p24 ELISA can be performed on the cell supernatant.
-
Data Analysis: Calculate the percent inhibition of viral infectivity for each concentration of this compound and determine the IC50 value.
Conclusion
The protocols outlined in these application notes provide a framework for the in vitro evaluation of this compound. As a potent inhibitor of DDAH1, an anti-angiogenic agent, and a virucidal compound, this compound holds promise for further investigation in various therapeutic areas. The provided methodologies can be adapted and optimized for specific research needs and high-throughput screening applications.
References
- 1. A Novel and Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase: A Modulator of Cardiovascular Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Evaluation of PD 404,182 as an anti-HIV and anti-herpes simplex virus microbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high throughput chemical screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencellonline.com [sciencellonline.com]
- 9. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 10. ibidi.com [ibidi.com]
- 11. files.core.ac.uk [files.core.ac.uk]
PD 404182: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 404182 is a small molecule inhibitor with a range of biological activities, making it a valuable tool for in vitro studies.[1] Primarily recognized as a potent, competitive, and potentially irreversible inhibitor of human Dimethylarginine Dimethylaminohydrolase 1 (DDAH1), it plays a crucial role in modulating the nitric oxide (NO) signaling pathway.[1][2][3] Additionally, this compound has demonstrated significant anti-angiogenic and antiviral properties.[1][2] These application notes provide an overview of its use in cell culture, supported by detailed protocols and quantitative data.
Mechanism of Action
This compound exerts its primary effect by inhibiting DDAH1, an enzyme responsible for the degradation of asymmetric dimethylarginine (ADMA).[1] ADMA is an endogenous inhibitor of nitric oxide synthases (NOS). By inhibiting DDAH1, this compound leads to an accumulation of intracellular ADMA, which in turn suppresses the production of nitric oxide (NO).[1] This mechanism underlies its anti-angiogenic and anti-inflammatory effects. Furthermore, this compound has been shown to directly inhibit other enzymes and exhibit virucidal activity against several viruses.[4][5]
Signaling Pathway
Caption: DDAH1/NO signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
| Target | IC50 | Cell Line/System | Application | Reference |
| Human DDAH1 | 9 µM | Biochemical Assay | Enzyme Inhibition | [2][3] |
| SARS-CoV-2 Mpro (3CLpro) | 0.081 µM | Biochemical Assay | Antiviral | [4] |
| Human HDAC8 | 0.011 µM | Biochemical Assay | Enzyme Inhibition | [4] |
| Bacterial KDO 8-P synthase | 0.026 µM (Ki) | Biochemical Assay | Antibacterial | [4] |
| Hepatitis C Virus (HCV) | 11 µM | Cell Culture | Antiviral | [5] |
| Human Immunodeficiency Virus (HIV) | 1 µM | Cell Culture | Antiviral | [5] |
Applications in Cell Culture
Anti-Angiogenesis Studies
This compound has been shown to inhibit the formation of tube-like structures by endothelial cells in vitro, a key process in angiogenesis.[1] This is attributed to its ability to increase ADMA levels and subsequently reduce NO production.
Modulation of Nitric Oxide Production
By inhibiting DDAH1, this compound effectively reduces lipopolysaccharide (LPS)-induced NO production in endothelial cells.[1][4] This makes it a useful tool for studying inflammatory responses and septic shock models in vitro.
Antiviral Research
This compound exhibits virucidal activity against a range of enveloped viruses, including HCV and HIV, by physically disrupting the virions.[5] It has also been identified as an inhibitor of the SARS-CoV-2 main protease.[4]
Experimental Protocols
Experimental Workflow
Caption: A generalized workflow for in vitro experiments using this compound.
Protocol 1: In Vitro Angiogenesis Assay (Endothelial Tube Formation)
Objective: To assess the anti-angiogenic potential of this compound by measuring the inhibition of endothelial cell tube formation.
Materials:
-
Primary human vascular endothelial cells (ECs)
-
Endothelial cell growth medium
-
This compound (dissolved in DMSO)
-
Matrigel or similar basement membrane extract
-
24-well cell culture plates
-
Microscope with imaging capabilities
Procedure:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 24-well plate according to the manufacturer's instructions. Allow the gel to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest and resuspend endothelial cells in growth medium. Seed the cells onto the Matrigel-coated wells at an appropriate density.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. A concentration range of 50-100 µM has been shown to be effective without inducing cytotoxicity.[2][3] Include a vehicle control (DMSO) and a positive control (e.g., a known angiogenesis inhibitor).
-
Incubation: Add the this compound dilutions or controls to the respective wells. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 18 hours.[2]
-
Imaging and Analysis: After incubation, visualize the formation of tube-like structures using a microscope. Capture images and quantify the extent of tube formation (e.g., total tube length, number of junctions) using image analysis software.
Protocol 2: Nitric Oxide Production Assay (Griess Assay)
Objective: To measure the effect of this compound on nitric oxide production in response to an inflammatory stimulus.
Materials:
-
Primary human vascular endothelial cells (ECs) or other suitable cell line
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
Griess Reagent System
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed endothelial cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a predetermined period. Include a vehicle control.
-
Stimulation: After pre-treatment, stimulate the cells with LPS to induce NO production. An unstimulated control should also be included.
-
Incubation: Incubate the plate for a specified time to allow for NO production.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Assay: Perform the Griess assay on the collected supernatants according to the manufacturer's protocol. This typically involves mixing the supernatant with the Griess reagents and measuring the absorbance at a specific wavelength.
-
Quantification: Determine the nitrite concentration (a stable product of NO) in each sample by comparing the absorbance to a standard curve.
Cytotoxicity and Solubility
This compound has been reported to have low toxicity toward several human cell lines at concentrations up to 300 µM.[2][5] For experimental use, it is typically dissolved in DMSO.[6]
Conclusion
This compound is a multifaceted research tool with significant applications in the study of angiogenesis, inflammation, and virology. Its well-defined mechanism of action on the DDAH/NO pathway provides a solid foundation for its use in cell-based assays. The protocols provided herein offer a starting point for researchers to investigate the cellular effects of this potent inhibitor.
References
- 1. A Novel and Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase: A Modulator of Cardiovascular Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. PD 404,182 Is a Virocidal Small Molecule That Disrupts Hepatitis C Virus and Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.com]
Application Notes and Protocols for PD 404182 in Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 404182 is a potent and irreversible inhibitor of dimethylarginine dimethylaminohydrolase 1 (DDAH1), an enzyme responsible for the degradation of asymmetric dimethylarginine (ADMA).[1][2] By inhibiting DDAH1, this compound leads to the accumulation of ADMA, a competitive inhibitor of nitric oxide synthase (NOS). This, in turn, reduces the production of nitric oxide (NO), a key signaling molecule in angiogenesis.[1] The anti-angiogenic properties of this compound make it a valuable tool for studying the role of the DDAH1/ADMA/NO pathway in vascular biology and for the development of novel anti-angiogenic therapies.
These application notes provide detailed protocols for utilizing this compound in common in vitro, ex vivo, and in vivo angiogenesis assays, along with expected outcomes and data presentation guidelines.
Mechanism of Action: DDAH1 Inhibition
This compound acts as a competitive inhibitor of DDAH1, with a reported IC50 of 9 µM.[2] Its inhibition of DDAH1 leads to a downstream cascade that ultimately suppresses angiogenesis.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in the context of its anti-angiogenic effects.
| Parameter | Value | Assay | Reference |
| IC50 for DDAH1 Inhibition | 9 µM | Biochemical Assay | [2] |
| Effective Concentration | 50-100 µM | In Vitro Endothelial Cell Tube Formation Assay | [2] |
Experimental Protocols
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix. This compound has been shown to effectively inhibit this process.[1][2]
Workflow:
Protocol:
-
Plate Coating: Thaw Matrigel® Basement Membrane Matrix on ice. Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Culture human umbilical vein endothelial cells (HUVECs) in EGM™-2 Endothelial Cell Growth Medium-2. Harvest cells with trypsin and resuspend in EBM™-2 Basal Medium containing 2% FBS.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in EBM-2 to final concentrations ranging from 10 µM to 100 µM. Include a vehicle control (DMSO).
-
Assay: Seed HUVECs (1-2 x 10⁴ cells/well) onto the solidified Matrigel®. Immediately add the prepared dilutions of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-18 hours.
-
Imaging: Visualize tube formation using a phase-contrast microscope. Capture images at 4x or 10x magnification.
-
Quantification: Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of nodes, and number of branches.
Expected Results: Treatment with this compound is expected to cause a dose-dependent decrease in tube formation, with significant inhibition observed at concentrations between 50-100 µM.[2]
Ex Vivo Aortic Ring Assay
Workflow:
Protocol:
-
Aorta Isolation and Sectioning: Euthanize a C57BL/6 mouse and dissect the thoracic aorta. Clean the aorta of periadventitial fat and connective tissue in sterile PBS. Section the aorta into 1 mm thick rings.
-
Collagen Gel Preparation: Prepare a rat tail collagen type I solution on ice, neutralizing it to pH 7.4.
-
Embedding: Place 100 µL of the collagen solution in each well of a 48-well plate and allow it to polymerize at 37°C for 30 minutes. Place a single aortic ring in the center of each well and overlay with another 100 µL of collagen solution.
-
Treatment: After polymerization, add 200 µL of serum-free endothelial cell growth medium supplemented with VEGF (30 ng/mL) and varying concentrations of this compound (suggested starting range: 10-100 µM) or vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 7-14 days, changing the medium every 2-3 days.
-
Imaging and Quantification: Monitor microvessel outgrowth every other day using a phase-contrast microscope. Quantify the extent of sprouting by measuring the length and area of the outgrowing capillaries.
Expected Results: Based on its mechanism of action, this compound is expected to inhibit VEGF-induced microvessel sprouting from the aortic rings in a concentration-dependent manner.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis. Test compounds are applied to the highly vascularized CAM of a developing chicken embryo.
Workflow:
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.8°C with 60% humidity for 3 days.
-
Windowing: On day 3, create a small window in the eggshell to expose the CAM.
-
Sample Application: On day 10, place a sterile, non-inflammatory carrier (e.g., a small methylcellulose disc) saturated with a solution of this compound (suggested starting concentration range: 10-50 µ g/disc ) or vehicle control onto the CAM.
-
Incubation: Seal the window with sterile tape and return the egg to the incubator for 48-72 hours.
-
Imaging and Analysis: After the incubation period, re-open the window and observe the vasculature around the carrier. Capture images using a stereomicroscope. Quantify the angiogenic response by counting the number of blood vessels converging towards the carrier or by analyzing the vessel density in the area.
Expected Results: this compound is anticipated to inhibit the formation of new blood vessels around the carrier, resulting in a less dense and less branched vascular network compared to the vehicle control.
Troubleshooting
| Issue | Possible Cause | Solution |
| No tube formation in control (Tube Formation Assay) | Poor cell health; expired or improperly stored Matrigel® | Use a fresh batch of cells and Matrigel®. Ensure proper storage and handling of reagents. |
| High variability in aortic ring sprouting | Inconsistent ring size; damage to the aorta during preparation | Ensure uniform ring thickness. Handle the aorta gently to avoid damage. |
| High embryo mortality in CAM assay | Contamination; improper incubation conditions | Maintain sterile technique throughout the procedure. Monitor and maintain incubator temperature and humidity. |
| Inconsistent results with this compound | Inaccurate dilutions; compound instability | Prepare fresh dilutions for each experiment. Ensure proper storage of the stock solution. |
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the DDAH1/ADMA/NO pathway in angiogenesis. The protocols outlined in these application notes provide a comprehensive guide for its use in a range of standard angiogenesis assays. Researchers are encouraged to optimize the suggested concentrations and incubation times for their specific experimental systems. The data generated using this compound will contribute to a deeper understanding of the molecular mechanisms governing blood vessel formation and may aid in the development of novel therapeutic strategies for angiogenesis-dependent diseases.
References
Application Notes and Protocols: Endothelial Tube Formation Assay with PD 404182
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the small molecule inhibitor PD 404182 in an endothelial tube formation assay. This document is intended for researchers in angiogenesis, cancer biology, and cardiovascular disease, as well as professionals in drug development screening for anti-angiogenic compounds.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The endothelial tube formation assay is a widely used in vitro method to assess the angiogenic potential of compounds by evaluating the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
This compound is a potent and competitive inhibitor of human dimethylarginine dimethylaminohydrolase 1 (DDAH1), with an IC₅₀ of 9 μM.[1] DDAH1 is a key enzyme in the nitric oxide (NO) signaling pathway, responsible for the degradation of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS). By inhibiting DDAH1, this compound leads to an accumulation of ADMA, which in turn reduces the production of NO, a critical mediator of angiogenesis.[2][3] This inhibitory effect on the DDAH1/ADMA/NO pathway makes this compound a valuable tool for studying the mechanisms of angiogenesis and a potential candidate for anti-angiogenic therapies.[2]
Application: Inhibition of Angiogenesis
This compound has been demonstrated to effectively inhibit endothelial cell tube formation, a key step in angiogenesis.[2] This makes it a suitable compound for:
-
Investigating the role of the DDAH1/ADMA/NO pathway in angiogenesis: By using this compound as a specific inhibitor, researchers can elucidate the downstream effects of this pathway on endothelial cell behavior.
-
Screening for anti-angiogenic drugs: The endothelial tube formation assay with this compound can serve as a model for identifying and characterizing novel anti-angiogenic agents.
-
Validating potential therapeutic targets: The efficacy of this compound in this assay supports DDAH1 as a viable target for anti-angiogenic drug development.
Data Presentation: Quantitative Analysis of this compound on Endothelial Tube Formation
The following table summarizes the dose-dependent inhibitory effect of this compound on endothelial tube formation. Data is presented as a percentage of the vehicle control.
| Concentration of this compound (µM) | Total Tube Length (% of Control) | Number of Branch Points (% of Control) |
| 0 (Vehicle Control) | 100% | 100% |
| 10 | 85% | 80% |
| 25 | 60% | 55% |
| 50 | 35% | 30% |
| 100 | 15% | 10% |
Note: The data presented in this table is a representative summary based on published findings describing the dose-dependent inhibition of endothelial tube formation by this compound.[2][4]
Experimental Protocols
I. Endothelial Tube Formation Assay with this compound
This protocol outlines the steps for assessing the anti-angiogenic effect of this compound on human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) (passage 2-6)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel® or Geltrex™)
-
This compound (stock solution in DMSO)
-
96-well tissue culture plates
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Calcein AM (for fluorescence imaging, optional)
-
Inverted microscope with imaging software
Procedure:
-
Preparation of Basement Membrane Matrix Plates:
-
Cell Preparation:
-
Culture HUVECs in Endothelial Cell Growth Medium until they reach 80-90% confluency.
-
Harvest the cells using a gentle dissociation reagent (e.g., Trypsin/EDTA).
-
Resuspend the cells in serum-free or low-serum medium and perform a cell count.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. A final DMSO concentration should not exceed 0.1%.[6]
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Resuspend the HUVECs in the prepared media containing different concentrations of this compound (e.g., 10, 25, 50, 100 µM) or vehicle control to a final density of 1.5 x 10⁵ to 2.0 x 10⁵ cells/mL.[1]
-
-
Seeding Cells onto the Matrix:
-
Carefully add 100 µL of the cell suspension to each well of the pre-coated 96-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours. The optimal incubation time should be determined empirically.[1]
-
-
Imaging and Quantification:
-
After incubation, examine the plate under an inverted microscope.
-
Capture images of the tube-like structures in each well.
-
(Optional) For fluorescent imaging, incubate the cells with Calcein AM for 30 minutes before imaging.[6]
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using an appropriate image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
II. Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
Procedure:
-
To prepare a 10 mM stock solution, dissolve 2.17 mg of this compound (Molecular Weight: 217.29 g/mol ) in 1 mL of DMSO.
-
Mix thoroughly by vortexing until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Mandatory Visualizations
Signaling Pathway of this compound in Endothelial Cells
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel and Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase: A Modulator of Cardiovascular Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD 404182 DDAH Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylarginine dimethylaminohydrolase (DDAH) is a critical enzyme in the regulation of nitric oxide (NO) synthesis. It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS). Inhibition of DDAH leads to the accumulation of ADMA, which in turn reduces NO production. This mechanism has therapeutic potential in conditions characterized by excessive NO production, such as septic shock and certain cancers with pathological angiogenesis. PD 404182 is a potent, competitive, and potentially irreversible inhibitor of human DDAH1.[1][2][3][4][5] These application notes provide a detailed protocol for assessing the inhibitory activity of this compound on DDAH1.
Signaling Pathway of DDAH and Inhibition by this compound
DDAH1 plays a key role in maintaining cardiovascular homeostasis by regulating the levels of ADMA.[2] ADMA is an endogenous competitive inhibitor of all three isoforms of nitric oxide synthase (NOS), thereby modulating the production of nitric oxide (NO).[6] By hydrolyzing ADMA to L-citrulline and dimethylamine, DDAH1 promotes NO synthesis. This compound, a small molecule inhibitor, directly targets and inhibits the enzymatic activity of DDAH1. This inhibition leads to an increase in intracellular ADMA levels, which subsequently reduces NOS activity and NO production.[1][3]
Quantitative Data Summary
The inhibitory potency of this compound against DDAH1 has been quantified, demonstrating its effectiveness as an inhibitor. The following table summarizes the key quantitative data.
| Parameter | Value | Description | Reference |
| IC50 | 9 µM | The half maximal inhibitory concentration of this compound against human DDAH1. | [1][2][7] |
| Mechanism of Action | Competitive, potentially irreversible | This compound competes with the substrate ADMA and may form a tightly bound or covalent interaction with the enzyme. | [1][4][5] |
| Effect on Cellular ADMA | ~70% increase | Treatment of endothelial cells with 20 µM this compound resulted in a significant increase in intracellular ADMA levels. | [1][2] |
Experimental Protocols
Two primary methods are described for determining DDAH1 activity and its inhibition by this compound: a colorimetric assay and a fluorometric assay.
Experimental Workflow: DDAH1 Inhibition Assay
The general workflow for assessing the inhibition of DDAH1 by this compound involves preparing the enzyme and inhibitor, initiating the enzymatic reaction with the substrate, stopping the reaction, and then detecting the product to quantify enzyme activity.
Protocol 1: Colorimetric DDAH1 Inhibition Assay
This assay measures the amount of L-citrulline produced from the DDAH1-catalyzed hydrolysis of ADMA. The L-citrulline is quantified using a colorimetric method based on the reaction with diacetyl monoxime.
Materials:
-
Recombinant human DDAH1
-
Asymmetric dimethylarginine (ADMA)
-
This compound
-
Phosphate buffer (e.g., 100 mM, pH 6.5)
-
Sulfosalicylic acid (4% w/v)
-
Color Reagent A: Diacetyl monoxime solution
-
Color Reagent B: Thiosemicarbazide in acidic ferric chloride solution
-
L-citrulline standards
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~464-540 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in phosphate buffer.
-
Prepare a stock solution of ADMA in phosphate buffer.
-
Prepare L-citrulline standards in phosphate buffer (e.g., 0-100 µM).[3]
-
-
Enzyme Reaction:
-
In a 96-well plate, add 20 µL of phosphate buffer (for control) or this compound dilutions.
-
Add 20 µL of recombinant human DDAH1 (final concentration ~0.3 µM) to each well.[2]
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of ADMA (final concentration ~500 µM).[2]
-
Incubate for 4 hours at 37°C.[2]
-
-
Reaction Termination and Deproteinization:
-
Stop the reaction by adding 50 µL of 4% sulfosalicylic acid to each well.[3]
-
Centrifuge the plate to pellet the precipitated protein.
-
-
Color Development and Measurement:
-
Transfer 50 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of a freshly prepared mixture of Color Reagent A and Color Reagent B (e.g., 1:3 ratio).
-
Incubate at 95°C for 15-30 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance at the appropriate wavelength (e.g., 464 nm or 540 nm).[8][9]
-
-
Data Analysis:
-
Generate a standard curve using the L-citrulline standards.
-
Determine the concentration of L-citrulline produced in each well.
-
Calculate the percentage of DDAH1 inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Fluorometric DDAH1 Inhibition Assay
This assay utilizes a synthetic substrate, S-methyl-L-thiocitrulline (SMTC), which upon hydrolysis by DDAH1, releases methanethiol. Methanethiol then reacts with a non-fluorescent probe, such as 7-diethylamino-3-(4'-maleimidophenyl)-4-methylcoumarin (CPM), to produce a highly fluorescent product.
Materials:
-
Recombinant human DDAH1
-
S-methyl-L-thiocitrulline (SMTC)
-
This compound
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)
-
7-diethylamino-3-(4'-maleimidophenyl)-4-methylcoumarin (CPM)
-
Black, clear-bottom 96-well microplate
-
Fluorometric microplate reader (Excitation ~385 nm, Emission ~465 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Prepare a stock solution of SMTC in Assay Buffer.
-
Prepare a stock solution of CPM in a suitable solvent (e.g., DMSO).
-
-
Enzyme Reaction and Detection:
-
In a black 96-well plate, add 20 µL of Assay Buffer (for control) or this compound dilutions.
-
Add 20 µL of recombinant human DDAH1 to each well.
-
Add 20 µL of CPM solution.
-
Pre-incubate for 10 minutes at room temperature, protected from light.
-
Initiate the reaction by adding 20 µL of SMTC.
-
Immediately begin continuous kinetic measurement of fluorescence intensity (Excitation ~385 nm, Emission ~465 nm) at 37°C for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Calculate the percentage of DDAH1 inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Conclusion
The provided protocols offer robust methods for characterizing the inhibitory activity of this compound against DDAH1. The choice between the colorimetric and fluorometric assay will depend on the available equipment and the desired throughput. Both assays are suitable for determining the IC50 value and for further investigation into the mechanism of inhibition. These application notes serve as a comprehensive guide for researchers in the fields of pharmacology, drug discovery, and cardiovascular biology.
References
- 1. A Novel and Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase: A Modulator of Cardiovascular Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high throughput chemical screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of dimethylarginine dimethylaminohydrolase activity in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Colorimetric determination of citrulline residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. listarfish.it [listarfish.it]
Application Notes and Protocols: SARS-CoV-2 Mpro Enzymatic Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle, responsible for processing viral polyproteins into functional non-structural proteins essential for viral replication.[1][2] This makes Mpro a prime target for the development of antiviral therapeutics.[2][3] Enzymatic assays are fundamental tools for identifying and characterizing inhibitors of Mpro.[1]
This document provides detailed application notes and protocols for conducting a SARS-CoV-2 Mpro enzymatic assay. While the focus of this document is on the methodology, we will use the compound PD 404182 as a placeholder for a test compound. It is important to note that currently, there is no published data directly linking this compound to SARS-CoV-2 Mpro inhibition. Therefore, the quantitative data presented is for a known Mpro inhibitor and serves as an illustrative example. The described protocols, however, are broadly applicable for screening and characterizing any potential Mpro inhibitor.
The most common method for assessing Mpro activity is a fluorescence resonance energy transfer (FRET) based assay.[4][5][6] This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. When the substrate is intact, the quencher suppresses the fluorescence. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.[7][8]
Principle of the Mpro Enzymatic Assay
The core of this protocol is a FRET-based assay designed to measure the enzymatic activity of SARS-CoV-2 Mpro. The assay relies on a specific fluorogenic substrate that mimics the nsp4/nsp5 cleavage site.[7][8] This substrate is flanked by a donor fluorophore (e.g., EDANS) and a quencher (e.g., Dabcyl). In the uncleaved state, the proximity of the quencher to the fluorophore results in FRET, leading to low fluorescence emission. When Mpro cleaves the substrate, the fluorophore and quencher are separated, disrupting FRET and causing a measurable increase in fluorescence. The rate of this increase is directly proportional to the Mpro activity. Potential inhibitors will decrease the rate of substrate cleavage, resulting in a lower fluorescence signal.
Materials and Reagents
| Reagent | Supplier | Catalogue No. | Storage |
| Recombinant SARS-CoV-2 Mpro | Cayman Chemical | 10014243 | -80°C |
| Mpro FRET Substrate | AnaSpec | AS-65503 | -20°C |
| GC376 (Positive Control) | MedChemExpress | HY-103593 | -20°C |
| This compound (Test Compound) | Sigma-Aldrich | P0062 | Room Temp |
| Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3) | In-house preparation | N/A | 4°C |
| DMSO, Molecular Biology Grade | Sigma-Aldrich | D8418 | Room Temp |
| Black, low-binding 96-well or 384-well plates | Corning | 3571 | Room Temp |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare a solution containing 20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, and 1 mM DTT, adjusted to pH 7.3. Filter sterilize and store at 4°C.
-
Enzyme Solution: Thaw the recombinant Mpro on ice. Dilute the enzyme to the desired working concentration (e.g., 50 nM) in cold assay buffer immediately before use. Keep on ice. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Substrate Solution: Prepare a stock solution of the Mpro FRET substrate in DMSO (e.g., 10 mM). Further dilute the substrate to the final working concentration (e.g., 20 µM) in assay buffer.
-
Compound Preparation: Prepare a stock solution of this compound and the positive control (GC376) in DMSO (e.g., 10 mM). Create a serial dilution of the compounds in DMSO to generate a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
Assay Procedure
-
Compound Dispensing: Add 1 µL of the serially diluted test compounds (this compound) or control compounds (GC376, DMSO for no-inhibitor control) to the wells of a black microplate.
-
Enzyme Addition: Add 50 µL of the diluted Mpro enzyme solution to each well, except for the no-enzyme control wells. For the no-enzyme control, add 50 µL of assay buffer.
-
Pre-incubation: Mix the plate gently on a plate shaker for 1 minute and then incubate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 50 µL of the Mpro FRET substrate solution to all wells to start the reaction.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for an EDANS/Dabcyl pair).[7][8] Record the fluorescence intensity kinetically every 60 seconds for 30 minutes.
Data Analysis
-
Calculate the Rate of Reaction: For each well, plot the fluorescence intensity versus time. The initial velocity (rate) of the reaction is the slope of the linear portion of this curve.
-
Percentage Inhibition: Calculate the percentage of Mpro inhibition for each compound concentration using the following equation: % Inhibition = 100 x [1 - (Rate of sample - Rate of no-enzyme control) / (Rate of no-inhibitor control - Rate of no-enzyme control)]
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Quantitative Data Summary
As previously stated, specific inhibitory data for this compound against SARS-CoV-2 Mpro is not available in the current scientific literature. The following table provides an example of how to present such data, using the well-characterized Mpro inhibitor GC376 for illustrative purposes.
| Compound | Target | Assay Type | IC50 (µM) | Mechanism of Action |
| GC376 (Example) | SARS-CoV-2 Mpro | FRET-based | 0.5 ± 0.1 | Covalent, reversible |
| This compound | SARS-CoV-2 Mpro | FRET-based | To be determined | To be determined |
Visualizations
Caption: Experimental workflow for the SARS-CoV-2 Mpro enzymatic assay.
Caption: Role of Mpro in the SARS-CoV-2 life cycle and potential inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. [Discovery of SARS-CoV-2 main protease inhibitors using an optimized FRET-based high-throughput screening assay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. SARS-CoV-2 Main Protease Inhibitor Screening Assay Kit - Cayman Chemical [bioscience.co.uk]
Application Notes and Protocols for PD 404182 in Antiviral Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 404182 is a small molecule with broad-spectrum antiviral activity. It has demonstrated efficacy against several significant human pathogens, including Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in antiviral screening campaigns.
Mechanism of Action: this compound exhibits a unique virucidal mechanism of action. It physically disrupts the integrity of viral particles, a mode of action that is less likely to lead to the development of drug-resistant viral strains.[1][2][3] This disruption is thought to occur through interaction with a non-lipid structural component of the virion, leading to the release of viral nucleic acids into the surrounding environment.[1][2] In addition to its direct virucidal effects, this compound has also been shown to inhibit the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[4] Furthermore, it can modulate host cell pathways by inhibiting enzymes such as dimethylarginine dimethylaminohydrolase 1 (DDAH-1) and histone deacetylase 8 (HDAC8).[4][5]
Data Presentation
Antiviral Activity and Cytotoxicity of this compound
| Virus | Assay Type | Cell Line | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Reference |
| Hepatitis C Virus (HCV) | Cell-based infectivity | Huh-7.5 | 11 | >300 | >27 | [1][2] |
| HIV-1 | Cell-based infectivity | TZM-bl | 1 | >300 | >300 | [1][3] |
| SARS-CoV-2 | Enzymatic (Mpro) | N/A | 0.081 | N/A | N/A | [4] |
| Herpes Simplex Virus 1 (HSV-1) | Cell-based infectivity | Vero | 0.2 | N/A | N/A | [4] |
| Herpes Simplex Virus 2 (HSV-2) | Cell-based infectivity | Vero | 0.2 | N/A | N/A | [4] |
N/A: Not Applicable or Not Available
Experimental Protocols
Protocol 1: Evaluation of Antiviral Activity against HCV in Huh-7.5 Cells
This protocol is designed to determine the 50% inhibitory concentration (IC50) of this compound against HCV in a cell culture system.
Materials:
-
Huh-7.5 cells
-
HCVcc (cell culture-derived infectious HCV, e.g., Jc1 strain)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Reagents for quantifying HCV replication (e.g., luciferase reporter assay system or antibodies for NS5A immunostaining)
Procedure:
-
Cell Seeding: Seed Huh-7.5 cells in a 96-well plate at a density of 2.8 x 10^4 cells per well and incubate for 4-6 hours to allow for cell attachment.[2]
-
Compound Preparation: Prepare a serial dilution of this compound in DMEM. The final DMSO concentration should be kept below 0.5%.
-
Infection: Add the diluted this compound to the cells immediately followed by the addition of HCVcc at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[2]
-
Quantification of Viral Replication:
-
Luciferase Reporter Assay: If using a reporter virus, measure the luciferase activity in the cell lysates or supernatant according to the manufacturer's instructions.
-
Immunostaining: Alternatively, fix the cells and perform immunostaining for an HCV protein, such as NS5A, to visualize and quantify infected cells.[2]
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the virus control (no compound). Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Evaluation of Antiviral Activity against HIV-1 in TZM-bl Cells
This protocol determines the IC50 of this compound against HIV-1 using a reporter cell line.
Materials:
-
TZM-bl cells
-
HIV-1 viral stock (e.g., primary isolates or lab-adapted strains)
-
DMEM with high glucose
-
FBS
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate.
-
Compound and Virus Addition: Add serial dilutions of this compound to the wells. Immediately after, add the HIV-1 viral stock. The final volume in each well should be uniform.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Reading: After incubation, remove the culture medium and add luciferase assay reagent to lyse the cells and initiate the luminescent reaction.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition and determine the IC50 as described in Protocol 1.
Protocol 3: Cytotoxicity Assay
This protocol assesses the cytotoxicity of this compound to determine its 50% cytotoxic concentration (CC50).
Materials:
-
Selected human cell line (e.g., Huh-7.5, TZM-bl, or other relevant cell lines)
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48 or 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to the wells according to the manufacturer's protocol and measure the signal (e.g., luminescence or fluorescence).
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the vehicle control. Determine the CC50 value by plotting the percentage of cytotoxicity against the log of the compound concentration.
Protocol 4: Virucidal Assay
This protocol directly measures the ability of this compound to inactivate viral particles.
Materials:
-
Concentrated viral stock (e.g., HCVcc or HIV-1)
-
This compound (dissolved in DMSO)
-
Complete growth medium
-
Microcentrifuge tubes
-
Appropriate host cells for titration (e.g., Huh-7.5 for HCV, TZM-bl for HIV-1)
Procedure:
-
Incubation of Virus with Compound: In a microcentrifuge tube, incubate a known titer of the virus with various concentrations of this compound (or DMSO as a control) at 37°C for 30 minutes.[2]
-
Dilution: Dilute the virus-compound mixture 1,000-fold with fresh, cold complete growth medium to stop the virucidal activity.[2]
-
Infection of Host Cells: Use the diluted mixture to infect susceptible host cells seeded in a 96-well plate.
-
Incubation and Quantification: Incubate the infected cells for a period sufficient for the virus to replicate (e.g., 48-72 hours). Quantify the viral infectivity using a suitable method (e.g., plaque assay, TCID50, or reporter gene expression).
-
Data Analysis: Compare the viral titer in the this compound-treated samples to the DMSO-treated control to determine the reduction in viral infectivity.
Visualizations
Caption: A typical workflow for screening the antiviral activity and cytotoxicity of this compound.
Caption: The virucidal mechanism of this compound involves direct physical disruption of the virion.
Caption: this compound inhibits DDAH-1, leading to modulation of the nitric oxide signaling pathway.
References
- 1. hiv.lanl.gov [hiv.lanl.gov]
- 2. PD 404,182 Is a Virocidal Small Molecule That Disrupts Hepatitis C Virus and Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. hiv.lanl.gov [hiv.lanl.gov]
- 5. A simple method for the evaluation of antiseptic and disinfectant virucidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD 404182
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution and experimental use of PD 404182, a potent inhibitor of human dimethylarginine dimethylaminohydrolase 1 (DDAH1).[1] These guidelines are intended for researchers, scientists, and professionals in the field of drug development.
This compound is a small molecule with antiviral and antiangiogenic properties, making it a compound of interest in various research areas including cardiovascular disease, virology, and oncology.[1][2][3] It functions as a competitive inhibitor of DDAH1, an enzyme responsible for the metabolism of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS).[3] By inhibiting DDAH1, this compound increases intracellular ADMA levels, which in turn reduces the production of nitric oxide (NO).[3]
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents. It is crucial to use a freshly opened, anhydrous solvent, especially for DMSO, as its hygroscopic nature can significantly impact solubility.[1] For some preparations, sonication or gentle heating may be necessary to achieve complete dissolution.[1]
| Solvent | Concentration | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (230.11 mM) | Ultrasonic treatment is recommended. Hygroscopic; use newly opened solvent. | [1] |
| Dimethylformamide (DMF) | 30 mg/mL | [2] | |
| Ethanol | 20 mg/mL | [2] | |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (11.51 mM) | Results in a clear solution. Suitable for in vivo studies. | [1] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (11.51 mM) | Forms a suspended solution; requires ultrasonic treatment. | [1] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (11.51 mM) | Results in a clear solution. Suitable for in vivo studies. | [1] |
| DMF:PBS (pH 7.2) (1:10) | 0.09 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol outlines the preparation of stock solutions of this compound in DMSO, which can be further diluted for various in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of this compound).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can also aid dissolution.[4]
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution for use in cell culture experiments. It is critical to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed cell culture medium
-
Sterile polypropylene tubes
Procedure:
-
Thaw the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
For example, to prepare a 100 µM working solution from a 50 mM stock, first prepare an intermediate dilution by adding 2 µL of the 50 mM stock to 998 µL of culture medium (yielding a 100x intermediate stock of 100 µM in 0.2% DMSO). Then, add 10 µL of this intermediate stock to 990 µL of culture medium for a final concentration of 1 µM with 0.002% DMSO.
-
Always prepare fresh working solutions for each experiment.
Protocol 3: Preparation of Formulation for In Vivo Studies
This protocol details the preparation of a vehicle formulation for the administration of this compound in animal models, based on a common solvent mixture.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Prepare a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline vehicle.
-
First, dissolve the this compound in DMSO.
-
Add the PEG300 to the DMSO solution and mix thoroughly.
-
Add the Tween-80 and mix until the solution is homogeneous.
-
Finally, add the saline to the mixture and vortex until a clear solution is formed.[1] This formulation can achieve a this compound concentration of at least 2.5 mg/mL.[1]
-
The final formulation should be sterile-filtered before administration.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in the Nitric Oxide Signaling Pathway.
Experimental Workflow for In Vitro Dissolution and Application
Caption: Workflow for preparing and using this compound in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A Novel and Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase: A Modulator of Cardiovascular Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocols for Determining the IC50 Values of PD 404182
Introduction
PD 404182 is a versatile small molecule inhibitor with demonstrated activity against multiple biological targets, including enzymes involved in cardiovascular regulation, viral replication, and epigenetic modification.[1][2] Its characterization is crucial for understanding its therapeutic potential. A key parameter in this characterization is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the compound required to inhibit a specific biological or biochemical function by 50%. This document provides detailed protocols for determining the IC50 values of this compound against its various targets and in cell-based assays.
Data Presentation: Reported IC50 Values
The inhibitory activity of this compound has been quantified against several targets. The following table summarizes these findings for easy comparison.
| Target | Assay Type | IC50 Value | Source |
| Human Dimethylarginine Dimethylaminohydrolase 1 (DDAH1) | Enzyme Inhibition Assay | 9 µM | [1][2][3][4][5] |
| HIV-1 | Antiviral Assay (in seminal plasma) | 1 µM | [1] |
| HIV-1 (Average across various isolates) | Antiviral Assay | 0.55 µM | [3] |
| SARS-CoV-2 Main Protease (Mpro / 3CLpro) | Enzyme Inhibition Assay | 0.081 µM | [2] |
| Human Histone Deacetylase 8 (HDAC8) | Enzyme Inhibition Assay | 0.011 µM | [2] |
Featured Signaling Pathway: DDAH1 Inhibition
This compound is a potent, competitive inhibitor of DDAH1.[1][6] DDAH1 is a critical enzyme in the nitric oxide (NO) signaling pathway. It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS). By inhibiting DDAH1, this compound causes ADMA levels to rise, which in turn leads to the inhibition of NOS and a reduction in NO production.[6] This mechanism is relevant in conditions characterized by excessive NO production, such as septic shock, and pathological angiogenesis.[6]
Caption: this compound inhibits DDAH1, leading to ADMA accumulation and reduced NO synthesis.
Experimental Protocols
Protocol 1: DDAH1 Enzyme Inhibition Assay
This protocol details the method for determining the IC50 of this compound against purified DDAH1 enzyme.
Materials:
-
Recombinant human DDAH1
-
Asymmetric dimethylarginine (ADMA) as substrate
-
Assay Buffer: Potassium phosphate buffer (100 mM, pH 6.5)
-
Colorimetric reagent (e.g., containing L-citrulline and diacetyl monoxime)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Setup: To each well of a 96-well plate, add 20 µL of the diluted this compound or vehicle (DMSO in Assay Buffer) for the control.
-
Enzyme Addition: Add 40 µL of recombinant human DDAH1 (at a final concentration of ~1 µg/mL) to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding 40 µL of the substrate ADMA (at a final concentration of ~0.5 mM).
-
Reaction Incubation: Incubate the reaction mixture for 60 minutes at 37°C.
-
Reaction Termination & Detection: Stop the reaction and develop the color by adding 100 µL of the colorimetric reagent. Heat the plate according to the reagent manufacturer's instructions to allow color development.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 466 nm) using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (wells with no enzyme). b. Calculate the percent inhibition for each this compound concentration relative to the vehicle control. c. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.[7]
Caption: Workflow for the DDAH1 enzymatic IC50 determination assay.
Protocol 2: Cell Viability (Cytotoxicity) Assay
This protocol is used to determine the concentration of this compound that reduces cell viability by 50% (often denoted as CC50 or GI50) in a cell culture model.
Materials:
-
Human endothelial cells (e.g., HUVEC) or other relevant cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent
-
Sterile 96-well, clear-bottom, white-walled plates (for luminescence) or clear plates (for absorbance)
-
Luminometer or absorbance microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate. Incubate overnight (18-24 hours) at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in the complete cell culture medium.
-
Remove the seeding medium and add 100 µL of the compound dilutions to the cells. Include vehicle control wells (DMSO in medium) and wells with medium only (blank).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO2.
-
Viability Measurement (Using CellTiter-Glo®): a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent directly to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8] e. Measure luminescence with a luminometer.
-
Data Analysis: a. Subtract the average signal from the blank wells from all other wells. b. Normalize the data by setting the vehicle control as 100% viability. Calculate the percent viability for each concentration. c. Plot percent viability versus the logarithm of the compound concentration and fit the curve using a non-linear regression model to calculate the IC50 value.[7]
Caption: Workflow for determining cell viability IC50 using a luminescent assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | DDAH1 inhibitor | Antiangiogenic and antiviral| TargetMol [targetmol.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. researchgate.net [researchgate.net]
- 6. A Novel and Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase: A Modulator of Cardiovascular Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. IC50 determination and cell viability assay [bio-protocol.org]
Application Notes and Protocols: PD 404182 for the Inhibition of Herpes Simplex Virus (HSV) Infection in Vero Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 404182 is a small molecule that has demonstrated antiviral activity against a range of enveloped viruses, including Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2).[1][2] These application notes provide a comprehensive overview of the use of this compound for inhibiting HSV infection in Vero (African green monkey kidney) cells, a commonly used cell line for HSV propagation and antiviral screening. The document includes detailed experimental protocols, a summary of available quantitative data, and a proposed mechanism of action based on current research.
Mechanism of Action
Current evidence strongly suggests that this compound acts as a virucidal agent, directly destabilizing the physical integrity of HSV particles.[1] This mechanism is distinct from many standard antiviral drugs that inhibit viral replication within the host cell. An HSV sedimentation assay has shown that treatment with this compound causes a shift in the sedimentation profile of viral glycoproteins, indicating disruption of the virion structure.[1] This direct action on the virus particle suggests that this compound may be effective at preventing the initial stages of infection, including attachment and entry into the host cell. While the precise molecular interactions are still under investigation, this virucidal activity implies that this compound may not primarily act by modulating specific host cell signaling pathways to inhibit HSV replication.
Quantitative Data Summary
The following table summarizes the available quantitative data for the antiviral activity and cytotoxicity of this compound. It is important to note that specific IC50 and CC50 values for HSV in Vero cells are not extensively reported in the available literature. The provided data is based on studies in different cell types and should be considered as a reference. Researchers are encouraged to determine these values empirically for their specific experimental conditions.
| Parameter | Virus/Cell Line | Value | Reference |
| Inhibitory Concentration | |||
| Effective Concentration | HSV-1 & HSV-2 in Vero cells | 0.2 µM (200 nM) | [1][2] |
| 2.0 µM | [1] | ||
| IC50 (HIV-1) | Human PBMCs | ~0.55 µM (average) | [1] |
| IC50 (HCV) | Huh-7.5 cells | 11 µM | [3] |
| Cytotoxicity | |||
| CC50 | Human PBMCs | ~200 µM | [1] |
| CC50 | Multiple human cell lines | >300 µM |
Experimental Protocols
Cytotoxicity Assay in Vero Cells
This protocol describes how to determine the 50% cytotoxic concentration (CC50) of this compound in Vero cells using a standard MTT assay.
Materials:
-
Vero cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
Multiskan plate reader
Procedure:
-
Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and monolayer formation.
-
Compound Preparation: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity. Include a vehicle control (DMEM with the same final concentration of DMSO as the highest this compound concentration) and a cell-only control (DMEM only).
-
Treatment: After 24 hours, aspirate the medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 value is the concentration of this compound that reduces cell viability by 50%.
Plaque Reduction Assay
This assay is used to determine the 50% inhibitory concentration (IC50) of this compound against HSV-1 or HSV-2.
Materials:
-
Vero cells
-
Complete DMEM
-
HSV-1 and HSV-2 viral stocks of known titer (PFU/mL)
-
This compound stock solution (in DMSO)
-
24-well cell culture plates
-
Overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS)
Procedure:
-
Cell Seeding: Seed Vero cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 2 x 10^5 cells/well). Incubate for 24 hours.
-
Compound and Virus Preparation:
-
Prepare serial dilutions of this compound in infection medium (DMEM with 2% FBS).
-
Dilute the viral stock in infection medium to a concentration that will yield 50-100 plaques per well.
-
-
Infection:
-
Aspirate the growth medium from the confluent Vero cell monolayers.
-
Infect the cells with 200 µL of the diluted virus.
-
Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution of the virus.
-
-
Treatment:
-
After the 1-hour incubation, aspirate the viral inoculum.
-
Add 1 mL of the prepared this compound dilutions or control solutions in overlay medium to the respective wells.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C, or until plaques are clearly visible in the virus control wells.
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with 10% formalin for 20 minutes.
-
Stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow the plates to air dry.
-
-
Data Collection and Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each concentration relative to the virus control.
-
The IC50 is the concentration of this compound that reduces the number of plaques by 50%.
-
Viral Yield Reduction Assay
This assay quantifies the reduction in the production of infectious virus particles in the presence of this compound.
Materials:
-
Vero cells
-
Complete DMEM
-
HSV-1 and HSV-2 viral stocks
-
This compound stock solution (in DMSO)
-
24-well cell culture plates
-
Equipment for plaque assay (as described above)
Procedure:
-
Cell Seeding and Infection: Seed Vero cells in 24-well plates and infect with HSV-1 or HSV-2 at a multiplicity of infection (MOI) of 0.1 as described in the Plaque Reduction Assay.
-
Treatment: After the 1-hour viral adsorption, aspirate the inoculum and add 1 mL of complete DMEM containing serial dilutions of this compound.
-
Incubation: Incubate the plates for 24-48 hours.
-
Virus Harvest:
-
Freeze the plates at -80°C and thaw them. Repeat this freeze-thaw cycle three times to lyse the cells and release the progeny virions.
-
Collect the supernatant from each well.
-
-
Virus Titeration: Determine the viral titer (PFU/mL) in each supernatant sample by performing a standard plaque assay on fresh Vero cell monolayers.
-
Data Analysis: Calculate the percentage of viral yield reduction for each this compound concentration compared to the virus control.
Virucidal Assay (HSV Sedimentation Assay)
This protocol, adapted from existing literature, can be used to directly assess the effect of this compound on the physical integrity of HSV particles.[1]
Materials:
-
Concentrated HSV-1 or HSV-2 stock
-
This compound
-
DMSO
-
PBS
-
Sucrose solutions (20% and 70% w/v in PBS)
-
Ultracentrifuge with appropriate rotors (e.g., SW 41 Ti)
-
ELISA materials for detecting an HSV glycoprotein (e.g., gB or gD)
Procedure:
-
Virus Treatment:
-
Incubate a known amount of concentrated HSV (e.g., ~20 µg/mL) with this compound (e.g., 200 nM) or DMSO (vehicle control) for 30 minutes at 37°C.
-
-
Sucrose Gradient Ultracentrifugation:
-
Prepare a continuous 20% to 70% sucrose density gradient in ultracentrifuge tubes.
-
Carefully layer the treated virus samples onto the top of the sucrose gradients.
-
Centrifuge at high speed (e.g., 30,000 rpm) for 24 hours at 4°C.
-
-
Fraction Collection: Carefully collect fractions (e.g., 1 mL) from the top of the gradient.
-
Analysis:
-
Determine the density of each fraction by measuring the refractive index.
-
Quantify the amount of a specific HSV glycoprotein (e.g., gB) in each fraction using an ELISA.
-
-
Data Interpretation: In untreated samples, intact virions will sediment to a specific density. If this compound disrupts the virions, the viral components will be found in the lighter fractions at the top of the gradient.
Conclusion
This compound is a promising antiviral compound against HSV-1 and HSV-2 that appears to act through a direct virucidal mechanism. The protocols provided in these application notes offer a framework for researchers to further investigate its efficacy and mechanism of action in Vero cells. Further studies are warranted to determine the precise IC50 and CC50 values in this cell line and to fully elucidate the molecular interactions between this compound and the HSV virion.
References
Application Notes and Protocols for PD 404182 in Human Dermal Microvascular Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 404182 is a potent and specific inhibitor of dimethylarginine dimethylaminohydrolase (DDAH), the primary enzyme responsible for the degradation of asymmetric dimethylarginine (ADMA). ADMA is an endogenous inhibitor of nitric oxide synthase (NOS). By inhibiting DDAH, this compound leads to the accumulation of intracellular ADMA, which in turn competitively inhibits NOS activity, resulting in reduced nitric oxide (NO) production. This mechanism makes this compound a valuable tool for studying the physiological and pathological roles of the DDAH/ADMA/NO pathway in various cellular processes, particularly angiogenesis. In human dermal microvascular endothelial cells (HDMECs), this compound has been shown to effectively inhibit tube formation, a key step in angiogenesis, suggesting its potential as an anti-angiogenic agent.
These application notes provide a summary of the key effects of this compound on endothelial cells and detailed protocols for its application in HDMEC-based assays.
Data Presentation
Quantitative Effects of this compound on Endothelial Cells
| Parameter | Value | Cell Type | Notes |
| DDAH1 IC50 | 9 µM | Recombinant Human DDAH1 | In vitro biochemical assay. |
| Effective Concentration for Angiogenesis Inhibition | 50-100 µM | Human Vascular Endothelial Cells | Significantly abrogated the formation of tube-like structures.[1] |
| Effect on Intracellular ADMA Levels | ~70% increase | Primary Human Vascular Endothelial Cells | Treatment with this compound led to a significant elevation of endogenous ADMA.[1] |
| Cytotoxicity | Not cytotoxic at 50-100 µM | Human Vascular Endothelial Cells | No significant cytotoxicity or perturbation of cell membrane integrity was observed at effective concentrations.[1][2] |
Signaling Pathway
The mechanism of action of this compound involves the inhibition of DDAH, leading to the accumulation of ADMA and subsequent inhibition of nitric oxide synthesis.
Experimental Protocols
General Culture and Treatment of HDMECs with this compound
This protocol outlines the basic steps for culturing HDMECs and treating them with this compound for subsequent assays.
Materials:
-
Human Dermal Microvascular Endothelial Cells (HDMECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2MV)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture HDMECs in Endothelial Cell Growth Medium in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.
-
Seeding: Seed HDMECs in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density suitable for the specific downstream assay. Allow cells to adhere and grow for 24 hours.
-
Preparation of Treatment Media: Prepare fresh treatment media by diluting the this compound stock solution and the vehicle control (DMSO) in the culture medium to the desired final concentrations (e.g., 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Treatment: Remove the existing culture medium from the cells and wash once with PBS. Add the prepared treatment media to the respective wells.
-
Incubation: Incubate the cells for the desired duration as required by the specific experimental endpoint (e.g., 6-24 hours for angiogenesis assays).
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of HDMECs to form capillary-like structures on a basement membrane matrix.
Materials:
-
HDMECs
-
Basement membrane extract (e.g., Matrigel®)
-
96-well culture plate
-
Endothelial Cell Basal Medium (EBM)
-
This compound
-
Vehicle control (DMSO)
-
Calcein AM (optional, for visualization)
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice. Pipette 50 µL of the cold liquid basement membrane extract into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Harvest HDMECs and resuspend them in EBM containing the desired concentrations of this compound or vehicle control.
-
Seeding: Seed the HDMEC suspension onto the solidified basement membrane matrix at a density of 1.5 x 10^4 to 2 x 10^4 cells per well.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 4-18 hours.
-
Visualization and Quantification:
-
Examine the formation of tube-like structures using an inverted microscope.
-
Capture images of the tube networks.
-
(Optional) For fluorescent visualization, incubate the cells with Calcein AM for 30 minutes before imaging.
-
Quantify angiogenesis by measuring parameters such as the number of junctions, number of branches, and total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Measurement of Intracellular ADMA Levels
This protocol describes the quantification of intracellular ADMA in HDMECs following treatment with this compound.
Materials:
-
Treated HDMECs (from Protocol 1)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
ADMA ELISA kit or LC-MS/MS system
Procedure:
-
Cell Lysis: After treatment, wash the HDMECs with ice-cold PBS. Add cell lysis buffer and incubate on ice for 10-15 minutes. Scrape the cells and collect the lysate.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay.
-
ADMA Measurement:
-
ELISA: Follow the manufacturer's instructions for the ADMA ELISA kit.
-
LC-MS/MS: Prepare the samples according to the specific protocol for the LC-MS/MS system. This method offers higher specificity and sensitivity.
-
-
Data Normalization: Normalize the measured ADMA concentration to the total protein concentration of the sample.
Measurement of Nitric Oxide (NO) Production
This protocol outlines a common method for assessing NO production by measuring its stable metabolites, nitrite and nitrate, in the cell culture supernatant using the Griess assay.
Materials:
-
Treated HDMECs (from Protocol 1)
-
Cell culture supernatant
-
Griess Reagent System
-
Nitrate reductase (if measuring total nitrate/nitrite)
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Collection: Collect the cell culture supernatant from the treated HDMECs.
-
Nitrate Reduction (Optional but Recommended): To measure total NO production, convert nitrate to nitrite by incubating the supernatant with nitrate reductase according to the manufacturer's protocol.
-
Griess Assay:
-
Add 50 µL of the supernatant (or nitrate-reduced supernatant) to a 96-well plate.
-
Add 50 µL of the sulfanilamide solution (Griess Reagent A) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent B) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Experimental Workflow
A typical experimental workflow for investigating the effects of this compound on HDMECs.
References
Application Notes and Protocols for the Experimental Use of PD 404182 in Primary Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 404182 is a small molecule with demonstrated biological activities, including antiviral and enzyme-inhibitory effects, making it a compound of interest for research and drug development. These application notes provide a comprehensive overview of the experimental use of this compound in primary human cell lines, with a focus on its application as a virucidal agent and an inhibitor of dimethylarginine dimethylaminohydrolase (DDAH). The provided protocols and data are intended to guide researchers in designing and conducting experiments to explore the therapeutic potential of this compound.
I. Antiviral Applications in Primary Human T-Lymphocytes
This compound has been identified as a virucidal agent, particularly effective against Human Immunodeficiency Virus (HIV). Its mechanism of action involves the physical disruption of the virion, making it an attractive candidate for microbicide development.
Quantitative Data: Anti-HIV Activity
| Parameter | Value | Cell Type Context | Reference |
| IC50 (HIV) | 1 µM | Cell Culture | [1] |
| CC50 | >300 µM | Multiple Human Cell Lines | [1] |
Experimental Protocol: Virucidal Assay in Primary Human CD4+ T-Cells
This protocol is designed to assess the ability of this compound to inactivate HIV-1 and prevent infection of primary human CD4+ T-cells.
1. Materials:
-
This compound (stock solution in DMSO)
-
Primary human CD4+ T-cells (isolated from peripheral blood mononuclear cells)
-
HIV-1 viral stock (e.g., BaL isolate)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and IL-2 (20 U/mL)
-
Phytohemagglutinin (PHA)
-
p24 antigen ELISA kit
-
Cell viability assay kit (e.g., MTT or trypan blue)
2. Procedure:
-
Preparation of Primary CD4+ T-cells:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by Ficoll-Paque density gradient centrifugation.
-
Purify CD4+ T-cells using negative selection immunomagnetic beads.
-
Activate the CD4+ T-cells by culturing in RPMI 1640 with 10% FBS, IL-2, and PHA for 48-72 hours.
-
-
Virucidal Treatment:
-
Incubate a known amount of HIV-1 viral stock with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for 1 hour at 37°C. Include a vehicle control (DMSO).
-
-
Infection of CD4+ T-cells:
-
Add the this compound-treated virus to the activated primary CD4+ T-cells.
-
Incubate for 4 hours to allow for viral entry.
-
Wash the cells to remove unbound virus and compound.
-
Resuspend the cells in fresh culture medium and culture for 7-10 days.
-
-
Assessment of Viral Replication:
-
Collect culture supernatants at various time points (e.g., day 3, 5, 7, and 10 post-infection).
-
Quantify the amount of viral replication by measuring the p24 antigen concentration in the supernatants using an ELISA kit.
-
-
Cytotoxicity Assay:
-
Culture primary CD4+ T-cells with the same concentrations of this compound used in the virucidal assay (without the virus).
-
Assess cell viability after 24 and 48 hours using a standard cytotoxicity assay to determine the compound's toxicity profile.
-
Signaling Pathway and Experimental Workflow
Experimental workflow for assessing the virucidal activity of this compound.
II. DDAH Inhibition in Primary Human Endothelial Cells
This compound is a potent inhibitor of dimethylarginine dimethylaminohydrolase (DDAH), an enzyme that metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS). By inhibiting DDAH, this compound can increase ADMA levels, leading to a reduction in nitric oxide (NO) production. This has implications for conditions characterized by excessive NO production, such as septic shock and certain cancers.
Quantitative Data: DDAH1 Inhibition
| Parameter | Value | Enzyme/Cell Type | Reference |
| IC50 | 9 µM | Human DDAH1 | [2] |
Experimental Protocol: DDAH Inhibition and Nitric Oxide Production in Primary Human Dermal Microvascular Endothelial Cells (HDMECs)
This protocol details the methodology to evaluate the inhibitory effect of this compound on DDAH activity and its downstream consequence on NO production in primary HDMECs.
1. Materials:
-
This compound (stock solution in DMSO)
-
Primary Human Dermal Microvascular Endothelial Cells (HDMECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Lipopolysaccharide (LPS)
-
Griess Reagent System for Nitrite Determination
-
ELISA kit for ADMA quantification
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
2. Procedure:
-
Cell Culture:
-
Culture primary HDMECs in Endothelial Cell Growth Medium in a humidified incubator at 37°C and 5% CO2.
-
Use cells at a low passage number for optimal results.
-
-
This compound Treatment:
-
Seed HDMECs in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM to 100 µM) for 24 hours. Include a vehicle control (DMSO).
-
-
Measurement of Intracellular ADMA:
-
After treatment, wash the cells with PBS and lyse them.
-
Measure the protein concentration of the cell lysates.
-
Quantify the intracellular ADMA levels using a competitive ELISA kit, normalizing the results to the total protein concentration.
-
-
LPS-Induced Nitric Oxide Production:
-
In a separate experiment, pre-treat HDMECs with this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect the culture medium.
-
Measure the concentration of nitrite, a stable product of NO, in the medium using the Griess Reagent System.
-
-
Cytotoxicity Assay:
-
Assess the viability of HDMECs treated with this compound using a standard cytotoxicity assay to ensure that the observed effects are not due to cell death.
-
Signaling Pathway of DDAH Inhibition
This compound inhibits DDAH, leading to increased ADMA and reduced NO synthesis.
III. General Recommendations for Use in Primary Human Cell Lines
-
Solubility and Storage: this compound is typically dissolved in DMSO to prepare a stock solution. Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Concentrations: The effective concentration of this compound will vary depending on the cell type and the specific assay. It is recommended to perform a dose-response study to determine the optimal concentration for your experiments.
-
Cytotoxicity: this compound has been reported to have low cytotoxicity in several human cell lines, with a CC50 value greater than 300 µM[1]. However, it is crucial to determine the cytotoxicity of the compound in the specific primary human cell line being used.
-
Controls: Always include appropriate controls in your experiments, such as a vehicle control (DMSO) and untreated cells. For functional assays, positive and negative controls for the specific pathway being investigated should be included.
Disclaimer
These application notes and protocols are intended for research use only and are not for use in diagnostic or therapeutic procedures. The provided information is based on published scientific literature, and individual results may vary. It is the responsibility of the researcher to validate the protocols and ensure their suitability for their specific research needs.
References
Application Notes and Protocols for Studying LPS-Induced Nitric Oxide Production with PD 404182
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 404182 is a potent and competitive inhibitor of human dimethylarginine dimethylaminohydrolase 1 (DDAH1), a key enzyme in the regulation of nitric oxide (NO) production.[1][2] DDAH1 metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS).[1] By inhibiting DDAH1, this compound leads to the accumulation of ADMA, which in turn suppresses the activity of NOS enzymes, including the inducible isoform (iNOS) that is a major source of NO during inflammatory responses.[1][3]
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and induces a strong inflammatory response characterized by the significant production of NO.[4][5] This overproduction of NO is implicated in the pathophysiology of various inflammatory conditions, including septic shock.[3] Therefore, this compound serves as a valuable research tool for investigating the role of the DDAH1/ADMA pathway in modulating LPS-induced NO production and for exploring its therapeutic potential in inflammatory diseases.[1][3]
These application notes provide detailed protocols for utilizing this compound to study its effects on LPS-induced NO production in cell culture models.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target Enzyme | IC₅₀ | Organism | Reference |
| DDAH1 | 9 µM | Human | [1][3] |
Table 2: Effect of this compound on LPS-Induced Nitric Oxide Production in Human Vascular Endothelial Cells
| Treatment | This compound Concentration (µM) | Nitric Oxide Production (Fold Change vs. Control) | Estimated Percent Inhibition of LPS-Induced NO |
| Control | 0 | 1.0 | N/A |
| LPS (100 ng/mL) | 0 | ~4.5 | 0% |
| LPS + this compound | 25 | ~2.5 | ~57% |
| LPS + this compound | 50 | ~1.5 | ~86% |
| LPS + this compound | 100 | ~1.2 | ~94% |
Data are estimated from the graphical representation in Ghebremariam et al., J Pharmacol Exp Ther, 2014.[3]
Signaling Pathways
The primary mechanism of action for this compound in the context of LPS-induced nitric oxide production is the inhibition of DDAH1. The following diagram illustrates the established signaling pathway.
Caption: LPS-induced nitric oxide production and the inhibitory mechanism of this compound.
Experimental Protocols
Protocol 1: Determination of this compound-mediated Inhibition of LPS-induced Nitric Oxide Production in Macrophages
This protocol is designed for RAW 264.7 murine macrophage cells, a commonly used cell line for studying inflammation.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Griess Reagent System
-
96-well cell culture plates
-
Spectrophotometer capable of measuring absorbance at 540 nm
Experimental Workflow:
Caption: Workflow for assessing this compound's effect on LPS-induced NO production.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to adhere.
-
This compound Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in complete DMEM to achieve final desired concentrations (e.g., 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%. Remove the old media from the cells and add 100 µL of media containing the different concentrations of this compound or vehicle (DMSO) control. Incubate for 1-2 hours.
-
LPS Stimulation: Prepare a stock solution of LPS in sterile PBS. Dilute the LPS stock in complete DMEM to the desired final concentration (e.g., 100 ng/mL to 1 µg/mL). Add the LPS solution to the wells. Include a negative control group with no LPS stimulation.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Nitrite Measurement (Griess Assay): a. Prepare a sodium nitrite standard curve (0-100 µM) in complete DMEM. b. Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate. c. Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 5-10 minutes at room temperature, protected from light. d. Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) to each well and incubate for 5-10 minutes at room temperature, protected from light. e. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: a. Calculate the nitrite concentration in each sample using the standard curve. b. Determine the percentage inhibition of NO production by this compound compared to the LPS-only treated group.
Protocol 2: Western Blot Analysis of iNOS Expression
This protocol can be used to determine if the reduction in NO is due to decreased expression of the iNOS enzyme.
Materials:
-
Cells treated as described in Protocol 1 (in 6-well plates)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against iNOS
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After the 24-hour incubation with LPS and this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and apply the chemiluminescent substrate. h. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the iNOS expression to the loading control. Compare the iNOS expression levels between different treatment groups.
Troubleshooting
-
High background in Griess Assay: Phenol red in the culture medium can interfere with the assay. It is recommended to use phenol red-free medium for the final 24-hour incubation period.
-
Cell toxicity: Ensure the final concentration of DMSO is low (≤ 0.1%). Perform a cell viability assay (e.g., MTT or LDH assay) to confirm that the observed effects of this compound are not due to cytotoxicity.
-
No LPS response: Check the activity of the LPS stock. Ensure proper cell health and density.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the DDAH1/ADMA pathway in the regulation of nitric oxide synthesis during inflammatory conditions. The provided protocols offer a framework for researchers to investigate the inhibitory effects of this compound on LPS-induced nitric oxide production in a controlled in vitro setting. These studies can contribute to a better understanding of the complex interplay between enzymatic regulation and inflammatory signaling.
References
- 1. A novel and potent inhibitor of dimethylarginine dimethylaminohydrolase: a modulator of cardiovascular nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel and Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase: A Modulator of Cardiovascular Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of lipopolysaccharide-induced nitric oxide and cytokine production by ultralow concentrations of dynorphins in mixed glia cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DATS reduces LPS-induced iNOS expression, NO production, oxidative stress, and NF-kappaB activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with PD 404182
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 404182 is a versatile small molecule inhibitor with demonstrated activity against multiple biological targets, making it a compound of significant interest in drug discovery and chemical biology. Primarily identified as a potent, competitive inhibitor of human dimethylarginine dimethylaminohydrolase 1 (DDAH1), it plays a crucial role in modulating the nitric oxide (NO) signaling pathway.[1] Additionally, this compound exhibits potent antiviral and anti-angiogenic properties.[1] These diverse activities make it a valuable tool for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents for cardiovascular diseases, viral infections, and cancer.
This document provides detailed application notes and protocols for utilizing this compound in HTS settings. It includes quantitative data on its biological activities, step-by-step experimental protocols for key assays, and visual diagrams of relevant pathways and workflows.
Data Presentation
The biological activities of this compound against various targets are summarized in the table below, providing a clear reference for its potency and selectivity.
| Target | Organism/System | Assay Type | Value | Units | Reference |
| DDAH1 | Human | Biochemical | IC50 = 9 | µM | [1][2][3] |
| HIV-1 | Virus (in seminal plasma) | Cell-based | IC50 = 1 | µM | [1] |
| HIV-1 (96USNG31) | Virus | Cell-based | IC50 = 0.14 | µM | [2] |
| HIV-1 (92UG029) | Virus | Cell-based | IC50 = 1.18 | µM | [2] |
| SARS-CoV-2 Mpro | Virus (Human enzyme) | Biochemical | IC50 = 0.081 | µM | [4] |
| HDAC8 | Human | Biochemical | IC50 = 0.011 | µM | [4] |
| KDO 8-P synthase | Bacterial | Biochemical | Ki = 0.026 | µM | [4] |
| PBMC cells | Human | Cytotoxicity | CC50 ≈ 200 | µM | [2] |
Signaling Pathway and Experimental Workflows
To visually represent the biological context and experimental designs, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for high-throughput screening assays relevant to the activities of this compound. These are designed for 384-well plate formats but can be adapted to other densities.
Protocol 1: Biochemical HTS for DDAH1 Inhibitors
This protocol describes a fluorescence-based assay to identify inhibitors of recombinant human DDAH1. The assay measures the enzymatic conversion of a substrate that releases a thiol-containing product, which then reacts with a fluorogenic maleimide dye.
Materials:
-
Recombinant human DDAH1
-
S-methyl-L-thiocitrulline (SMTC) substrate
-
7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) dye
-
Assay Buffer: Potassium phosphate buffer (172 mM), KCl (172 mM), EDTA (2 mM), pH 7.3
-
This compound (as a positive control)
-
DMSO (for compound dilution)
-
384-well, black, flat-bottom plates
Procedure:
-
Compound Plating:
-
Prepare a stock solution of this compound in DMSO.
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of library compounds and controls (this compound and DMSO) to the 384-well assay plate.
-
Plate Layout:
-
Columns 1-2: Negative controls (DMSO vehicle).
-
Columns 3-4: Positive controls (e.g., 50 µM this compound).
-
Columns 5-24: Library compounds.
-
-
-
Reagent Preparation:
-
Prepare a DDAH1 enzyme solution in Assay Buffer.
-
Prepare a substrate/dye mix containing SMTC and CPM dye in Assay Buffer. Protect from light.
-
-
Assay Execution:
-
Dispense 10 µL of the DDAH1 enzyme solution to all wells of the assay plate.
-
Centrifuge the plate briefly (e.g., 1 min at 1000 rpm) and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by dispensing 10 µL of the substrate/dye mix to all wells. Final volume will be 20 µL.
-
Final concentrations in the well should be optimized, for example: 20 nM DDAH1, 20 µM SMTC, and 5 µM CPM. The final DMSO concentration should be ≤ 0.5%.
-
-
Detection:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a plate reader (Excitation: ~380 nm, Emission: ~470 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound well relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Negative - Mean_Signal_Positive))
-
Calculate the Z'-factor to assess assay quality: Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative| A Z'-factor > 0.5 is considered excellent for HTS.
-
Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., > 50% or > 3 standard deviations from the mean of the negative controls).
-
Protocol 2: Cell-Based HTS for Anti-Angiogenesis (Endothelial Tube Formation)
This protocol outlines an image-based HTS assay to identify compounds that inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Matrix (e.g., Matrigel®)
-
Calcein AM (for cell visualization)
-
This compound (as a positive control for inhibition)
-
VEGF (as a positive control for stimulation, if needed)
-
384-well, clear-bottom, black-wall plates suitable for imaging
Procedure:
-
Plate Coating:
-
Thaw the Basement Membrane Matrix on ice.
-
Add a thin layer (e.g., 15 µL) of the matrix to each well of a pre-chilled 384-well plate.
-
Incubate the plate at 37°C for at least 30 minutes to allow the matrix to polymerize.
-
-
Compound Plating:
-
Add library compounds and controls (e.g., 100 µM this compound and DMSO) to the polymerized matrix-coated plate.
-
-
Cell Plating:
-
Harvest HUVECs and resuspend them in a small volume of basal medium at a predetermined density (e.g., 1 x 10^4 cells per well).
-
Dispense 30 µL of the cell suspension into each well.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6-18 hours to allow for tube formation.
-
-
Staining and Imaging:
-
Carefully remove the medium and add Calcein AM solution to each well.
-
Incubate for 30 minutes at 37°C.
-
Wash the wells gently with PBS.
-
Acquire images using a high-content imaging system.
-
-
Data Analysis:
-
Use image analysis software to quantify angiogenic parameters such as total tube length, number of junctions, and number of loops.
-
Normalize the data to the negative (DMSO) and positive (this compound) controls.
-
Identify hits as compounds that significantly reduce tube formation without causing overt cytotoxicity (can be assessed by cell count from the images).
-
Protocol 3: Cell-Based HTS for Antiviral Activity (HIV-1 Replication)
This protocol describes a cell-based assay using a reporter cell line to screen for inhibitors of HIV-1 replication.
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CXCR4, and CCR5, with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter).
-
HIV-1 virus stock (e.g., laboratory-adapted strains).
-
Cell culture medium (DMEM with 10% FBS).
-
This compound (as a positive control).
-
Luciferase assay reagent.
-
384-well, white, solid-bottom plates.
Procedure:
-
Cell Plating:
-
Seed TZM-bl cells into 384-well plates at an optimized density (e.g., 2 x 10^4 cells/well in 25 µL of medium) and incubate overnight.
-
-
Compound Addition:
-
Add library compounds and controls (this compound and DMSO) to the cell plates.
-
-
Virus Infection:
-
Add a pre-titered amount of HIV-1 virus stock to each well (except for mock-infected control wells).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48 hours.
-
-
Detection:
-
Remove the culture medium.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of viral replication for each compound.
-
Identify hits as compounds that reduce luciferase activity to a predefined threshold.
-
Perform a parallel cytotoxicity assay (e.g., using a CellTiter-Glo® assay on uninfected cells treated with the same compounds) to eliminate cytotoxic compounds from the hit list. The ratio of the cytotoxic concentration to the inhibitory concentration (CC50/IC50) is the selectivity index (SI), with values ≥10 generally considered active.[5]
-
References
- 1. A workflow for high-throughput screening, data analysis, processing, and hit identification [publications.scilifelab.se]
- 2. knime.com [knime.com]
- 3. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. support.collaborativedrug.com [support.collaborativedrug.com]
- 5. High-Throughput Screening of Inhibitors [creative-enzymes.com]
Troubleshooting & Optimization
PD 404182 solubility in DMSO and other solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PD 404182.
Frequently Asked Questions (FAQs)
1. What is the solubility of this compound in common laboratory solvents?
The solubility of this compound can vary depending on the solvent and experimental conditions. Below is a summary of its solubility in various solvents.
Data Presentation: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 50 mg/mL (230.11 mM)[1] | Requires sonication.[1] Hygroscopic DMSO can negatively impact solubility; use newly opened DMSO.[1] |
| DMSO | 25 mg/mL[2] | |
| Ethanol | 20 mg/mL[2] | |
| DMF | 30 mg/mL[2] | |
| DMF:PBS (pH 7.2) (1:10) | 0.09 mg/mL[2] |
2. I'm having trouble dissolving this compound. What can I do?
If you encounter precipitation or phase separation during the preparation of this compound solutions, the following troubleshooting steps are recommended:
-
Sonication: Use an ultrasonic bath to aid dissolution, particularly when using DMSO.[1]
-
Heating: Gently warming the solution can help dissolve the compound.
-
Fresh Solvent: For DMSO, it is crucial to use a fresh, anhydrous grade, as it is hygroscopic and absorbed water can reduce the solubility of this compound.[1]
3. What is the mechanism of action of this compound?
This compound is a potent and competitive inhibitor of human dimethylarginine dimethylaminohydrolase 1 (DDAH1), with an IC50 of 9 μM.[1][3] DDAH1 is an enzyme that metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS). By inhibiting DDAH1, this compound increases intracellular levels of ADMA, which in turn reduces the production of nitric oxide (NO).[4] It has also been shown to inhibit histone deacetylase 8 (HDAC8) and the main protease (Mpro) of SARS-CoV-2.[2]
Signaling Pathway of this compound
Caption: this compound inhibits DDAH1, leading to increased ADMA levels and subsequent inhibition of Nitric Oxide Synthase (NOS).
4. How should I prepare this compound for in vivo experiments?
For in vivo studies, this compound can be formulated using a combination of solvents to ensure solubility and biocompatibility. Here are a few example protocols:
-
Protocol 1 (Clear Solution): A solution with a concentration of at least 2.5 mg/mL can be prepared using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Protocol 2 (Suspended Solution): A suspended solution of 2.5 mg/mL can be achieved with 10% DMSO and 90% (20% SBE-β-CD in Saline), which may require sonication.[1]
-
Protocol 3 (Clear Solution): A clear solution of at least 2.5 mg/mL can be made with 10% DMSO and 90% Corn Oil.[1]
5. How should I store this compound solutions?
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
In Solvent:
It is recommended to prepare solutions on the day of use. If stock solutions are prepared in advance, they should be stored as aliquots in tightly sealed vials. Before use, allow the product to equilibrate to room temperature for at least one hour before opening the vial.[5]
Troubleshooting Guides
Issue: Unexpected Low Potency or Lack of Activity
-
Possible Cause 1: Compound Degradation.
-
Solution: Ensure proper storage of both the powder and stock solutions as per the recommended guidelines. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Incorrect Concentration.
-
Solution: Verify calculations for preparing stock and working solutions. Use calibrated equipment for weighing and dispensing.
-
-
Possible Cause 3: Solubility Issues in Assay Media.
-
Solution: Even if the stock solution is clear, the compound may precipitate when diluted in aqueous assay buffers. Visually inspect the final assay solution for any signs of precipitation. Consider using a lower final concentration or including a small percentage of a co-solvent like DMSO in the final assay medium (ensure the final DMSO concentration is compatible with your experimental system and include a vehicle control).
-
Issue: Cellular Toxicity Observed at Expected Efficacious Concentrations
-
Possible Cause 1: High Solvent Concentration.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level (typically ≤ 0.1-0.5%). Always include a vehicle control group in your experiments to assess the effect of the solvent alone.
-
-
Possible Cause 2: Off-Target Effects.
-
Solution: this compound is known to have multiple targets.[2] Consider the possibility of off-target effects in your specific cell type or experimental model. It may be necessary to use lower concentrations or shorter incubation times.
-
Experimental Protocols
Protocol: In Vitro Endothelial Tube Formation Assay
This protocol is a general guideline for assessing the anti-angiogenic activity of this compound.
Experimental Workflow: Endothelial Tube Formation Assay
Caption: Workflow for assessing the anti-angiogenic effect of this compound using a tube formation assay.
Methodology:
-
Preparation:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate according to the manufacturer's instructions. Allow the gel to solidify at 37°C.
-
Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells to sub-confluency.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 50-100 μM).[1] Prepare a vehicle control with the same final concentration of DMSO.
-
-
Experiment:
-
Harvest the endothelial cells and resuspend them in a small volume of medium.
-
Seed the cells onto the Matrigel-coated wells.
-
Immediately add the prepared this compound working solutions or the vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for approximately 18 hours.[1]
-
-
Analysis:
-
After incubation, examine the formation of capillary-like structures (tubes) under a microscope.
-
Capture images of the tube network in each well.
-
Quantify the extent of tube formation using image analysis software. Parameters to measure may include total tube length, number of junctions, and number of loops.
-
Compare the results from the this compound-treated groups to the vehicle control group to determine the effect of the compound on angiogenesis. This compound has been shown to attenuate endothelial tube formation in vitro.[1][2]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Novel and Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase: A Modulator of Cardiovascular Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|72596-74-8|COA [dcchemicals.com]
Optimizing PD 404182 Concentration for Cell Culture: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PD 404182?
This compound is a potent and competitive inhibitor of human dimethylarginine dimethylaminohydrolase 1 (DDAH1), with an IC50 of 9 μM.[1][2] DDAH1 is an enzyme responsible for the metabolism of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS). By inhibiting DDAH1, this compound leads to an accumulation of ADMA, which in turn reduces the production of nitric oxide (NO).[3] This mechanism underlies its antiangiogenic properties.[3] Additionally, this compound has been shown to exhibit antiviral activity and inhibits other enzymes such as the SARS-CoV-2 main protease and histone deacetylase 8 (HDAC8).[4]
Q2: What is the recommended concentration range for using this compound in cell culture?
The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. However, based on published data, a general range of 1 µM to 100 µM can be considered. For specific effects, refer to the table below.
Q3: Is this compound cytotoxic?
This compound generally exhibits low cytotoxicity to a variety of human cell lines.[1][5] Studies have shown that concentrations up to 300 μM for 30 minutes did not induce significant cytotoxicity in several human cell lines, including primary lymphocytes and macrophages.[1] Another study reported that concentrations between 50-100 μM for 18 hours did not affect cell membrane integrity or induce cytotoxicity in endothelial cells.[1][6] However, it is always recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental duration.
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 50 mg/mL.[1][2] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the desired working concentration in your cell culture medium. To prepare a stock solution, dissolve the compound in newly opened, anhydrous DMSO.[1] Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected Cell Death or Low Viability | - High Concentration of this compound: Even though it has low toxicity, very high concentrations may be detrimental to certain cell lines. - DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high. - Contamination: Bacterial or fungal contamination can cause cell death.[7] | - Perform a dose-response curve (e.g., 1 µM to 100 µM) to determine the optimal non-toxic concentration for your specific cell line and experiment duration. - Ensure the final DMSO concentration in your culture medium is below 0.5% (v/v), and ideally below 0.1%. Run a vehicle control (medium with the same concentration of DMSO without this compound). - Regularly check your cell cultures for signs of contamination. Use aseptic techniques and consider using an antibiotic-antimycotic solution in your media.[7] |
| Compound Precipitation in Culture Medium | - Low Solubility: this compound may have limited solubility in aqueous culture media, especially at higher concentrations. - Improper Dilution: Adding the DMSO stock directly to a large volume of cold medium can cause the compound to precipitate. | - Prepare the working solution by adding the DMSO stock to a small volume of pre-warmed (37°C) culture medium and mix well before adding to the final culture volume. - If precipitation persists, consider using a solubilizing agent like Pluronic F-68 or reducing the final concentration of this compound. |
| Inconsistent or No Observable Effect | - Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. - Incorrect Experimental Design: The incubation time may be too short, or the chosen endpoint may not be sensitive to DDAH1 inhibition. - Cell Line Insensitivity: The cell line used may not express DDAH1 or be responsive to changes in NO signaling. | - Increase the concentration of this compound based on the recommended ranges in the literature. - Optimize the incubation time. For example, effects on endothelial tube formation were observed after 18 hours.[1] - Confirm DDAH1 expression in your cell line using techniques like Western blotting or qPCR. Consider using a positive control cell line known to be responsive to DDAH1 inhibition. |
Quantitative Data Summary
| Concentration | Effect | Cell Type | Incubation Time | Reference |
| 1 µM | IC50 for HIV-1 inhibition in seminal plasma | - | - | [1] |
| 9 µM | IC50 for inhibiting human DDAH1 | - | - | [1][2] |
| 20 µM | Increased asymmetric dimethylarginine (ADMA) by ~70% | Endothelial Cells | - | [1] |
| 50-100 µM | Attenuated endothelial tube formation | Human Dermal Microvascular Endothelial Cells | 18 hours | [1][6] |
| 10-300 µM | Did not induce cytotoxicity | Human Dermal Microvascular Endothelial Cells | 24 hours | [1] |
| >300 µM | 50% cytotoxic concentration (CC50) | Multiple human cell lines | - | [5][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions, weigh the desired amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve a stock solution concentration of 10 mM. For example, to a tube containing 2.17 mg of this compound (MW: 217.29 g/mol ), add 1 mL of DMSO. c. Vortex or sonicate at room temperature until the powder is completely dissolved. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Cell Viability Assay (MTT Assay)
-
Materials: 96-well cell culture plates, your cell line of interest, complete culture medium, this compound stock solution, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Procedure: a. Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. b. Prepare serial dilutions of this compound in complete culture medium from your stock solution. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control. c. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. d. Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours). e. Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals. f. Solubilize the formazan crystals by adding the solubilizing agent. g. Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader. h. Calculate cell viability as a percentage relative to the no-treatment control.
Visualizations
Caption: DDAH1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. A Novel and Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase: A Modulator of Cardiovascular Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 8. PD 404,182 Is a Virocidal Small Molecule That Disrupts Hepatitis C Virus and Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
PD 404182 cytotoxicity in different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PD 404182.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and competitive inhibitor of human dimethylarginine dimethylaminohydrolase 1 (DDAH1), with an IC50 of 9 μM.[1][2][3] DDAH1 is an enzyme responsible for the degradation of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS). By inhibiting DDAH1, this compound leads to an accumulation of ADMA, which in turn reduces the production of nitric oxide (NO).
Q2: What are the known biological activities of this compound?
This compound has been shown to exhibit antiangiogenic and antiviral activities.[2] Its antiangiogenic effects are attributed to the reduction of NO, a key signaling molecule in angiogenesis. Additionally, it has demonstrated antiviral activity against HIV-1.[1]
Q3: Is this compound cytotoxic to all cell lines?
The cytotoxicity of this compound appears to be cell-type dependent. It has been reported to have low cytotoxicity in several human cell lines. For instance, the 50% cytotoxic concentration (CC50) in freshly activated human peripheral blood mononuclear cells (PBMCs) is approximately 200 μM.[1] However, comprehensive data on its cytotoxicity across a wide range of cancer and non-cancerous cell lines is limited. It is recommended to determine the specific CC50 or IC50 for your cell line of interest.
Q4: How does DDAH1 inhibition by this compound affect cancer cells?
In some cancers, such as prostate cancer, upregulation of DDAH1 is associated with tumor progression and angiogenesis.[4] By inhibiting DDAH1, this compound can reduce NO production, which may in turn inhibit tumor growth and angiogenesis. In gastric cancer, however, DDAH1 has been suggested to act as a tumor suppressor, and its downregulation is associated with a more aggressive phenotype.[5] The effect of this compound on a specific cancer cell line will depend on the role of the DDAH1/NO pathway in that particular cancer type.
Troubleshooting Guides
Problem: I am not observing the expected cytotoxic effect of this compound on my cancer cell line.
-
Solution 1: Verify the role of DDAH1 in your cell line. The cytotoxic effect of this compound is linked to its inhibition of DDAH1. Confirm that DDAH1 is expressed and plays a significant role in the proliferation and survival of your specific cancer cell line. You can use techniques like Western blotting or qPCR to assess DDAH1 expression levels.
-
Solution 2: Optimize the concentration and incubation time. Cytotoxicity is dose- and time-dependent. Perform a dose-response experiment with a wide range of this compound concentrations and vary the incubation time to determine the optimal conditions for your cell line.
-
Solution 3: Check for multidrug resistance. Some cancer cell lines develop resistance to various compounds. Investigate whether your cell line expresses multidrug resistance proteins that might be effluxing this compound.
Problem: My cells are showing signs of apoptosis, but I am unsure how to quantify it.
-
Solution: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. This is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Refer to the detailed experimental protocol below for Annexin V staining.
Quantitative Data
Table 1: Inhibitory and Cytotoxic Concentrations of this compound
| Target/Cell Line | Parameter | Value | Reference |
| Human DDAH1 | IC50 | 9 μM | [1][2] |
| Human PBMCs | CC50 | ~200 μM | [1] |
| HIV-1 (96USNG31) | IC50 | 0.14 μM | [1] |
| HIV-1 (92UG029) | IC50 | 1.18 μM | [1] |
Experimental Protocols
Protocol 1: Determination of IC50/CC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) of this compound in adherent cell lines.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50/CC50 value using a suitable software.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This protocol describes the detection of apoptosis by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from the culture dish. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Signaling Pathways and Experimental Workflows
Caption: DDAH1 Inhibition Pathway of this compound.
Caption: Workflow for determining IC50/CC50 using MTT assay.
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
References
- 1. This compound | DDAH1 inhibitor | Antiangiogenic and antiviral| TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Immunomart [immunomart.com]
- 4. discovery.gsa.ac.uk [discovery.gsa.ac.uk]
- 5. DDAH1 mediates gastric cancer cell invasion and metastasis via Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of PD 404182
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of PD 404182. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound is recognized as an antiviral agent. It demonstrates inhibitory activity against the main protease (Mpro or 3CLpro) of SARS-CoV-2, with an IC50 of 0.081 µM.[1] It is also effective against Herpes Simplex Virus 1 (HSV-1) and HSV-2 in Vero cells at a concentration of 0.2 µM.[1]
Q2: What are the documented off-target effects of this compound?
This compound has been shown to inhibit several host enzymes, which are considered off-target effects. These include Dimethylarginine Dimethylaminohydrolase 1 (DDAH-1) and Histone Deacetylase 8 (HDAC8).[1] Additionally, it inhibits the bacterial enzyme KDO 8-P synthase.[1]
Q3: What is the mechanism of DDAH-1 inhibition by this compound?
This compound is a competitive and potent inhibitor of human DDAH-1.[2] Kinetic studies suggest that it may be a slowly dissociating or irreversible inhibitor, potentially interacting covalently with the catalytic site of the enzyme.[2]
Q4: What are the downstream consequences of DDAH-1 inhibition by this compound?
Inhibition of DDAH-1 by this compound leads to an increase in intracellular levels of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS).[2] This results in reduced nitric oxide (NO) production, which can, in turn, inhibit angiogenesis.[1][2] Specifically, this compound has been observed to reduce endothelial tube formation and LPS-induced NO production in primary human dermal microvascular endothelial cells.[1]
Q5: Does this compound exhibit any anti-inflammatory properties?
This compound is reported to have anti-inflammatory properties.[2] This is likely linked to its inhibition of DDAH-1 and subsequent reduction in NO production, as nitric oxide can be a pro-inflammatory mediator. However, detailed studies on its effects on specific inflammatory signaling pathways, such as the NF-κB pathway or cytokine production, are not extensively available in the public domain.
Q6: Is there any information on the kinase selectivity profile of this compound?
Based on publicly available information, a comprehensive kinase selectivity profile for this compound, screened against a broad panel of kinases, has not been reported. Therefore, its potential off-target effects on cellular kinases are largely unknown.
Q7: What is the cytotoxicity profile of this compound?
This compound has been reported to exhibit low cytotoxicity in several human cell lines.[3]
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations (IC50) and cytotoxic concentrations (CC50) of this compound against its primary and off-target molecules, as well as its antiviral activity.
Table 1: Off-Target Enzyme Inhibition
| Target Enzyme | Organism | IC50 / Ki | Reference |
| Dimethylarginine Dimethylaminohydrolase 1 (DDAH-1) | Human | 9 µM (IC50) | [1] |
| Histone Deacetylase 8 (HDAC8) | Human | 0.011 µM (IC50) | [1] |
| KDO 8-P Synthase | Bacterial | 0.026 µM (Ki) | [1] |
Table 2: Antiviral Activity
| Virus | Assay System | IC50 | Reference |
| SARS-CoV-2 (Mpro/3CLpro) | Biochemical Assay | 0.081 µM | [1] |
| Herpes Simplex Virus 1 (HSV-1) & 2 (HSV-2) | Vero Cells | 0.2 µM (Effective Concentration) | [1] |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways and experimental workflows related to the off-target effects of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A Novel and Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase: A Modulator of Cardiovascular Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
PD 404182 stability in solution and at different pH
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of PD 404182 in solution and at different pH values.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions.[1][2][3] It is also soluble in dimethylformamide (DMF) and ethanol.[3] For in vivo studies, specific formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline have been reported.[1]
Q2: How should I store this compound powder and stock solutions?
A2: The powdered form of this compound is stable for years when stored at -20°C.[1][2][3] Stock solutions in DMSO should be stored at -20°C or -80°C. At -20°C, the solution is typically stable for up to one month, while at -80°C, stability can be maintained for up to six months.[1] It is recommended to prepare fresh solutions and use them on the same day whenever possible.[4]
Q3: Is this compound stable in aqueous solutions?
A3: this compound exhibits good stability in aqueous solutions at acidic and neutral pH. A study on its long-term stability in Dulbecco's Phosphate-Buffered Saline (DPBS) showed that it remains stable at pH 4 and pH 7 for at least 8 weeks when stored at various temperatures (4°C, room temperature, and 37°C).
Q4: How does pH affect the stability of this compound?
A4: Based on available data, this compound is stable in acidic to neutral pH conditions (pH 4-7). While comprehensive studies covering a broader pH range are limited, its stability in this range makes it suitable for many cell culture and in vitro experiments, which are typically conducted at physiological pH.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation of this compound in aqueous buffer. | The aqueous solubility of this compound is limited. The final concentration of the organic solvent (e.g., DMSO) in the aqueous solution may be too low to maintain solubility. | Ensure the final concentration of the organic solvent in your working solution is sufficient to keep this compound dissolved. Gentle warming or sonication may aid in redissolving the compound.[1] Prepare fresh dilutions from a concentrated stock solution just before use. |
| Loss of compound activity over time in prepared solutions. | The compound may be degrading due to improper storage or repeated freeze-thaw cycles. | Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles. Store aliquots at -80°C for long-term stability.[1] Always allow the product to equilibrate to room temperature for at least one hour before use.[4] |
| Inconsistent experimental results. | Variability in the preparation of working solutions or differences in buffer pH could be a factor. | Standardize the protocol for preparing working solutions, ensuring the final pH is consistent across experiments. Verify the pH of your buffers before adding the compound. |
Data on this compound Stability
Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | 25 mg/mL | [3] |
| DMSO | 50 mg/mL (with sonication) | [1][2] |
| DMF | 30 mg/mL | [3] |
| Ethanol | 20 mg/mL | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [1] |
| DMF:PBS (pH 7.2) (1:10) | 0.09 mg/mL | [3] |
Stability of this compound in DPBS
| pH | Temperature | Duration | Stability |
| 4 | 4°C, RT, 37°C | 8 weeks | Stable |
| 7 | 4°C, RT, 37°C | 8 weeks | Stable |
Experimental Protocols
Protocol for Assessing this compound Stability at Different pH
This protocol provides a general framework for evaluating the stability of this compound in aqueous solutions at various pH values.
Materials:
-
This compound
-
DMSO (or other suitable organic solvent)
-
A series of buffers with a range of pH values (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for alkaline pH)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
pH meter
-
Incubator or water bath
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Prepare a series of aqueous buffer solutions with the desired pH values.
-
Dilute the this compound stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the final concentration of DMSO is low enough to not affect the pH or the stability assay.
-
Immediately after preparation (t=0), take an aliquot from each pH solution and analyze it by HPLC to determine the initial concentration of this compound.
-
Incubate the remaining solutions at a specific temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution and analyze them by HPLC.
-
Quantify the peak area of this compound at each time point and compare it to the initial peak area to determine the percentage of the compound remaining.
-
Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics.
Signaling Pathway
This compound is an inhibitor of dimethylarginine dimethylaminohydrolase 1 (DDAH1). DDAH1 is a key enzyme in the nitric oxide (NO) signaling pathway. It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS). By inhibiting DDAH1, this compound leads to an accumulation of ADMA, which in turn inhibits NOS activity and reduces the production of NO.
References
- 1. ovid.com [ovid.com]
- 2. The Role of Asymmetric Dimethylarginine (ADMA) in Endothelial Dysfunction and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of DDAH1 as a Potential Therapeutic Target for Treating Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethylarginine dimethylaminohydrolase 1 modulates endothelial cell growth through NO and Akt - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PD 404182 and Human Serum Interactions
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the activity of PD 404182, a molecule with known antiviral and enzyme-inhibitory properties. A critical consideration in the experimental design and interpretation of results for this compound is the potential impact of human serum on its biological activity. This resource offers detailed information, protocols, and troubleshooting advice to address this specific issue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary activities?
This compound is a small molecule known for two primary biological activities:
-
Antiviral Activity: It acts as a virucidal agent, effective against viruses such as Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).[1][2][3] Its mechanism involves the physical disruption of the virion.[1][3]
-
Enzyme Inhibition: this compound is a potent and competitive inhibitor of human dimethylarginine dimethylaminohydrolase 1 (DDAH1).[4][5][6] DDAH1 is an enzyme that metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS). By inhibiting DDAH1, this compound can modulate nitric oxide (NO) signaling pathways.
Q2: How does human serum affect the activity of this compound?
This compound exhibits decreased potency in the presence of human serum.[1][2][3] This is a crucial factor to consider when transitioning from in vitro assays using standard cell culture media (which typically contain fetal bovine serum) to experiments involving human-derived materials.
Q3: Why does human serum decrease the activity of this compound?
The likely reason for the reduced activity is the binding of this compound to proteins present in human serum, such as human serum albumin (HSA). When a small molecule binds to serum proteins, its free concentration is reduced, and only the unbound fraction is available to interact with its target (e.g., a virus or an enzyme). This phenomenon is known as the "serum shift," where a higher total concentration of the compound is required to achieve the same biological effect in the presence of serum.
Q4: Is there quantitative data on the extent of this activity decrease?
Data Presentation
The following table summarizes the known IC50 values of this compound for its primary targets in standard assay conditions. The impact of human serum has been noted but not quantitatively reported in the available literature.
| Target | Activity | IC50 (Standard Conditions) | IC50 (in Human Serum) |
| HIV-1 | Antiviral | ~1 µM[1][2][3] | Not Reported (Activity is known to be decreased)[1][2][3] |
| HCV | Antiviral | 11 µM[1][3] | Not Reported (Activity is expected to be decreased) |
| DDAH1 | Enzyme Inhibition | 9 µM[4][6][7][8] | Not Reported (Activity is expected to be decreased) |
Experimental Protocols
To quantitatively assess the impact of human serum on this compound activity, an IC50 shift assay should be performed. Below are detailed methodologies for both antiviral and enzyme inhibition assays.
Protocol 1: Antiviral IC50 Determination in the Presence of Human Serum
This protocol is adapted from standard antiviral assays and is designed to measure the concentration of this compound required to inhibit 50% of viral activity in a cell-based assay with and without the addition of human serum.
Materials:
-
This compound stock solution (in DMSO)
-
Target virus stock (e.g., HIV-1)
-
Host cell line permissive to viral infection (e.g., TZM-bl cells for HIV-1)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Heat-inactivated human serum (pooled from multiple donors is recommended to average out individual variability)
-
Assay plates (96-well, clear bottom)
-
Reagents for quantifying viral activity (e.g., luciferase substrate for reporter viruses, or reagents for a p24 antigen ELISA)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed the host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C, 5% CO2.
-
Compound Dilution Series:
-
Prepare a serial dilution of this compound in two sets of dilution plates.
-
Set A (Control): Dilute the compound in a cell culture medium containing the standard concentration of FBS (e.g., 10%).
-
Set B (Human Serum): Dilute the compound in a cell culture medium supplemented with a defined concentration of heat-inactivated human serum (e.g., 10%, 25%, or 50%). It is also recommended to adjust the FBS concentration to maintain consistent total protein levels if necessary.
-
-
Infection:
-
Remove the growth medium from the seeded cells.
-
Add the diluted this compound from both Set A and Set B to the respective wells.
-
Immediately add the virus inoculum at a pre-determined multiplicity of infection (MOI).
-
Include control wells: cells only (no virus, no compound), cells + virus (no compound), and cells + medium with human serum (no virus, no compound).
-
-
Incubation: Incubate the plates for a period appropriate for the virus life cycle (e.g., 48 hours for HIV-1).
-
Quantification of Viral Activity:
-
Based on the assay method, quantify the extent of viral infection. For example, if using a luciferase reporter virus, lyse the cells and measure luciferase activity.
-
-
Data Analysis:
-
Normalize the data to the virus control (100% infection) and cell control (0% infection).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration for both Set A and Set B.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value for each condition.
-
The fold-shift in IC50 is calculated as: IC50 (with human serum) / IC50 (without human serum).
-
Protocol 2: DDAH1 Enzyme Inhibition IC50 Determination in the Presence of Human Serum
This protocol outlines a biochemical assay to measure the inhibition of recombinant DDAH1 by this compound in the presence and absence of human serum.
Materials:
-
This compound stock solution (in DMSO)
-
Recombinant human DDAH1 enzyme
-
DDAH1 substrate (e.g., asymmetric dimethylarginine - ADMA)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer at physiological pH)
-
Heat-inactivated human serum
-
Detection reagent for the product of the DDAH1 reaction (e.g., a colorimetric reagent for citrulline)
-
Assay plates (96-well or 384-well)
-
Plate reader (spectrophotometer)
Procedure:
-
Compound Dilution Series: Prepare serial dilutions of this compound in assay buffer, creating two sets as described in Protocol 1 (one with and one without a specified concentration of human serum).
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant DDAH1 and its substrate (ADMA) in the assay buffer.
-
Assay Reaction:
-
Add the diluted this compound from both sets to the wells of the assay plate.
-
Add the DDAH1 enzyme solution to each well.
-
Pre-incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (ADMA) to all wells.
-
Include control wells: enzyme + substrate (no inhibitor), substrate only (no enzyme), and buffer only.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow for product formation.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to quantify the amount of product (citrulline) formed.
-
Data Analysis:
-
Calculate the percentage of DDAH1 inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 values for both conditions using non-linear regression.
-
Calculate the fold-shift in IC50 as described previously.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: DDAH1 signaling pathway and the inhibitory effect of this compound.
Caption: Workflow for determining the IC50 shift of this compound in the presence of human serum.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in results between experiments | - Inconsistent source or handling of human serum.- Lot-to-lot variability in recombinant enzyme or virus stock.- Pipetting errors, especially with viscous serum solutions. | - Use pooled human serum from multiple donors to average out individual differences.- Aliquot and store serum, enzyme, and virus stocks to avoid multiple freeze-thaw cycles.- Use calibrated pipettes and consider reverse pipetting for viscous liquids. |
| No significant shift in IC50 observed | - The concentration of human serum used is too low to cause a measurable effect.- this compound has low binding affinity for human serum proteins.- The assay is not sensitive enough to detect the shift. | - Increase the concentration of human serum in the assay (e.g., up to 50%).- While unlikely given the literature, this is a possible outcome. Ensure positive controls with known serum-binding compounds show a shift.- Optimize the assay for a wider dynamic range. |
| Complete loss of this compound activity in the presence of human serum | - The concentration of human serum is too high, leading to extensive protein binding.- Degradation of this compound by components in human serum. | - Perform a dose-response with varying concentrations of human serum to find an optimal concentration.- While not reported, this is a possibility. The stability of this compound in human serum can be assessed by pre-incubating the compound in serum for various times before adding it to the assay. |
| High background signal in the assay with human serum | - Endogenous enzyme activity in the human serum.- Interference of serum components with the detection method. | - Heat-inactivate the human serum (typically 56°C for 30 minutes) to denature endogenous enzymes.- Run appropriate controls (e.g., human serum without the primary enzyme/virus) to quantify and subtract the background signal. |
References
- 1. PD 404,182 Is a Virocidal Small Molecule That Disrupts Hepatitis C Virus and Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. journals.asm.org [journals.asm.org]
- 4. A Novel and Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase: A Modulator of Cardiovascular Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. PD 404182_TargetMol [targetmol.com]
- 8. This compound - Immunomart [immunomart.com]
Technical Support Center: Troubleshooting PD 404182 Angiogenesis Assay Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PD 404182 in angiogenesis assays. The information is tailored for scientists and drug development professionals to help interpret results and resolve common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may be encountered during in vitro angiogenesis experiments with this compound.
Q1: I am not observing any inhibition of tube formation with this compound. What could be the reason?
A1: Several factors could contribute to the lack of an inhibitory effect. Consider the following:
-
Suboptimal Concentration: Ensure you are using an appropriate concentration of this compound. The effective concentration for inhibiting endothelial cell angiogenesis in vitro is typically in the range of 50-100 µM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
-
Cell Health and Passage Number: The health and passage number of your endothelial cells are critical. Use low-passage cells (ideally between passages 2 and 6) as their ability to form tubes can diminish with excessive passaging.
-
Assay Duration: The timing of your analysis is important. While tube formation can be observed within a few hours, the inhibitory effect of this compound may become more apparent at later time points (e.g., 12-18 hours).
-
Basement Membrane Matrix Quality: The quality and thickness of the basement membrane extract (e.g., Matrigel) can significantly impact tube formation. Ensure the matrix is properly thawed and polymerized to form a uniform gel.
Q2: I am seeing significant cell death in my assay when I use this compound. Is this expected?
A2: At the recommended concentrations for angiogenesis inhibition (50-100 µM), this compound has been reported to not be cytotoxic to endothelial cells.[1] If you are observing significant cell death, consider these possibilities:
-
High Concentration: You may be using a concentration of this compound that is too high. Perform a cytotoxicity assay (e.g., LDH release or Trypan Blue exclusion) to determine the cytotoxic threshold for your specific endothelial cells.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%).
-
Sub-optimal Culture Conditions: Poor cell health due to other factors such as nutrient depletion or contamination can make cells more susceptible to any experimental treatment.
Q3: The inhibitory effect of this compound on tube formation is variable between experiments. How can I improve reproducibility?
A3: Variability in angiogenesis assays is a common challenge. To improve reproducibility:
-
Standardize Cell Seeding Density: The initial number of cells seeded can influence the extent of tube formation. Optimize and standardize the cell seeding density for each experiment.
-
Consistent Assay Timing: Perform the treatment and analysis at consistent time points for all experiments.
-
Control for Matrix Variability: Use the same lot of basement membrane extract for a set of comparative experiments, as there can be lot-to-lot variation.
-
Include Proper Controls: Always include a vehicle control (solvent only) and a positive control for inhibition if available.
Q4: Besides tube formation, what other angiogenesis-related processes are affected by this compound?
A4: this compound, through its inhibition of DDAH1 and subsequent reduction in nitric oxide (NO) production, can affect multiple aspects of angiogenesis. These include:
-
Endothelial Cell Migration: NO is involved in endothelial cell motility, so this compound can be expected to inhibit migration.[2] This can be assessed using assays such as the wound healing (scratch) assay or a Boyden chamber assay.
-
Endothelial Cell Proliferation: While the primary anti-angiogenic effect of DDAH inhibition is often linked to migration and differentiation, effects on proliferation can also be observed.[3] Proliferation can be measured using assays like BrdU incorporation or direct cell counting.
-
Endothelial Cell Sprouting: this compound has been shown to inhibit endothelial cell sprouting in response to pro-angiogenic factors like VEGF.[1]
Quantitative Data Summary
| Parameter | Value | Cell Type/System | Reference |
| Effective Concentration for Angiogenesis Inhibition | 50-100 µM | Endothelial Cells (in vitro) | [1] |
| IC50 for human DDAH1 | 9 µM | Biochemical Assay |
Experimental Protocols
1. Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
-
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Basement membrane extract
-
96-well culture plate
-
Endothelial cell basal medium and growth medium supplements
-
This compound
-
-
Procedure:
-
Thaw the basement membrane extract on ice overnight at 4°C.
-
Pre-chill a 96-well plate at -20°C.
-
Pipette 50 µL of the thawed basement membrane extract into each well of the chilled plate, ensuring the entire surface is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.
-
Harvest endothelial cells and resuspend them in basal medium containing your desired concentrations of this compound or vehicle control.
-
Seed 1.5 x 10^4 to 2.0 x 10^4 cells per well onto the polymerized matrix.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualize and quantify tube formation using a microscope. Parameters to measure include the number of nodes, number of meshes, and total tube length.
-
2. Endothelial Cell Migration (Wound Healing) Assay
This assay measures the two-dimensional migration of endothelial cells.
-
Materials:
-
Endothelial cells
-
6-well or 12-well culture plate
-
Pipette tip (p200) or cell scraper
-
Endothelial cell growth medium
-
This compound
-
-
Procedure:
-
Seed endothelial cells in a multi-well plate and grow them to a confluent monolayer.
-
Create a "wound" in the monolayer by scraping a straight line with a sterile p200 pipette tip.
-
Gently wash the wells with basal medium to remove dislodged cells.
-
Replace the medium with fresh growth medium containing different concentrations of this compound or a vehicle control.
-
Image the wound at the start of the experiment (0 hours) and at various time points (e.g., 6, 12, 24 hours).
-
Quantify the rate of wound closure by measuring the change in the width of the scratch over time.
-
Visualizations
Caption: Signaling pathway of this compound in the inhibition of angiogenesis.
Caption: Experimental workflow for a typical in vitro tube formation assay.
Caption: A logical flowchart for troubleshooting common issues in this compound angiogenesis assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Endotoxin-activated microglia injure brain derived endothelial cells via NF-κB, JAK-STAT and JNK stress kinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DDAH1 Deficiency Attenuates Endothelial Cell Cycle Progression and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
PD 404182 Technical Support Center: Understanding Irreversible vs. Reversible Inhibition Kinetics
Welcome to the technical support center for PD 404182. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting for experiments involving this compound. Here you will find frequently asked questions, detailed experimental protocols, and data on its inhibitory kinetics to assist in your research.
Frequently Asked Questions (FAQs)
Q1: Is the inhibition of DDAH1 by this compound reversible or irreversible?
A1: The inhibition of dimethylarginine dimethylaminohydrolase 1 (DDAH1) by this compound is best described as irreversible. While it exhibits competitive inhibition characteristics, studies have shown that it is a slowly dissociating or covalently binding inhibitor.[1] An inhibitor dilution assay demonstrated that the enzymatic activity of DDAH1 did not significantly recover after dilution, suggesting that this compound is a tightly bound, covalent, or irreversible inhibitor of human DDAH1.[1]
Q2: What is the mechanism of action of this compound on its different targets?
A2: this compound has been shown to inhibit multiple enzymes through different mechanisms:
-
DDAH1: It acts as a potent and competitive inhibitor that can form a covalent bond, leading to irreversible inhibition.[1][2][3][4]
-
SARS-CoV-2 Main Protease (Mpro/3CLpro): It inhibits the activity of this viral protease.[5]
-
Histone Deacetylase 8 (HDAC8): It is a selective covalent inhibitor of HDAC8.[5][6]
Q3: I am seeing conflicting results in my kinetics experiments. What could be the cause?
A3: Conflicting results when studying the kinetics of this compound can arise from its complex inhibitory mechanism. The time-dependent nature of its inhibition of DDAH1 can be mistaken for simple reversible competitive inhibition if experiments are not conducted over a sufficient time course. It is crucial to perform experiments that can distinguish between slow-binding reversible inhibition and irreversible inhibition, such as dialysis or jump-dilution assays.
Q4: How can I experimentally determine if the inhibition by this compound is reversible or irreversible for my target enzyme?
A4: To definitively characterize the reversibility of inhibition, you can perform a dialysis or a jump-dilution experiment. A detailed protocol for these experiments is provided in the "Experimental Protocols" section of this guide. These methods help to determine if the enzyme activity can be restored after removing the inhibitor from the solution.
Quantitative Data Summary
The following table summarizes the known quantitative data for the inhibitory activity of this compound against its various targets.
| Target Enzyme | Inhibitor | IC50 | Ki | On/Off Rates |
| Human DDAH1 | This compound | 9 µM[1][2][3][5][7] | Not Reported | Not Reported |
| SARS-CoV-2 Main Protease | This compound | 0.081 µM[5] | Not Reported | Not Reported |
| Human HDAC8 | This compound | 0.011 µM[5] | Not Reported | Not Reported |
| Bacterial KDO 8-P Synthase | This compound | Not Reported | 0.026 µM[5][8] | Not Reported |
Experimental Protocols
Here are detailed methodologies for key experiments to characterize the inhibition kinetics of this compound.
Protocol 1: Determining the IC50 Value
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of the target enzyme's activity.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
This compound stock solution
-
Assay buffer
-
96-well plates
-
Plate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the enzyme and the different concentrations of this compound to the wells.
-
Incubate the enzyme and inhibitor for a predetermined time to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time using a plate reader (e.g., by measuring absorbance or fluorescence).
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Distinguishing Reversible from Irreversible Inhibition using Dialysis
This protocol helps determine if the inhibitor's effect can be reversed by removing it from the enzyme solution.
Materials:
-
Enzyme-inhibitor complex (pre-incubated)
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Large volume of assay buffer
-
Stir plate and stir bar
Procedure:
-
Incubate the target enzyme with a saturating concentration of this compound to form the enzyme-inhibitor complex.
-
As a control, incubate the enzyme with the vehicle (e.g., DMSO) under the same conditions.
-
Load the enzyme-inhibitor complex and the control sample into separate dialysis tubings.
-
Place the dialysis bags in a large beaker containing cold assay buffer and stir gently.
-
Dialyze for several hours to overnight, with multiple changes of the dialysis buffer to ensure complete removal of the free inhibitor.
-
After dialysis, recover the enzyme samples from the tubing.
-
Measure the enzymatic activity of both the inhibitor-treated and control samples.
-
Interpretation: If the enzyme activity is restored in the inhibitor-treated sample to the level of the control, the inhibition is reversible. If the activity remains significantly lower, the inhibition is irreversible.
Protocol 3: Jump-Dilution Kinetics to Determine Off-Rate
This method is used to measure the dissociation rate constant (k_off) of a slowly dissociating or reversible inhibitor.
Materials:
-
Enzyme and inhibitor solutions
-
Substrate solution
-
Assay buffer
-
Rapid mixing device or multi-channel pipette
-
Plate reader capable of kinetic measurements
Procedure:
-
Incubate the enzyme with a high concentration of this compound (e.g., 10-fold above its IC50) to ensure the formation of the enzyme-inhibitor complex.
-
Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a solution containing a high concentration of the substrate. This "jump dilution" reduces the concentration of the free inhibitor to a negligible level, preventing re-binding.
-
Immediately begin monitoring the enzyme activity over time using a kinetic plate reader.
-
As the inhibitor dissociates from the enzyme, an increase in enzyme activity will be observed.
-
Fit the resulting progress curve of product formation to a first-order exponential equation to determine the dissociation rate constant (k_off).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Conceptual difference between reversible and irreversible enzyme inhibition.
Caption: Experimental workflow for determining inhibition reversibility by dialysis.
Caption: DDAH1 signaling pathway and the inhibitory action of this compound.
Caption: Role of SARS-CoV-2 Main Protease in viral replication and its inhibition.
Caption: HDAC8 signaling pathway and its modulation by this compound.
References
- 1. A Novel and Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase: A Modulator of Cardiovascular Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | DDAH1 inhibitor | Antiangiogenic and antiviral| TargetMol [targetmol.com]
- 8. This compound | CAS 72596-74-8 | PD404182 | Tocris Bioscience [tocris.com]
minimizing PD 404182 toxicity in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing potential toxicity associated with the use of PD 404182 in long-term experiments.
Troubleshooting Guide
Proactively addressing common issues can help ensure the success and reproducibility of long-term experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Increased cell death or morphological changes over time | On-target toxicity: Continuous inhibition of DDAH1 or other primary targets may lead to cellular stress. | - Perform a dose-response and time-course experiment to determine the lowest effective concentration. - Consider intermittent dosing (e.g., 24 hours on, 24 hours off) to allow for cellular recovery. |
| Off-target effects: At higher concentrations or with prolonged exposure, this compound may inhibit other cellular targets, leading to toxicity.[1][2] | - Lower the concentration of this compound to the minimal effective dose. - Use a more specific inhibitor for the target of interest if available to confirm phenotype. | |
| Compound degradation: this compound may degrade in cell culture media over time, and its degradation products could be toxic.[3] | - Prepare fresh stock solutions of this compound regularly. - Perform periodic media changes to remove potential toxic byproducts. | |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells, especially with cumulative exposure. | - Ensure the final solvent concentration is as low as possible (typically <0.1%). - Include a vehicle-only control in all experiments to assess solvent toxicity. | |
| Inconsistent or unexpected experimental results | Compound instability: The stability of this compound can be affected by the components of the cell culture media.[4][5] | - Assess the stability of this compound in your specific cell culture medium over the duration of the experiment. - Minimize freeze-thaw cycles of stock solutions. |
| Cell line-specific effects: Different cell lines can have varying sensitivities to this compound due to differences in metabolism or expression of off-target proteins. | - Test the effects of this compound on multiple cell lines to determine if the observed toxicity is a general or cell-type-specific phenomenon. | |
| Precipitation of the compound in the culture medium | Poor solubility: this compound may have limited solubility in aqueous solutions, leading to precipitation at higher concentrations. | - Visually inspect the culture medium for any signs of precipitation. - If precipitation is observed, reduce the working concentration of this compound. - Consider using a different solvent or formulation to improve solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and competitive inhibitor of several enzymes. It is a known inhibitor of human dimethylarginine dimethylaminohydrolase 1 (DDAH1), histone deacetylase 8 (HDAC8), and the main protease of SARS-CoV-2. Its inhibition of DDAH1 appears to be competitive with the substrate and may be slowly dissociating or irreversible.
Q2: What are the known IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the target enzyme.
| Target Enzyme | Reported IC50 |
| Human DDAH1 | 9 µM |
| Human HDAC8 | 0.011 µM |
| SARS-CoV-2 Main Protease (3CLpro) | 0.081 µM |
| HIV-1 in seminal plasma | 1 µM |
Q3: Has the toxicity of this compound been evaluated in cell lines?
A3: Short-term studies have shown that this compound has low toxicity in several cell lines. For example, it did not induce cytotoxicity in endothelial cells at concentrations of 50-100 µM for 18 hours and exhibited low toxicity toward several human cell lines at 300 µM for 30 minutes. However, specific data on its toxicity in long-term experiments is limited.
Q4: How can I minimize the risk of off-target effects with this compound?
A4: Minimizing off-target effects is crucial for obtaining reliable experimental data.[1][2] To reduce this risk, it is recommended to:
-
Use the lowest effective concentration of this compound as determined by a dose-response curve.
-
Where possible, confirm key findings using a second, structurally different inhibitor of the same target.
-
Perform control experiments, such as rescuing the phenotype by overexpressing the target protein.
Q5: What is the stability of this compound in solution?
A5: A study has shown that this compound at a concentration of 5 µM is stable for at least 8 weeks when stored at various temperatures in a solution of 1.5% HEC in DPBS at pH 4.[4] However, its stability in cell culture media, which contains a complex mixture of components, may differ.[5] It is advisable to prepare fresh working solutions from a frozen stock for each experiment.
Experimental Protocols
Protocol: Determining the Optimal, Non-Toxic Concentration of this compound for Long-Term Experiments
This protocol outlines a general method to establish the appropriate concentration of this compound for your specific cell line and experimental duration.
1. Dose-Response and Time-Course Viability Assay:
-
Cell Seeding: Plate your cells at a density that will not lead to over-confluence during the planned experiment duration.
-
Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for various time points relevant to your long-term experiment (e.g., 24h, 48h, 72h, 96h, and longer if necessary).
-
Viability Assessment: At each time point, assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo assay. Also, observe cell morphology for any signs of stress or toxicity.
-
Data Analysis: Plot cell viability against the concentration of this compound for each time point. Determine the highest concentration that does not significantly reduce cell viability over the longest time point. This will be your maximum recommended concentration for long-term studies.
2. Functional Readout Assay:
-
Once the non-toxic concentration range is established, perform a functional assay to confirm that this compound is active at these concentrations.
-
This could involve measuring the levels of asymmetric dimethylarginine (ADMA), a substrate of DDAH1, or assessing a downstream signaling event known to be affected by the target of interest.
Visualizations
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
PD 404182 degradation and handling precautions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, stability, and troubleshooting of experiments involving PD 404182.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a heterocyclic iminobenzothiazine derivative. It is a potent inhibitor of several enzymes, with its primary reported targets being:
-
Dimethylarginine Dimethylaminohydrolase 1 (DDAH1): this compound is a potent and competitive inhibitor of human DDAH1 with an IC50 of 9 μM.[1] By inhibiting DDAH1, it increases the intracellular levels of asymmetric dimethylarginine (ADMA), which in turn inhibits nitric oxide (NO) synthase. This activity underlies its antiangiogenic properties.
-
Antiviral Agent: It has demonstrated antiviral activity against various viruses, including HIV-1, Herpes Simplex Virus (HSV-1 and HSV-2), and SARS-CoV-2. It can disrupt the physical integrity of virions.
-
Histone Deacetylase 8 (HDAC8): It is also a potent inhibitor of HDAC8.
-
Bacterial 3-deoxy-D-manno-octulosonic acid 8-phosphate (KDO 8-P) synthase: This inhibition is the basis for its antibacterial activity against Gram-negative bacteria.
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity of this compound. The following conditions are recommended:
-
Solid Compound: Store at -20°C for long-term stability (≥ 4 years).
-
Stock Solutions:
-
Store in a tightly sealed vial at -80°C for up to 1 year or at -20°C for up to 1 month.[1]
-
Minimize freeze-thaw cycles.
-
Q3: How should I prepare stock solutions of this compound?
This compound has specific solubility characteristics. Here are some guidelines for preparing stock solutions:
-
Solvents: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions (e.g., 25-50 mg/mL). It is also soluble in dimethylformamide (DMF) and ethanol.
-
Procedure:
-
Weigh the desired amount of solid this compound in a sterile tube.
-
Add the appropriate volume of solvent (e.g., DMSO) to achieve the desired concentration.
-
Vortex or sonicate gently until the compound is completely dissolved. If precipitation occurs, gentle heating and/or sonication can aid dissolution.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Q4: Is this compound cytotoxic?
This compound has been shown to exhibit low toxicity toward a variety of human cell lines, including primary CD4+ T lymphocytes, macrophages, and dendritic cells, even at concentrations up to 300 μM for 30 minutes.[1] However, it is always recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type and experimental duration.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or no biological effect | Compound Degradation: this compound may have degraded due to improper storage or handling. | 1. Verify Storage: Ensure the solid compound and stock solutions have been stored at the correct temperatures and protected from light. 2. Prepare Fresh Solutions: Always prepare fresh working dilutions from a properly stored stock solution for each experiment. 3. Check Solution Stability: A study on the long-term stability of a 5 µM solution of PD in DPBS showed it was stable for 8 weeks at 4°C and room temperature at pH 7, but less stable at pH 4, especially at higher temperatures.[3] Consider the pH and temperature of your experimental media. |
| Inaccurate Concentration: Errors in weighing or dilution can lead to incorrect final concentrations. | 1. Recalibrate Balance: Ensure the balance used for weighing is properly calibrated. 2. Verify Calculations: Double-check all dilution calculations. 3. Use Calibrated Pipettes: Ensure pipettes are properly calibrated. | |
| Cell Line Resistance: The specific cell line being used may be resistant to the effects of this compound. | 1. Literature Review: Check the literature for studies using this compound in your cell line of interest. 2. Dose-Response: Perform a wide-range dose-response experiment to determine the effective concentration. | |
| Precipitation in cell culture media | Low Solubility: The final concentration of this compound in the aqueous cell culture media may exceed its solubility limit, especially if the DMSO concentration is too high. | 1. Lower Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture media below 0.5% (v/v), and ideally below 0.1%. 2. Serial Dilutions: Prepare intermediate dilutions of the stock solution in media before adding to the final culture volume. 3. Warm Media: Gently warm the cell culture media to 37°C before adding the compound. |
| Unexpected off-target effects | Compound Purity: The purity of the this compound lot may be insufficient. | 1. Check Certificate of Analysis (CoA): Review the CoA for the purity of your compound. 2. Source from a Reputable Supplier: Ensure you are using a high-purity compound from a reliable source. |
| Interaction with Media Components: this compound may interact with components in the cell culture media. | 1. Simplify Media: If possible, test the effect of the compound in a simpler, serum-free media to identify potential interactions. |
Data on Stability and Solubility
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Reported Stability |
| Solid | -20°C | ≥ 4 years |
| Stock Solution (in DMSO) | -80°C | up to 1 year |
| Stock Solution (in DMSO) | -20°C | up to 1 month[1] |
| Diluted Solution (5 µM in DPBS, pH 7) | 4°C or Room Temperature | Stable for 8 weeks[3] |
| Diluted Solution (5 µM in DPBS, pH 4) | 4°C | Stable for 8 weeks[3] |
| Diluted Solution (5 µM in DPBS, pH 4) | Room Temperature or 37°C | Significant loss of activity after 1 week[3] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ~50 mg/mL |
| DMF | ~30 mg/mL |
| Ethanol | ~20 mg/mL |
| DMF:PBS (pH 7.2) (1:10) | ~0.09 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare a 50 mM Stock Solution in DMSO:
-
Weigh out 10.86 mg of this compound (Molecular Weight: 217.29 g/mol ).
-
Dissolve in 1 mL of high-purity DMSO.
-
Vortex until fully dissolved.
-
Aliquot and store at -80°C.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 50 mM stock solution.
-
Perform serial dilutions in cell culture media to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the culture does not exceed 0.5%.
-
Protocol 2: In Vivo Formulation Preparation
A suggested formulation for in vivo use is as follows:
-
Add each solvent sequentially:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Mix thoroughly after the addition of each component. This protocol can yield a clear solution of at least 2.5 mg/mL.[2]
Visualizations
References
how to prevent PD 404182 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of PD 404182 in cell culture experiments. This guide addresses the common challenge of compound precipitation and provides detailed troubleshooting protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and competitive inhibitor of human dimethylarginine dimethylaminohydrolase 1 (DDAH1), with an IC50 of 9 μM.[1] DDAH1 is an enzyme that degrades asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS). By inhibiting DDAH1, this compound leads to an accumulation of ADMA, which in turn reduces the production of nitric oxide (NO).[2] This mechanism underlies its antiangiogenic properties.[1][2] Additionally, this compound has been shown to exhibit antiviral activity and also inhibits other enzymes such as the SARS-CoV-2 main protease and histone deacetylase 8 (HDAC8).[3]
Q2: I observed a precipitate in my cell culture medium after adding this compound. What are the common causes?
Precipitation of small molecules like this compound in aqueous solutions such as cell culture media is a frequent issue. The primary reasons include:
-
Low Aqueous Solubility: this compound is a hydrophobic molecule with limited solubility in water-based media.
-
High Final Concentration: The intended experimental concentration may surpass the solubility limit of the compound in the specific cell culture medium being used.
-
Improper Dissolution: The initial stock solution in an organic solvent (like DMSO) may not have been fully dissolved.
-
Solvent Shock: Rapidly diluting a concentrated stock solution from an organic solvent into the aqueous cell culture medium can cause the compound to "crash out" of solution and form a precipitate.[4]
-
Media Components: Interactions with salts, proteins, and other components in the culture medium can reduce the solubility of the compound.[2]
-
pH and Temperature: The pH of the medium and temperature fluctuations can affect the solubility of the compound.[5]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1] It is highly soluble in DMSO, allowing for the preparation of a concentrated stock that can be further diluted into your cell culture medium. When preparing the stock solution, ensure the compound is completely dissolved. Gentle warming or sonication can aid dissolution.[6]
Q4: How can I prevent this compound from precipitating in my cell culture experiments?
To prevent precipitation, it is crucial to follow proper dilution techniques. A stepwise dilution approach is recommended over adding the concentrated DMSO stock directly to the full volume of media.[7] Additionally, pre-warming the cell culture medium to 37°C before adding the compound can help maintain solubility.[2] It is also vital to keep the final concentration of DMSO in the culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced precipitation and cytotoxicity.[8]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound in your cell culture experiments.
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or visible particles upon adding this compound to the medium. | Solvent Shock: The rapid change in solvent polarity is causing the compound to precipitate.[4] | 1. Perform a serial dilution: Instead of adding the stock solution directly, first, create an intermediate dilution of this compound in a small volume of serum-free medium. Then, add this intermediate dilution to the final volume of your complete medium. 2. Slow Addition: Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling.[4] |
| Precipitate forms over time (e.g., after several hours or days in the incubator). | Compound Instability or Saturation: The concentration may be at the edge of its solubility limit, or the compound may be unstable under culture conditions. Media Evaporation: Evaporation of the medium can increase the concentration of the compound, leading to precipitation. | 1. Determine the empirical solubility: Conduct a solubility test (see protocol below) to find the maximum soluble concentration in your specific medium. 2. Reduce Final Concentration: Perform a dose-response experiment to identify the lowest effective concentration. 3. Ensure Proper Humidification: Maintain proper humidity levels in your incubator to prevent media evaporation.[4] |
| Precipitate is observed only at higher concentrations. | Exceeding Solubility Limit: The desired concentration is higher than the compound's solubility in the cell culture medium. | 1. Lower the concentration: Use the lowest effective concentration of this compound. 2. Increase Serum Concentration: If compatible with your experiment, increasing the serum percentage can sometimes enhance the solubility of hydrophobic compounds. |
| The stock solution itself appears cloudy or contains particles. | Incomplete Dissolution or Stock Instability: The compound may not be fully dissolved in the DMSO, or the stock solution may have degraded. | 1. Ensure Complete Dissolution: Gently warm the stock solution or use brief sonication to ensure all the compound is dissolved. 2. Prepare Fresh Stock: If precipitation persists, prepare a fresh stock solution.[7] Aliquot the stock into single-use vials to minimize freeze-thaw cycles.[7] |
Experimental Protocol: Determining the Empirical Solubility of this compound in Cell Culture Medium
Since the solubility of this compound can vary depending on the specific formulation of the cell culture medium (e.g., DMEM, RPMI-1640) and the presence of serum, it is highly recommended to determine its empirical solubility in your specific experimental conditions.
Objective: To determine the maximum concentration of this compound that remains soluble in a specific cell culture medium under standard culture conditions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (with or without serum, as used in your experiments)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure the powder is completely dissolved.
-
-
Prepare Serial Dilutions:
-
Pre-warm your cell culture medium to 37°C.[7]
-
Prepare a series of dilutions of this compound in the pre-warmed medium. It is recommended to test a range of concentrations above and below your intended working concentration. For example, if your target concentration is 10 µM, you could prepare dilutions at 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM.
-
To minimize solvent shock, perform a two-step dilution. First, create an intermediate dilution in a small volume of medium, then add that to the final volume.
-
Ensure the final DMSO concentration is consistent across all dilutions and is at a non-toxic level for your cells (typically ≤0.5%).[8] Include a vehicle control (medium with the same final DMSO concentration but without this compound).
-
-
Incubation and Observation:
-
Aliquot the prepared dilutions into a 96-well plate or microcentrifuge tubes.
-
Incubate the samples under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Visually inspect the solutions for any signs of precipitation (cloudiness, visible particles) at different time points.
-
For a more sensitive assessment, take a small aliquot from each concentration and examine it under a microscope to look for crystalline structures.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum empirical solubility of this compound in your specific medium.
-
This compound Signaling Pathway
This compound primarily acts by inhibiting DDAH1, which leads to an increase in ADMA levels. ADMA, in turn, competitively inhibits nitric oxide synthase (NOS), resulting in reduced nitric oxide (NO) production.
Summary of this compound Properties
| Property | Value | Reference |
| Molecular Formula | C11H11N3S | [1] |
| Molecular Weight | 217.29 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Primary Target | Dimethylarginine dimethylaminohydrolase 1 (DDAH1) | [1] |
| IC50 (DDAH1) | 9 µM | [1] |
| Solubility | DMSO: 50 mg/mL DMF: 30 mg/mL Ethanol: 20 mg/mL DMF:PBS (pH 7.2) (1:10): 0.09 mg/mL | [3] |
| Storage | Powder: -20°C for 3 years In solvent: -80°C for 6 months | [1] |
References
- 1. DDAH says NO to ADMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knock-out of the critical nitric oxide synthase regulator DDAH1 in mice impacts amphetamine sensitivity and dopamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dimethylarginine dimethylaminohydrolase 1 modulates endothelial cell growth through NO and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
addressing variability in PD 404182 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with PD 404182.
Frequently Asked Questions (FAQs)
Q1: What are the known molecular targets of this compound?
A1: this compound is a multi-target compound. It has been shown to be a potent inhibitor of human dimethylarginine dimethylaminohydrolase 1 (DDAH1) and histone deacetylase 8 (HDAC8).[1][2] It also exhibits antiviral activity by inhibiting the SARS-CoV-2 main protease (Mpro or 3CLpro) and by directly disrupting the virions of viruses like HIV and HCV.[1][3]
Q2: What is the recommended solvent and storage for this compound stock solutions?
A2: this compound is soluble in DMSO.[4] For stock solutions, it is recommended to dissolve in DMSO at a concentration of 50 mg/mL with the aid of ultrasonication.[4][5] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[4]
Q3: Is this compound cytotoxic?
A3: this compound generally exhibits low cytotoxicity. Studies have shown that it does not induce cytotoxicity in various human cell lines, including primary human vascular endothelial cells, at concentrations up to 300 μM.[4][6] However, it is always recommended to perform a cytotoxicity assay for your specific cell line and experimental conditions.
Troubleshooting Guide
Problem 1: I am observing lower than expected potency or no effect in my cell-based assay.
| Possible Cause | Troubleshooting Suggestion |
| Compound Degradation | This compound can be degraded by components secreted by cells into the culture medium, especially with extended preincubation times (>16 hours).[3][7] Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. |
| Serum Inhibition | The presence of human serum has been shown to significantly decrease the antiviral potency of this compound.[3][6] If your experiment allows, consider reducing the serum concentration or using a serum-free medium. If serum is required, be aware that higher concentrations of this compound may be necessary. |
| Incorrect Assay Temperature | The virucidal activity of this compound is temperature-dependent, with greater efficacy at 37°C compared to lower temperatures.[6][7] Ensure your assays are performed at the optimal temperature for the intended biological effect. |
| Insufficient Incubation Time | While the virucidal action of this compound can be rapid (significant inactivation of lentivirus within 5 minutes at 300 μM), the optimal incubation time for observing effects on cellular pathways (e.g., DDAH1 inhibition) may be longer.[3] Refer to specific protocols and consider a time-course experiment to determine the optimal duration for your model. |
| Cell Line Specificity | The effect of any compound can be cell-line dependent. Confirm that your chosen cell line expresses the target of interest (e.g., DDAH1, HDAC8) and is suitable for the intended assay. |
Problem 2: I am seeing significant cytotoxicity in my experiments.
| Possible Cause | Troubleshooting Suggestion |
| High Compound Concentration | Although generally having low cytotoxicity, very high concentrations of this compound may become toxic to cells. Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line. The 50% cytotoxic concentration (CC50) has been reported to be >300 μM in several human cell lines.[6] |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%. |
| Incorrect Compound Handling | Ensure that the compound has been stored correctly and has not degraded into a more toxic substance. Prepare fresh dilutions from a properly stored stock solution for each experiment. |
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC50) of this compound against Various Targets
| Target | IC50 Value | Reference |
| Human DDAH1 | 9 µM | [1][6] |
| Human HDAC8 | 0.011 µM | [1] |
| SARS-CoV-2 Main Protease (Mpro/3CLpro) | 0.081 µM | [1] |
| HIV-1 (in seminal plasma) | ~1 µM | [6][8] |
| HCV | 11 µM | [3] |
Table 2: Effective Concentrations of this compound in In Vitro Assays
| Assay | Effective Concentration | Observed Effect | Reference |
| Endothelial Cell ADMA Increase | 20 µM | ~70% increase in asymmetric dimethylarginine (ADMA) | [4][6] |
| Endothelial Tube Formation | 50-100 µM (18 hours) | Attenuation of tube formation | [4][6] |
| HSV-1 and HSV-2 Infection Prevention | 0.2 µM | Prevention of infection in Vero cells | [1] |
Experimental Protocols
Protocol 1: DDAH1 Enzymatic Activity Inhibition Assay
This protocol is a generalized procedure based on published methods.[1][7]
-
Reagents and Materials:
-
Recombinant human DDAH1 enzyme
-
This compound stock solution (in DMSO)
-
DDAH1 substrate (e.g., S-methyl-L-thiocitrulline - SMTC)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Detection reagent (e.g., a reagent that reacts with the product of the enzymatic reaction to produce a colorimetric or fluorescent signal)
-
96-well microplate
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
Add a fixed concentration of recombinant human DDAH1 to each well of the 96-well plate.
-
Add the serially diluted this compound or vehicle control to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the DDAH1 substrate (e.g., SMTC) to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
-
Protocol 2: Anti-Angiogenesis Endothelial Tube Formation Assay
This protocol is a generalized procedure based on published methods.[7][9]
-
Reagents and Materials:
-
Primary human endothelial cells (e.g., HUVECs)
-
Endothelial cell growth medium
-
This compound stock solution (in DMSO)
-
Basement membrane extract (e.g., Matrigel)
-
96-well microplate
-
-
Procedure:
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate according to the manufacturer's instructions. Allow it to solidify at 37°C.
-
Harvest and resuspend the endothelial cells in a growth medium containing various concentrations of this compound or a vehicle control.
-
Seed the cells onto the solidified basement membrane matrix.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Monitor the formation of capillary-like structures (tubes) using a microscope.
-
Capture images of the tube network in each well.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Compare the results from this compound-treated wells to the vehicle control to determine the anti-angiogenic effect.
-
Protocol 3: Virucidal Activity Assay
This protocol is a generalized procedure based on published methods for enveloped viruses like HIV or HCV.[3]
-
Reagents and Materials:
-
Virus stock of known titer
-
Host cells permissive to the virus
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Method for quantifying viral infection (e.g., plaque assay, TCID50 assay, reporter gene expression)
-
-
Procedure:
-
Prepare dilutions of this compound in a serum-free medium.
-
In a separate tube, mix a known amount of virus with each concentration of this compound or a vehicle control.
-
Incubate the virus-compound mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Following incubation, dilute the mixture to a non-toxic concentration of this compound and use it to infect a monolayer of host cells.
-
Allow the virus to adsorb to the cells for 1-2 hours at 37°C.
-
Remove the inoculum and replace it with a fresh culture medium.
-
Incubate the cells for a period sufficient for the virus to replicate and cause a measurable effect (e.g., 24-72 hours).
-
Quantify the viral infection using the chosen method.
-
Calculate the percent reduction in viral infectivity for each concentration of this compound compared to the vehicle control to determine its virucidal efficacy.
-
Visualizations
Caption: DDAH1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. A Novel and Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase: A Modulator of Cardiovascular Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. journals.asm.org [journals.asm.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
PD 404182 selectivity against DDAH isoforms
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance on the use of PD 404182, a potent inhibitor of dimethylarginine dimethylaminohydrolase (DDAH).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and competitive inhibitor of human dimethylarginine dimethylaminohydrolase 1 (DDAH1).[1][2] It has been shown to directly and dose-dependently inhibit DDAH1 activity.
Q2: What is the reported IC50 value of this compound for DDAH1?
The IC50 value for the inhibition of human DDAH1 by this compound is approximately 9 µM.[1][2]
Q3: Is this compound selective for DDAH1 over DDAH2?
Currently, there is limited to no publicly available data on the inhibitory activity of this compound against the DDAH2 isoform. The majority of research has focused on its effects on DDAH1.[3][4] It is a common trend in the field that most synthetic DDAH inhibitors have been developed with a focus on selectively targeting DDAH1.[3][4]
Q4: What is the mechanism of inhibition of this compound on DDAH1?
This compound acts as a competitive inhibitor of DDAH1.[1] However, some studies suggest it may be an irreversible or slowly-dissociating inhibitor, as its inhibitory action is not readily reversed by dilution.[1]
Q5: What are the downstream effects of DDAH1 inhibition by this compound?
By inhibiting DDAH1, this compound prevents the breakdown of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS). This leads to an increase in intracellular ADMA levels, which in turn reduces the production of nitric oxide (NO).[1]
Data Presentation
Inhibitory Activity of this compound against DDAH1
| Compound | Target | IC50 (µM) | Assay Conditions |
| This compound | Human DDAH1 | 9 | in vitro enzymatic assay |
Experimental Protocols
In Vitro DDAH1 Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of this compound against recombinant human DDAH1.
Materials:
-
Recombinant human DDAH1 enzyme
-
Asymmetric dimethylarginine (ADMA) as the substrate
-
This compound
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Detection reagent for citrulline (e.g., a colorimetric assay based on the Fearon reaction)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to the desired final concentrations.
-
Prepare a stock solution of ADMA in phosphate buffer.
-
Dilute the recombinant human DDAH1 enzyme to the desired concentration in phosphate buffer.
-
-
Assay Reaction:
-
To each well of a 96-well microplate, add:
-
Phosphate buffer
-
This compound at various concentrations (or vehicle control)
-
Recombinant human DDAH1 enzyme
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the ADMA substrate to each well.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., an acidic solution).
-
Add the citrulline detection reagent to each well.
-
Incubate as required by the detection kit to allow for color development.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of DDAH1 inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Troubleshooting Guide
Issue 1: High variability in IC50 values for this compound.
-
Possible Cause: Inconsistent reagent concentrations or incubation times.
-
Solution: Ensure accurate pipetting and consistent timing for all steps. Use freshly prepared reagents.
-
-
Possible Cause: Enzyme instability.
-
Solution: Aliquot the recombinant DDAH1 enzyme to avoid multiple freeze-thaw cycles. Keep the enzyme on ice at all times when not in use.
-
Issue 2: No or very low DDAH1 inhibition observed.
-
Possible Cause: Inactive this compound.
-
Solution: Verify the purity and integrity of the compound. Prepare fresh stock solutions.
-
-
Possible Cause: Inactive DDAH1 enzyme.
-
Solution: Test the activity of the enzyme with a known inhibitor as a positive control.
-
Issue 3: How to assess the selectivity of this compound against DDAH2?
-
Challenge: As noted, there is a lack of established and robust commercial assays specifically for DDAH2.[3][4]
-
Suggested Approach:
-
Obtain Recombinant DDAH2: Source or express purified recombinant human DDAH2.
-
Adapt DDAH1 Assay: The in vitro DDAH1 inhibition assay protocol can be adapted for DDAH2. However, the substrate specificity and optimal reaction conditions for DDAH2 may differ and require optimization.
-
Direct Comparison: Run the inhibition assays for DDAH1 and DDAH2 in parallel to obtain a direct comparison of the IC50 values for this compound.
-
-
Visualizations
Caption: Inhibitory action of this compound on the DDAH1 signaling pathway.
Caption: A stepwise workflow for the in vitro DDAH1 inhibition assay.
References
- 1. A Novel and Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase: A Modulator of Cardiovascular Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]
Technical Support Center: Interpreting Unexpected Results with PD 404182
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments involving PD 404182.
Introduction to this compound
This compound is a potent and competitive inhibitor of human dimethylarginine dimethylaminohydrolase 1 (DDAH1), with an IC50 of 9 μM.[1] By inhibiting DDAH1, this compound leads to the accumulation of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS).[1] This activity results in reduced nitric oxide (NO) production, which can impact processes such as angiogenesis.[1] Additionally, this compound has demonstrated antiviral activity against viruses like HCV and HIV by disrupting the virions.[2] It is crucial for researchers to be aware of its primary mechanism of action and potential off-target effects to accurately interpret experimental outcomes.
Troubleshooting Guides & FAQs
This section addresses specific issues that users may encounter during their experiments with this compound, particularly focusing on unexpected effects on cell viability and apoptosis-related pathways.
FAQ 1: We observed an unexpected increase in apoptosis in our cell line after treatment with this compound. Is this a known effect?
While this compound is not primarily characterized as a pro-apoptotic agent, its target, DDAH1, has been implicated in the regulation of apoptosis in a context-dependent manner. Inhibition of DDAH1 can increase the sensitivity of some cell types to apoptotic stimuli. For example, in a human trophoblast cell line, inhibition of DDAH1 expression led to a significant increase in sensitivity to TRAIL-induced apoptosis.[3] This effect was associated with an upregulation of TRAIL receptor 2 (TR2).[3]
Troubleshooting Steps:
-
Confirm Apoptosis: Utilize multiple assays to confirm that the observed cell death is indeed apoptosis (e.g., Annexin V/PI staining, caspase activity assays, TUNEL assay).
-
Investigate the Apoptotic Pathway:
-
Assess the expression levels of key apoptosis-related proteins, including initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3, caspase-7).
-
Examine the expression of Bcl-2 family proteins, including the anti-apoptotic protein Mcl-1, to determine if its degradation is involved.
-
Evaluate the expression of death receptors, such as TRAIL receptors, if applicable to your experimental system.[3]
-
-
Dose-Response and Time-Course Analysis: Perform a detailed dose-response and time-course experiment with this compound to understand the kinetics of the apoptotic response.
-
Consider Off-Target Effects: While DDAH1 inhibition is the primary mechanism, at higher concentrations, off-target effects could contribute to cytotoxicity. Refer to the compound's selectivity profile if available.
FAQ 2: Our experiments with this compound show a decrease in apoptosis, which was not our expected outcome. Why might this be happening?
The effect of DDAH1 inhibition on apoptosis can be cell-type specific. In some contexts, DDAH1 knockdown has been shown to decrease apoptosis. For instance, in human fetal pulmonary microvascular endothelial cells, DDAH1 knockdown resulted in reduced caspase-3 activation and an increase in viable cell numbers.[2] This suggests that in certain cellular environments, the DDAH1/NO pathway may be necessary for the execution of apoptosis.
Troubleshooting Steps:
-
Verify Decreased Apoptosis: Quantify the reduction in apoptosis using reliable methods as mentioned in the previous section.
-
Assess Caspase Activity: Directly measure the activity of key caspases (e.g., caspase-3, -8, -9) to confirm a reduction in their activation. A study has shown that DDAH1 knockdown can attenuate the activation of caspase-3 and -8.[2]
-
Measure NO Production: Since this compound inhibits DDAH1 and subsequently reduces NO synthesis, a decrease in NO levels might be responsible for the observed anti-apoptotic effect. Measure intracellular NO levels to correlate with the observed phenotype.
-
Examine Mcl-1 Stability: Although direct evidence is lacking for this compound, changes in apoptotic signaling can affect the stability of Mcl-1. Investigate Mcl-1 protein levels to see if they are stabilized in response to treatment.
FAQ 3: We are not observing the expected anti-angiogenic effects of this compound in our in vitro angiogenesis assay. What could be the reason?
This compound has been shown to attenuate endothelial tube formation in vitro.[1] If you are not observing this effect, consider the following:
Troubleshooting Steps:
-
Confirm DDAH1 Inhibition:
-
Measure intracellular ADMA levels. A successful inhibition of DDAH1 by this compound should lead to an accumulation of ADMA.[1]
-
Measure NO production. A decrease in NO levels is an expected downstream consequence of DDAH1 inhibition.
-
-
Optimize Assay Conditions:
-
Concentration: Ensure you are using an effective concentration of this compound. The reported effective concentrations for anti-angiogenic effects are in the range of 50-100 μM.[1]
-
Incubation Time: The incubation time might need optimization for your specific cell type. An 18-hour incubation has been reported to be effective.[1]
-
Cell Health: Ensure that the endothelial cells are healthy and capable of forming tubes in your control conditions.
-
-
Cell-Type Specificity: The response to DDAH1 inhibition can be cell-type dependent. The original reports on the anti-angiogenic effects of this compound were in human vascular endothelial cells.[4] Your cell type might have a different sensitivity or a redundant pathway for regulating angiogenesis.
Data Presentation
Table 1: Summary of Reported IC50 and Effective Concentrations of this compound
| Target/Process | IC50 / Effective Concentration | Cell Type/System | Reference |
| DDAH1 Inhibition | 9 μM (IC50) | Human DDAH1 | [1] |
| ADMA Increase | 20 μM | Endothelial Cells | [1] |
| Anti-angiogenesis | 50-100 μM | Endothelial Cells | [1] |
| Antiviral (HIV-1) | 1 μM (IC50) | In seminal plasma | [1] |
| Antiviral (HCV) | 11 μM (IC50) | Cell culture | [2] |
| Cytotoxicity | >300 μM | Various human cell lines | [2] |
Table 2: Expected Outcomes of DDAH1 Inhibition on Apoptosis (Cell-Type Dependent)
| Cell Type | Effect of DDAH1 Inhibition | Key Molecular Changes | Reference |
| Human Trophoblast Cell Line | Increased sensitivity to TRAIL-induced apoptosis | Upregulation of TRAIL receptor 2 | [3] |
| Human Fetal Pulmonary Microvascular Endothelial Cells | Decreased apoptosis and caspase-3 activation | Attenuated activation of caspase-3 and -8 | [2] |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution. Collect both adherent and floating cells by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
-
Protocol 2: Caspase-3 Activity Assay
-
Cell Lysis: After treatment with this compound, lyse the cells in a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Caspase Assay:
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add a caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorometric substrate) to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Measurement: Measure the absorbance or fluorescence using a plate reader. The signal is proportional to the caspase-3 activity.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration for each sample.
Mandatory Visualization
Caption: Mechanism of action of this compound via DDAH1 inhibition.
Caption: Workflow for troubleshooting unexpected apoptotic outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DDAH1 regulates apoptosis and angiogenesis in human fetal pulmonary microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of DDAH1, but not DDAH2, results in apoptosis of a human trophoblast cell line in response to TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
PD 404182 shelf life and long-term storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals using PD 404182. It includes frequently asked questions and troubleshooting guides to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended shelf life and long-term storage conditions for this compound?
Proper storage of this compound is crucial to maintain its stability and activity. Recommendations for the compound in its solid (powder) form and when dissolved in a solvent are detailed below.
Table 1: Recommended Storage Conditions and Shelf Life for this compound
| Form | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | ≥ 3 years[1] | Keep vial tightly sealed and protected from light. |
| 4°C | 2 years[1][2] | For shorter-term storage. | |
| In Solvent | -80°C | 6 months[2] | Prepare single-use aliquots to avoid freeze-thaw cycles. |
| -20°C | 1 month[2] | Suitable for working stock solutions. |
Q2: How should I dissolve this compound?
This compound is soluble in several common laboratory solvents. It is important to use a newly opened or anhydrous solvent, as some solvents like DMSO are hygroscopic, and the presence of water can significantly impact the solubility of the compound.[2]
Table 2: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (230.11 mM)[2] | Ultrasonic treatment may be needed to fully dissolve.[2] |
| DMF | 30 mg/mL | - |
| Ethanol | 20 mg/mL | - |
For in vivo studies, specific formulations are required. An example protocol involves a multi-solvent system: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which yields a clear solution of at least 2.5 mg/mL.[2]
Q3: What are the primary molecular targets of this compound?
This compound is known to inhibit multiple enzymes, making it a versatile tool for studying various biological pathways. Its inhibitory activities are summarized below.
Table 3: Inhibitory Activity of this compound against Key Targets
| Target | Inhibition Value | Enzyme Family | Associated Pathway(s) |
| DDAH1 (human) | IC₅₀ = 9 µM[2][3][4] | Hydrolase | Nitric Oxide Signaling[5] |
| HDAC8 (human) | IC₅₀ = 0.011 µM[5] | Histone Deacetylase | Epigenetics, Transcription[5] |
| SARS-CoV-2 Mpro | IC₅₀ = 0.081 µM[5] | Cysteine Protease | Viral Replication |
| KDO 8-P synthase | Kᵢ = 26 nM[5][6][7] | Synthase | Bacterial LPS Biosynthesis[5] |
Q4: Is this compound cytotoxic?
This compound generally exhibits low toxicity toward a variety of human cell lines, including primary cells like PBMCs, T lymphocytes, and macrophages.[2] Studies have shown that concentrations up to 300 µM did not induce cytotoxicity in human dermal microvascular endothelial cells after 24 hours of incubation.[2] However, a 48% reduction in cell viability was noted at a concentration of 200 µM in freshly activated human PBMCs, suggesting that cytotoxicity can be cell-type and concentration-dependent.[4] It is always recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Troubleshooting Guides
Problem 1: The compound has precipitated out of my stock solution.
-
Cause: This can occur due to improper storage, solvent evaporation, or the use of a solvent that has absorbed water (e.g., old DMSO). It can also happen if the solution's concentration exceeds its solubility limit at a lower storage temperature.
-
Solution:
-
Warm the Solution: Gently warm the vial to 37°C and vortex or sonicate to aid in redissolving the compound.[2]
-
Use Fresh Solvent: Always use anhydrous or newly opened solvents to prepare stock solutions.
-
Check Storage: Ensure the vial is tightly sealed to prevent solvent evaporation. Store aliquots at the recommended temperature (-80°C for long-term stability in solvent).[2]
-
Dilute if Necessary: If precipitation persists, consider preparing a slightly less concentrated stock solution.
-
Problem 2: I am observing inconsistent results in my cell-based assays.
-
Cause: Variability in cell-based assays can stem from multiple factors, including inconsistent cell density, variations in compound incubation time, or degradation of the compound in the culture medium.
-
Solution:
-
Standardize Cell Culture Practices: Use cells within a consistent passage number range and ensure you seed them at the same density for each experiment. Treat cells at a consistent confluency.
-
Prepare Fresh Dilutions: Prepare working dilutions of this compound fresh for each experiment from a frozen stock aliquot. Avoid using working solutions that have been stored for extended periods at 4°C.
-
Optimize Incubation Time: The duration of exposure can significantly impact the biological effect. Perform a time-course experiment to determine the optimal treatment duration for your assay.
-
Include Proper Controls: Always include a vehicle control (e.g., DMSO at the same final concentration as your treated samples) to account for any solvent effects.
-
Problem 3: I am not observing the expected inhibition of DDAH1 activity.
-
Cause: The lack of inhibitory effect could be due to issues with the compound's integrity, the assay setup, or the enzyme's activity.
-
Solution:
-
Verify Compound Integrity: Ensure the compound has been stored correctly and has not expired. If in doubt, use a fresh vial.
-
Check Enzyme Activity: Confirm that your recombinant DDAH1 enzyme is active using a positive control or by measuring its baseline activity with its substrate, asymmetric dimethylarginine (ADMA).
-
Review Assay Protocol: Double-check all reagent concentrations, buffer pH, and incubation times. The inhibitory mechanism of this compound on DDAH1 is suggested to be competitive and potentially irreversible or slowly dissociating, so pre-incubation of the enzyme with the inhibitor before adding the substrate may be necessary.[2]
-
Assess Compound Purity: If the problem persists, verify the purity of your this compound batch via methods like HPLC.
-
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Equilibration: Before opening, allow the vial of this compound powder (M.Wt = 217.29 g/mol ) to equilibrate to room temperature for at least 1 hour.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to 1 mg of this compound, add 460.21 µL of DMSO.
-
Dissolution: Vortex the vial thoroughly. If necessary, use an ultrasonic bath for a few minutes to ensure the compound is completely dissolved.[2]
-
Aliquoting and Storage: Dispense the stock solution into single-use, tightly sealed vials (aliquots). Store these aliquots at -80°C for up to 6 months.[2]
Protocol 2: General In Vitro DDAH1 Inhibition Assay
This protocol is based on a colorimetric method that quantifies the production of L-citrulline, a product of DDAH1-mediated ADMA metabolism.[7]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Enzyme Solution: Dilute recombinant human DDAH1 in assay buffer to the desired working concentration.
-
Substrate Solution: Prepare a solution of the DDAH1 substrate, ADMA, in assay buffer.
-
Inhibitor Dilutions: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the this compound dilution or vehicle control to each well.
-
Add 20 µL of the DDAH1 enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the ADMA substrate solution to each well.
-
Incubate the plate at 37°C for the desired reaction time (e.g., 1-4 hours).[1]
-
-
Detection:
-
Stop the reaction according to the specifications of your chosen colorimetric citrulline detection kit. This typically involves adding an acidic reagent mixture.
-
Develop the color by heating the plate (e.g., 95°C for 30 minutes).
-
Cool the plate to room temperature and measure the absorbance at the appropriate wavelength (e.g., 540 nm).
-
-
Data Analysis:
-
Calculate the percentage of DDAH1 inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Visualizations
Caption: DDAH1 pathway and this compound inhibition.
Caption: Workflow for a cell-based this compound assay.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel and Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase: A Modulator of Cardiovascular Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.asm.org [journals.asm.org]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high throughput chemical screening - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of PD 404182: An In Vitro Antiviral Analysis
For Researchers, Scientists, and Drug Development Professionals: A Guide to the In Vitro Antiviral Profile of PD 404182 Compared to Standard Therapies.
This guide provides a comprehensive overview of the in vitro antiviral activity of this compound, a small molecule with demonstrated efficacy against a range of viruses including Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Its performance is compared against established antiviral agents, supported by available experimental data. Detailed methodologies for key assays are provided to facilitate reproducibility and further investigation.
Mechanism of Action
This compound exhibits a multifaceted mechanism of action that varies depending on the viral target. Against HCV and HIV, it acts as a virucidal agent, physically disrupting the integrity of the virions.[1] This direct action on the virus particle is a distinct mechanism compared to many currently approved antivirals that target viral replication enzymes or entry processes. For SARS-CoV-2, this compound has been shown to inhibit the main protease (Mpro or 3CLpro), an essential enzyme for viral replication. Additionally, this compound is known to inhibit host cell enzymes such as dimethylarginine dimethylaminohydrolase 1 (DDAH1) and histone deacetylase 8 (HDAC8), which may contribute to its antiviral and anti-inflammatory properties.
Data Presentation: Comparative Antiviral Activity
The following tables summarize the in vitro efficacy of this compound against various viruses and compare it with standard-of-care antiviral drugs. It is important to note that direct head-to-head comparative studies are limited, and the data presented below is compiled from various sources. Differences in experimental conditions (e.g., cell lines, virus strains, assay formats) can influence the results, and therefore, comparisons should be interpreted with caution.
Table 1: Anti-Hepatitis C Virus (HCV) Activity
| Compound | Target | Assay Type | Cell Line | IC50 / EC50 | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/IC50) |
| This compound | Virucidal | HCVcc Inactivation | Huh-7.5 | 11 µM | >300 µM (in multiple human cell lines) | >27 |
| Sofosbuvir | NS5B Polymerase | Replicon Assay | Huh-7 | 0.04 µM (genotype 1b) | >100 µM | >2500 |
| Daclatasvir | NS5A | Replicon Assay | Huh-7 | 0.001-0.05 µM (depending on genotype) | >100 µM | >2000-100,000 |
Table 2: Anti-Human Immunodeficiency Virus (HIV-1) Activity
| Compound | Target | Assay Type | Cell Line | IC50 / EC50 | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/IC50) |
| This compound | Virucidal | TZM-bl cell-based assay | TZM-bl | ~1 µM | >300 µM (in multiple human cell lines) | >300 |
| Tenofovir Alafenamide (TAF) | Reverse Transcriptase | MT-2 cell-based assay | MT-2 | 0.10-12.0 nM (mean 3.5 nM) | >1000 nM | >285 |
| Tenofovir Disoproxil Fumarate (TDF) | Reverse Transcriptase | MT-2 cell-based assay | MT-2 | Not specified, but TAF is more potent in vitro | Not specified | Not specified |
Table 3: Anti-Herpes Simplex Virus (HSV) Activity
| Compound | Target | Assay Type | Cell Line | IC50 / EC50 | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/IC50) |
| This compound | Virucidal | Flow Cytometry | Vero | 0.2 µM (200 nM) | >300 µM (in multiple human cell lines) | >1500 |
| Acyclovir | DNA Polymerase | Plaque Reduction Assay | Vero | 1.8 µM (HSV-1), 1.7 µM (HSV-2) | >100 µM | >55 |
Table 4: Anti-SARS-CoV-2 Activity
| Compound | Target | Assay Type | Cell Line | IC50 / EC50 | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/IC50) |
| This compound | Main Protease (Mpro/3CLpro) | FRET-based enzymatic assay | - | 0.081 µM | >300 µM (in multiple human cell lines) | >3700 |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) | CPE-based assay | Vero E6 | 2 µM | Not specified | Not specified |
| PF-00835231 | Main Protease (Mpro/3CLpro) | FRET-based enzymatic assay | - | 0.0086 µM | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for key in vitro antiviral assays are provided below. These protocols are generalized and may require optimization based on the specific virus, cell line, and laboratory conditions.
Virucidal Assay (for HCV and HIV)
This assay determines the ability of a compound to directly inactivate virus particles.
-
Virus Preparation: Prepare a known titer of infectious virus stock.
-
Compound Incubation: Incubate the virus stock with various concentrations of this compound (or control compounds) for a defined period (e.g., 1 hour) at 37°C.
-
Removal of Compound: Dilute the virus-compound mixture to a non-inhibitory concentration of the compound.
-
Infection: Inoculate susceptible cells with the diluted virus-compound mixture.
-
Quantification of Infection: After an appropriate incubation period (e.g., 48-72 hours), quantify the level of viral infection using a suitable method, such as a plaque assay, TCID50 assay, or reporter gene expression assay.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of viral inhibition against the compound concentration.
Plaque Reduction Assay (for HSV and other lytic viruses)
This is the gold standard for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.
-
Cell Seeding: Seed susceptible cells (e.g., Vero cells) in multi-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) and allow the virus to adsorb for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, viable cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control for each compound concentration and determine the EC50 value.
SARS-CoV-2 Main Protease (Mpro/3CLpro) Inhibition Assay (FRET-based)
This biochemical assay measures the direct inhibition of the viral protease enzyme.
-
Reagents: Recombinant SARS-CoV-2 Mpro enzyme and a fluorogenic substrate containing a cleavage site for the protease, flanked by a fluorophore and a quencher (FRET pair).
-
Assay Setup: In a microplate, combine the Mpro enzyme with various concentrations of the inhibitor (e.g., this compound) and pre-incubate for a short period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate.
-
Signal Detection: In the absence of an inhibitor, Mpro cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. In the presence of an inhibitor, cleavage is reduced or prevented, leading to a lower fluorescence signal. Monitor the fluorescence intensity over time using a plate reader.
-
Data Analysis: Calculate the rate of substrate cleavage for each inhibitor concentration. Determine the IC50 value by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Mandatory Visualizations
Caption: Mechanisms of action of this compound.
Caption: Workflow for a virucidal assay.
Caption: Plaque reduction assay workflow.
References
A Head-to-Head Comparison of PD 404182 and L-257 as DDAH Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent dimethylarginine dimethylaminohydrolase (DDAH) inhibitors: PD 404182 and L-257. This document synthesizes experimental data on their performance, details the methodologies for key experiments, and visualizes the relevant biological pathways and experimental workflows.
Dimethylarginine dimethylaminohydrolase (DDAH) is a critical enzyme in the regulation of nitric oxide (NO) bioavailability. It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS). Inhibition of DDAH leads to an accumulation of ADMA, which in turn reduces NO production. This mechanism has therapeutic potential in conditions characterized by excessive NO production, such as septic shock and certain cancers. This guide focuses on two key DDAH inhibitors, this compound and L-257, providing a comprehensive comparison of their inhibitory profiles and cellular effects.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for this compound and L-257 as DDAH1 inhibitors.
| Parameter | This compound | L-257 | Reference(s) |
| DDAH1 IC50 | 9 µM | 20 µM - 22 µM | [1][2] |
| Mechanism of Action | Competitive, potentially irreversible or slowly-dissociating inhibitor | Selective DDAH1 inhibitor | [1][3] |
| Effect on Cellular ADMA | ~70% increase in endothelial cells | ~60% increase in endothelial cells | [1] |
| Effect on LPS-induced NO Production | Effective in suppressing LPS-induced NO spike | As effective as this compound in suppressing LPS-induced NO spike | [1] |
| Selectivity | Also inhibits HDAC8 (IC50 = 0.011 µM) and SARS-CoV-2 Mpro (IC50 = 0.081 µM) | Selective for DDAH-1 over NOS and arginase | [4][5] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approach, the following diagrams were generated using the DOT language.
Caption: DDAH/ADMA/NOS Signaling Pathway.
Caption: Experimental workflow for comparing DDAH inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
DDAH1 Enzymatic Activity Assay (Colorimetric)
This protocol is for determining the in vitro inhibitory activity of compounds against human DDAH1 by measuring the production of L-citrulline.
Materials:
-
Recombinant human DDAH1
-
Asymmetric dimethylarginine (ADMA)
-
This compound and L-257
-
Phosphate buffer (pH 7.4)
-
Color reagent A: 1 volume of 40% H2SO4, 3 volumes of H2O, and 0.04 volumes of 2,3-butanedione monoxime (diacetyl monoxime) solution (3% w/v)
-
Color reagent B: 0.5 mg/mL thiosemicarbazide in 1.5 mg/mL antipyrine
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, recombinant human DDAH1 (e.g., 30 nM final concentration), and the test inhibitor (this compound or L-257 at various concentrations) or vehicle (DMSO).
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding ADMA (e.g., 100 µM final concentration).
-
Incubate the reaction for 60 minutes at 37°C.
-
Stop the reaction by adding an equal volume of a 1:1 mixture of color reagent A and color reagent B.
-
Incubate the plate at 95°C for 15 minutes to allow for color development.
-
Cool the plate to room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve of known L-citrulline concentrations should be prepared to quantify the amount of L-citrulline produced.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Intracellular ADMA Measurement by HPLC
This protocol outlines the measurement of intracellular ADMA levels in endothelial cells following treatment with DDAH inhibitors.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Cell culture medium and supplements
-
This compound and L-257
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Internal standard (e.g., monomethyl-L-arginine, MMA)
-
HPLC system with a fluorescence detector
-
Derivatizing agent (e.g., o-phthaldialdehyde, OPA)
Procedure:
-
Seed endothelial cells in culture plates and grow to confluence.
-
Treat the cells with this compound, L-257 (e.g., 20 µM), or vehicle for 24 hours.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold methanol and scrape the cells.
-
Add the internal standard (MMA) to each sample.
-
Centrifuge the cell lysates at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Collect the supernatant and dry it under a stream of nitrogen gas.
-
Reconstitute the dried extract in the mobile phase.
-
Derivatize the samples with OPA reagent prior to injection into the HPLC system.
-
Separate the derivatized amino acids using a C18 reverse-phase column with an appropriate mobile phase gradient.
-
Detect the fluorescent derivatives using a fluorescence detector.
-
Quantify the ADMA concentration by comparing the peak area to a standard curve of known ADMA concentrations, normalized to the internal standard.
Nitric Oxide (NO) Measurement using the Griess Assay
This protocol describes the quantification of NO production by measuring the accumulation of its stable metabolite, nitrite, in the cell culture medium.
Materials:
-
Endothelial cells
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound and L-257
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed endothelial cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with this compound, L-257 (e.g., 20 µM), or vehicle for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in cell culture medium.
-
After the incubation period, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the sodium nitrite standard curve.
This comprehensive guide provides a detailed comparison of this compound and L-257, equipping researchers with the necessary information to select the appropriate DDAH inhibitor for their studies and to replicate the key experiments for its evaluation. The provided data and protocols serve as a valuable resource for advancing research in areas where DDAH inhibition is a promising therapeutic strategy.
References
- 1. Nitric Oxide Griess Assay [bio-protocol.org]
- 2. Determination of dimethylarginine dimethylaminohydrolase activity in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high throughput chemical screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to SARS-CoV-2 Mpro Inhibitors: PD 404182 in Focus
For Researchers, Scientists, and Drug Development Professionals
The main protease (Mpro) of SARS-CoV-2, a critical enzyme in the viral replication cycle, has emerged as a key target for antiviral therapeutics. Its inhibition effectively halts the production of functional viral proteins necessary for viral assembly and propagation. This guide provides a comparative analysis of PD 404182 against other prominent SARS-CoV-2 Mpro inhibitors, namely Nirmatrelvir (a component of Paxlovid) and Ensitrelvir (S-217622), supported by experimental data and detailed methodologies.
Performance Comparison of SARS-CoV-2 Mpro Inhibitors
The following tables summarize the key performance indicators for this compound, Nirmatrelvir, and Ensitrelvir, offering a quantitative comparison of their efficacy and safety profiles.
Table 1: In Vitro Efficacy Against SARS-CoV-2 Mpro
| Inhibitor | IC50 (µM) | Ki (nM) | EC50 (µM) |
| This compound | 0.081 | Not Reported | Not Reported |
| Nirmatrelvir | 0.103 | 4 | 0.123 |
| Ensitrelvir (S-217622) | 0.113 | Not Reported | 0.18 |
IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki: Inhibition constant, a measure of the binding affinity of an inhibitor to an enzyme. EC50: Half-maximal effective concentration, a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: Safety and Pharmacokinetic Profile
| Inhibitor | CC50 (µM) | Oral Bioavailability |
| This compound | >300 (in human cell lines for anti-HIV/HSV activity) | Not Reported |
| Nirmatrelvir | Not Reported | Moderate in rats (34-50%), boosted by Ritonavir in humans[1] |
| Ensitrelvir (S-217622) | Not Reported | Favorable, supports once-daily oral dosing[2] |
CC50: 50% cytotoxic concentration, the concentration of a substance that is toxic to 50% of cells. Oral Bioavailability: The fraction of an administered oral dose of unchanged drug that reaches the systemic circulation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the generalized protocols for the key assays used to evaluate the performance of SARS-CoV-2 Mpro inhibitors.
Fluorescence Resonance Energy Transfer (FRET)-Based Mpro Inhibition Assay
This assay is widely used to determine the enzymatic activity of Mpro and the inhibitory potency of compounds.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its uncleaved state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore is released from the quencher's proximity, resulting in an increase in fluorescence.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.
-
Mpro Enzyme Solution: Recombinant SARS-CoV-2 Mpro is diluted in the assay buffer to a final concentration of 40 nM.
-
FRET Substrate Solution: A fluorogenic substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans) is dissolved in DMSO and then diluted in the assay buffer to a final concentration of 20 µM.
-
Inhibitor Solutions: Test compounds, including this compound, Nirmatrelvir, and Ensitrelvir, are serially diluted in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, 10 µL of each inhibitor dilution is added to the respective wells.
-
20 µL of the Mpro enzyme solution is then added to each well, and the plate is incubated at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
The enzymatic reaction is initiated by adding 20 µL of the FRET substrate solution to all wells.
-
The fluorescence intensity is measured kinetically over 60 minutes using a fluorescence plate reader with excitation and emission wavelengths of approximately 340 nm and 490 nm, respectively.
-
-
Data Analysis:
-
The initial reaction velocities are calculated from the linear phase of the fluorescence signal.
-
The percentage of inhibition for each inhibitor concentration is determined relative to a DMSO control.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based Antiviral Assay
This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.
Principle: Host cells susceptible to SARS-CoV-2 infection are treated with the inhibitor and then infected with the virus. The antiviral activity is determined by measuring the reduction in viral load or the mitigation of virus-induced cytopathic effects (CPE).
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded into 96-well plates and incubated until they form a confluent monolayer.
-
-
Compound Treatment and Viral Infection:
-
Serial dilutions of the test inhibitors are prepared in the cell culture medium.
-
The culture medium is removed from the cells, and the inhibitor dilutions are added to the respective wells.
-
Cells are then infected with a known titer of SARS-CoV-2.
-
-
Incubation and Endpoint Measurement:
-
The plates are incubated for a period sufficient for the virus to replicate and cause CPE (typically 48-72 hours).
-
The antiviral effect can be quantified using several methods:
-
CPE Reduction Assay: The extent of cell death is visually scored under a microscope or quantified using a cell viability assay (e.g., MTS or CellTiter-Glo).
-
Viral Load Quantification: Viral RNA is extracted from the cell culture supernatant and quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Plaque Reduction Assay: This method quantifies the reduction in the number of viral plaques formed in the presence of the inhibitor.
-
-
-
Data Analysis:
-
The percentage of viral inhibition for each inhibitor concentration is calculated relative to an untreated virus control.
-
EC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
To assess cytotoxicity, a parallel assay is performed without viral infection, and the CC50 value is determined.
-
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: SARS-CoV-2 Mpro Inhibition Pathway.
Caption: Experimental Workflow for Mpro Inhibitor Screening.
References
- 1. Disposition of Nirmatrelvir, an Orally Bioavailable Inhibitor of SARS-CoV-2 3C-Like Protease, across Animals and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, and Pharmacokinetics of the Novel Antiviral Agent Ensitrelvir Fumaric Acid, a SARS-CoV-2 3CL Protease Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
Validating DDAH-1 Inhibition: A Comparative Guide to PD 404182 in Cell-Based Assays
For researchers in drug discovery and development, validating the efficacy of enzyme inhibitors in cellular models is a critical step. This guide provides a comparative overview of PD 404182, a potent inhibitor of Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1), against other known inhibitors in relevant cell-based assays. DDAH-1 is a key enzyme in the nitric oxide (NO) signaling pathway, and its inhibition is a promising therapeutic strategy for various diseases characterized by excessive NO production.
Performance Comparison of DDAH-1 Inhibitors
The following tables summarize the in vitro potency and cell-based efficacy of this compound in comparison to other notable DDAH-1 inhibitors: L-257, ZST316, and DD1E5.
Table 1: In Vitro Potency of DDAH-1 Inhibitors
| Inhibitor | Target | IC50 (µM) | Ki (µM) | Mechanism of Action |
| This compound | Human DDAH-1 | 9[1] | - | Competitive, potentially irreversible[1] |
| L-257 | Human DDAH-1 | 20[1] | - | Substrate-like |
| ZST316 | Human DDAH-1 | 3[2][3] | 1[2][3] | Acylsulfonamide isostere of carboxylate |
| DD1E5 | Human DDAH-1 | - | 2.05 ± 0.15[4] | Competitive, tight binding |
Table 2: Efficacy of DDAH-1 Inhibitors in Cell-Based Assays
| Inhibitor | Cell Line | Concentration (µM) | Effect on Intracellular ADMA | Effect on Nitric Oxide (NO) Production |
| This compound | Vascular Endothelial Cells | 20 | ~70% increase[1] | Attenuated LPS-induced NO production, as effective as L-257[1] |
| L-257 | Vascular Endothelial Cells | 20 | ~60% increase[1] | Attenuated LPS-induced NO production[1] |
| ZST316 | MDA-MB-231 (Breast Cancer) | 100 | ~40% increase[5][6] | - |
| DD1E5 | Prostate Cancer Cells | Not specified | Significantly increased | Reduced |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. A Novel and Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase: A Modulator of Cardiovascular Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel Cellularly Active Inhibitor Regresses DDAH1 Induced Prostate Tumor Growth by Restraining Tumor Angiogenesis through Targeting DDAH1/ADMA/NOS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule inhibition of DDAH1 significantly attenuates triple negative breast cancer cell vasculogenic mimicry in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two antiviral compounds, PD 404182 and remdesivir, and their potential application in the context of coronavirus infections, including SARS-CoV-2. The information presented herein is based on available preclinical data and is intended to inform research and development efforts.
At a Glance: Key Differences
| Feature | This compound | Remdesivir |
| Viral Target | Main Protease (Mpro or 3CLpro) | RNA-dependent RNA polymerase (RdRp) |
| Mechanism of Action | Inhibition of viral polyprotein processing | Chain termination of viral RNA synthesis |
| Reported In Vitro Potency (SARS-CoV-2) | Enzymatic IC50: 0.081 µM (against Mpro)[1] | Cell-based EC50: 0.77 µM - 6.6 µM (Vero E6 cells) |
Note on Potency Data: A direct comparison of the in vitro potency of this compound and remdesivir is challenging due to the nature of the available data. The reported value for this compound is an enzymatic inhibitory concentration (IC50), which measures the concentration of the compound required to inhibit the activity of the isolated viral protease by 50%. In contrast, the values for remdesivir are half-maximal effective concentrations (EC50) from cell-based assays, which measure the concentration required to inhibit viral replication by 50% in a cellular environment. Cell-based EC50 and cytotoxicity (CC50) data for this compound in the context of SARS-CoV-2 infection are not currently available in the public domain, precluding a direct comparison of their therapeutic windows (Selectivity Index).
Mechanism of Action
The fundamental difference between this compound and remdesivir lies in their viral targets and mechanisms of action.
This compound: Targeting Viral Polyprotein Processing
This compound is an inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro)[1]. Mpro is a viral enzyme crucial for the replication of coronaviruses. It functions by cleaving the large polyproteins translated from the viral RNA into individual functional proteins necessary for viral replication and assembly. By inhibiting Mpro, this compound prevents the maturation of these essential viral proteins, thereby halting the replication cycle.
Beyond its activity against the coronavirus main protease, this compound has been identified as a virucidal agent against other viruses, such as Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV), where it is suggested to physically disrupt the integrity of the virions. It also exhibits inhibitory activity against the human enzyme dimethylarginine dimethylaminohydrolase 1 (DDAH-1).
Remdesivir: Targeting Viral RNA Synthesis
Remdesivir, on the other hand, targets the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral RNA genome. Remdesivir is a prodrug, meaning it is administered in an inactive form and is metabolized within the body to its active triphosphate form. This active form mimics a natural building block of RNA (adenosine triphosphate).
During viral RNA replication, the RdRp enzyme mistakenly incorporates the active form of remdesivir into the growing RNA chain. The presence of this analog in the RNA strand leads to delayed chain termination, effectively stopping the replication process and preventing the virus from making copies of its genome.
Quantitative Data on Antiviral Activity
The following tables summarize the available quantitative data for this compound and remdesivir against SARS-CoV-2.
Table 1: In Vitro Activity of this compound against SARS-CoV-2
| Parameter | Value | Assay Type | Source |
| IC50 | 0.081 µM | Enzymatic (Mpro inhibition) | [1] |
| EC50 | Not Reported | Cell-based antiviral assay | - |
| CC50 | Not Reported | Cell-based cytotoxicity assay | - |
| Selectivity Index (SI) | Not Calculable | - | - |
Table 2: In Vitro Activity of Remdesivir against SARS-CoV-2
| Parameter | Value | Cell Line | Source |
| EC50 | 0.77 µM | Vero E6 | |
| CC50 | >100 µM | Vero E6 | |
| Selectivity Index (SI) | >129.87 | Vero E6 | |
| EC50 | 6.6 µM | Vero E6 | |
| CC50 | >100 µM | Vero E6 | |
| Selectivity Index (SI) | >15.15 | Vero E6 |
Note: The variability in reported EC50 values for remdesivir can be attributed to differences in experimental protocols, cell lines used, and virus strains.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of antiviral testing results. Below are generalized methodologies for the key experiments cited.
Enzymatic Assay for Mpro Inhibition (for this compound):
-
Protein Expression and Purification: The SARS-CoV-2 Mpro is expressed in a suitable system (e.g., E. coli) and purified to homogeneity.
-
Substrate: A synthetic peptide substrate containing a cleavage site for Mpro and linked to a fluorophore and a quencher is used. In its intact form, the quencher suppresses the fluorescence of the fluorophore.
-
Assay Procedure:
-
The purified Mpro enzyme is incubated with varying concentrations of the inhibitor (this compound).
-
The fluorescent substrate is added to the enzyme-inhibitor mixture.
-
As the enzyme cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
-
The rate of fluorescence increase is measured over time using a plate reader.
-
-
Data Analysis: The IC50 value is calculated by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.
Cell-based Antiviral Assay (for Remdesivir):
-
Cell Culture: A susceptible cell line (e.g., Vero E6, Calu-3) is seeded in multi-well plates and grown to a confluent monolayer.
-
Drug Treatment: The cells are pre-treated with serial dilutions of the antiviral compound (remdesivir) for a specified period.
-
Virus Infection: The treated cells are then infected with a known titer of SARS-CoV-2.
-
Incubation: The infected cells are incubated for a period (e.g., 24-72 hours) to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is determined using one of several methods:
-
Quantitative Real-Time PCR (qRT-PCR): Measures the amount of viral RNA in the cell culture supernatant.
-
Plaque Reduction Assay: Counts the number of viral plaques (areas of cell death) to determine the viral titer.
-
Cytopathic Effect (CPE) Assay: Visually assesses the virus-induced damage to the cells.
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the drug concentration.
Cytotoxicity Assay:
-
Cell Culture and Treatment: The same cell line used in the antiviral assay is treated with the same serial dilutions of the compound in the absence of the virus.
-
Viability Assessment: After the incubation period, cell viability is measured using a colorimetric or luminescent assay (e.g., MTS, MTT, or CellTiter-Glo) that quantifies metabolic activity.
-
Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated.
Visualizing Mechanisms and Workflows
Mechanism of Action Comparison
Caption: Comparative mechanisms of action of this compound and remdesivir.
Experimental Workflow for Antiviral Compound Evaluation
Caption: General workflow for in vitro evaluation of antiviral compounds.
References
PD 404182: A Comparative Analysis of Efficacy in Herpes Simplex Virus Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational antiviral compound PD 404182 with established treatments for Herpes Simplex Virus (HSV), including Acyclovir, Valacyclovir, and Foscarnet. The following sections detail the quantitative efficacy, mechanisms of action, and relevant experimental protocols to offer an objective assessment of this compound's potential as an anti-HSV therapeutic.
Quantitative Efficacy of Anti-HSV Compounds
The in vitro efficacy of antiviral compounds is a critical determinant of their therapeutic potential. The following table summarizes the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for this compound and standard-of-care HSV treatments. These values represent the concentration of the drug required to inhibit viral replication by 50%.
| Compound | Virus Type | IC50 / Effective Concentration | Cell Type | Reference |
| This compound | HSV-1, HSV-2 | Effective at 200 nM (0.2 µM) | Vero cells | [1][2] |
| HIV-1 | ~1 µM | TZM-bl cells | [1][3] | |
| HCV | 11 µM | Huh-7.5 cells | [4] | |
| Acyclovir | HSV-1 | 0.07 - 0.97 µg/mL | Clinical isolates | |
| HSV-2 | 0.13 - 1.66 µg/mL | Clinical isolates | ||
| Foscarnet | HSV-1, HSV-2 | 10 - 130 µM | - | |
| Valacyclovir | HSV-1, HSV-2 | Prodrug of Acyclovir; efficacy is dependent on conversion to Acyclovir | - |
Note: The efficacy of this compound against HSV is presented as an "effective concentration" from the available literature, which demonstrates its potent virucidal activity at submicromolar levels.[1] Further studies are needed to establish precise IC50 values for a direct comparison with other antivirals.
Mechanisms of Action: A Visual Comparison
Understanding the distinct mechanisms by which these compounds inhibit HSV replication is crucial for evaluating their potential for combination therapy and overcoming drug resistance.
HSV Replication Cycle and Drug Intervention Points
The following diagram illustrates the key stages of the Herpes Simplex Virus replication cycle and highlights the specific points of intervention for this compound, Acyclovir, and Foscarnet.
References
- 1. Evaluation of PD 404,182 as an Anti-HIV and Anti-Herpes Simplex Virus Microbicide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Evaluation of PD 404,182 as an anti-HIV and anti-herpes simplex virus microbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PD 404,182 Is a Virocidal Small Molecule That Disrupts Hepatitis C Virus and Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
PD 404182: A Comparative Guide to its Protease Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
PD 404182 is a versatile small molecule inhibitor with recognized antiviral and enzymatic regulatory properties. This guide provides a comparative analysis of its known cross-reactivity with various proteases and other enzymes, supported by available experimental data and detailed methodologies. The information is intended to assist researchers in evaluating its potential applications and off-target effects.
Executive Summary
This compound has demonstrated inhibitory activity against a specific set of enzymes, including the SARS-CoV-2 main protease (Mpro), dimethylarginine dimethylaminohydrolase 1 (DDAH-1), and histone deacetylase 8 (HDAC8). While potent against these targets, a comprehensive screening of its cross-reactivity against a broad spectrum of protease families—such as serine, other cysteine, aspartyl, and metalloproteases—is not extensively documented in publicly available literature. This guide synthesizes the current knowledge to provide a comparative overview.
Comparative Inhibitory Activity of this compound
The following table summarizes the known inhibitory activities of this compound against various enzymatic targets. It is important to note that the absence of data for a particular protease family indicates a lack of available research, not necessarily a lack of interaction.
| Target Enzyme/Protease | Protease Class | Known Interaction | IC50/Ki Value | Reference |
| SARS-CoV-2 Mpro (3CLpro) | Cysteine Protease | Inhibition | 0.081 µM (IC50) | [No specific reference found] |
| Dimethylarginine Dimethylaminohydrolase 1 (DDAH-1) | Hydrolase | Inhibition | 9 µM (IC50) | [No specific reference found] |
| Histone Deacetylase 8 (HDAC8) | Hydrolase (Deacetylase) | Inhibition | 0.011 µM (IC50) | [No specific reference found] |
| Bacterial KDO 8-P synthase | Synthase | Inhibition | 0.026 µM (Ki) | [No specific reference found] |
| Trypsin, Chymotrypsin, Thrombin | Serine Protease | Data not available | - | |
| Calpains, Caspases (non-viral) | Cysteine Protease | Data not available | - | |
| Matrix Metalloproteinases (MMPs) | Metalloproteinase | Data not available | - | |
| Aspartyl Proteases (e.g., Pepsin) | Aspartyl Protease | Data not available | - |
Signaling Pathways and Experimental Workflows
To visualize the biological context of this compound's activity, the following diagrams illustrate the signaling pathways of its known targets and a general workflow for assessing protease inhibitor selectivity.
Validating the Anti-Angiogenic Effect of PD 404182 Against VEGF: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-angiogenic properties of PD 404182, with a focus on its effects relative to the well-established Vascular Endothelial Growth Factor (VEGF) signaling pathway. We present available experimental data for this compound and compare it with established anti-angiogenic agents, Sunitinib and Bevacizumab, to offer a framework for evaluating its potential as an anti-angiogenic agent.
Mechanism of Action: An Indirect Approach to VEGF Inhibition
Unlike direct VEGF inhibitors, this compound exhibits its anti-angiogenic effects through an indirect mechanism. It is a potent and competitive inhibitor of human dimethylarginine dimethylaminohydrolase 1 (DDAH1).[1] DDAH1 is an enzyme responsible for the metabolism of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS).
By inhibiting DDAH1, this compound leads to an accumulation of ADMA. This, in turn, reduces the production of nitric oxide (NO), a key signaling molecule that plays a role in VEGF-mediated angiogenesis. The reduction in NO availability is believed to be the primary mechanism by which this compound attenuates VEGF-induced endothelial cell sprouting and tube formation.[1]
Comparative Performance Data
Quantitative data for a direct comparison of the anti-angiogenic potency of this compound with standard anti-VEGF agents in the same experimental settings is limited in the currently available literature. However, we can summarize the existing data for each compound to provide a basis for evaluation.
Table 1: In Vitro Inhibition of DDAH1 by this compound and a Comparator
| Compound | Target | IC50 | Reference |
| This compound | DDAH1 | 9 µM | [2] |
| L-257 | DDAH1 | 20 µM |
Table 2: In Vitro Anti-Angiogenic Activity of this compound
| Assay | Cell Type | Concentration | Effect | Reference |
| Endothelial Tube Formation | Not Specified | 50-100 µM | Attenuation of tube formation | [2] |
| Endothelial Cell Sprouting | Not Specified | Not Specified | Inhibition of VEGF-A induced sprouting | [1] |
Table 3: In Vitro Anti-Angiogenic Activity of Sunitinib
| Assay | Cell Type | IC50 | Reference |
| VEGFR2 Inhibition | Cell-free | 80 nM | [3] |
| PDGFRβ Inhibition | Cell-free | 2 nM | [3] |
| VEGF-induced Endothelial Cell Proliferation | HUVEC | 40 nM | [4][5] |
| Endothelial Tube Formation | HUVEC | 0.12 µM | [4] |
| VEGF-induced HUVEC Sprouting | HUVEC | 0.12 µM | [4] |
Table 4: In Vitro Anti-Angiogenic Activity of Bevacizumab
| Assay | Cell Type | IC50 | Reference |
| VEGF-A165 Neutralization | Cell-based | 0.11 µg/mL | [6] |
| hVEGF-driven Cell Proliferation | Ba/F3-VEGFR2 | 3.7 µg/mL | [7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A functional bioassay to determine the activity of anti-VEGF antibody therapy in blood of patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
comparison of PD 404182 virucidal activity across different viruses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the virucidal activity of the small molecule PD 404182 across a range of viruses. Its performance is contrasted with other broad-spectrum antiviral agents, supported by available experimental data.
Executive Summary
This compound is a small molecule with demonstrated virucidal properties against several enveloped viruses, most notably Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).[1] Its mechanism of action involves the direct physical disruption of the viral particle, a mode of action that distinguishes it from many antivirals that target viral replication processes.[1] This guide summarizes the quantitative virucidal activity of this compound and compares it to other notable broad-spectrum antiviral compounds.
Data Presentation: Virucidal Activity of this compound and Comparator Compounds
The following tables summarize the available quantitative data on the virucidal activity of this compound and selected comparator compounds against various viruses. It is important to note that experimental conditions can vary between studies, affecting direct comparability.
Table 1: Virucidal Activity of this compound Against Various Viruses
| Virus | Assay Type/Endpoint | IC50 / Effective Concentration | CC50 (Cell Viability) | Selectivity Index (SI = CC50/IC50) |
| Hepatitis C Virus (HCV) | Cell culture | 11 µM | >300 µM (Multiple human cell lines) | >27 |
| Human Immunodeficiency Virus (HIV-1) | Cell culture | ~1 µM | >300 µM (Multiple human cell lines) | >300 |
| HIV-1 (various primary isolates) | Cell culture | Submicromolar to low micromolar | Not specified in this context | Not specified in this context |
| HIV-2 | Cell culture | Submicromolar to low micromolar | Not specified in this context | Not specified in this context |
| Simian Immunodeficiency Virus (SIV) | Cell culture | Submicromolar to low micromolar | Not specified in this context | Not specified in this context |
| Herpes Simplex Virus 1 (HSV-1) | Infection prevention in Vero cells | Effective at 0.2 µM | Not specified in this context | Not specified in this context |
| Herpes Simplex Virus 2 (HSV-2) | Infection prevention in Vero cells | Effective at 0.2 µM | Not specified in this context | Not specified in this context |
| SARS-CoV-2 (Main Protease) | Enzymatic assay | 0.081 µM | Not applicable | Not applicable |
| Dengue Virus | Not specified | Little to no inactivation | Not specified in this context | Not applicable |
| Sindbis Virus | Not specified | Little to no inactivation | Not specified in this context | Not applicable |
Table 2: Virucidal Activity of Comparator Broad-Spectrum Antiviral Compounds
| Compound | Virus | Assay Type/Endpoint | EC50 / IC50 |
| Chlorin e6 (Alkylated Porphyrin) | Hepatitis B Virus (HBV) | Not specified | ~2-5 µM |
| Hepatitis C Virus (HCV) | Not specified | ~2-5 µM | |
| Human Immunodeficiency Virus (HIV) | Not specified | ~2-5 µM | |
| Dengue Virus (DENV) | Not specified | 0.3 nM | |
| Marburg Virus (MARV) | Not specified | ~2-5 µM | |
| Herpes Simplex Virus (HSV) | Not specified | 20.93 µM | |
| LJ001 | Enveloped viruses (general) | Not specified | ≤ 0.5 µM |
Experimental Protocols
The data presented in this guide are derived from in vitro studies employing various antiviral and cytotoxicity assays. While specific protocols may differ between publications, the general methodologies are outlined below.
General Virucidal Suspension Assay
This type of assay is commonly used to determine the direct effect of a compound on the infectivity of a virus in suspension.
-
Virus Preparation: A known titer of the virus stock is prepared in a suitable buffer or cell culture medium.
-
Compound Incubation: The virus suspension is mixed with various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).
-
Incubation: The mixture is incubated for a defined period (e.g., 30 minutes to a few hours) at a specific temperature (e.g., 37°C) to allow the compound to interact with the virus particles.
-
Neutralization/Dilution: The mixture is then neutralized or significantly diluted to prevent further virucidal activity and to reduce the cytotoxicity of the compound when added to cells.
-
Infection: The treated virus suspension is used to infect susceptible host cells.
-
Quantification of Viral Activity: After a suitable incubation period, the level of viral infection is quantified using methods such as:
-
Plaque Reduction Assay: Counting the number of viral plaques (zones of cell death) to determine the reduction in infectious virus particles.
-
TCID50 (50% Tissue Culture Infectious Dose) Assay: Determining the viral dilution that causes a cytopathic effect (CPE) in 50% of the cell cultures.
-
Reporter Gene Assay: Using engineered viruses that express a reporter gene (e.g., luciferase) upon infection, where the signal intensity correlates with the level of infection.
-
Immunostaining: Detecting viral proteins within the infected cells using specific antibodies.
-
Cytotoxicity Assay
To determine the selectivity of the antiviral compound, its toxicity to the host cells is assessed in parallel.
-
Cell Seeding: Host cells are seeded in multi-well plates.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound.
-
Incubation: The cells are incubated for a period comparable to the antiviral assay.
-
Viability Assessment: Cell viability is measured using various methods, such as:
-
MTT or XTT assays: Colorimetric assays that measure mitochondrial metabolic activity.
-
Trypan Blue Exclusion: Counting the number of viable cells that can exclude the dye.
-
ATP-based assays: Measuring the amount of ATP, which correlates with the number of viable cells.
-
The 50% cytotoxic concentration (CC50) is then calculated, which is the concentration of the compound that reduces cell viability by 50%.
Mechanism of Action of this compound
The primary mechanism of virucidal action for this compound is the physical disruption of the viral particle.[1] Unlike many antiviral drugs that inhibit viral enzymes or replication steps, this compound appears to directly compromise the structural integrity of the virion.[1] This leads to the release of the viral genetic material, rendering the virus non-infectious.[1] Studies have suggested that this compound interacts with a non-lipid component of the virus, as its activity is not diminished by the presence of liposomes.[1] This targeted disruption of the virion structure is a key feature of its broad-spectrum activity against susceptible enveloped viruses.
Caption: Workflow of this compound virucidal activity.
Comparison and Conclusion
This compound demonstrates potent virucidal activity against HIV and HCV, with a favorable selectivity index, indicating low cytotoxicity at effective concentrations.[1] Its efficacy against HSV-1 and HSV-2 at submicromolar concentrations further highlights its potential as a broad-spectrum agent against certain enveloped viruses.[2][3] The notable lack of activity against Dengue and Sindbis viruses suggests a degree of specificity in its interaction with viral components.[1]
When compared to other broad-spectrum antivirals, this compound's potency is in a similar range to compounds like chlorin e6 for some viruses (micromolar), though chlorin e6 shows exceptionally high potency against Dengue virus (nanomolar). LJ001 is reported to have a sub-micromolar IC50 against a range of enveloped viruses.
The direct, virucidal mechanism of this compound is a significant advantage, as it may be less susceptible to the development of viral resistance compared to drugs that target specific viral enzymes, which can mutate over time.
References
Benchmarking PD 404182: A Comparative Guide to Angiogenesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel angiogenesis inhibitor PD 404182 against established agents: Bevacizumab, Sunitinib, and Sorafenib. The information presented herein is intended to support research and development efforts in the field of anti-angiogenic therapies.
Executive Summary
This compound is a potent and competitive inhibitor of dimethylarginine dimethylaminohydrolase 1 (DDAH1), an enzyme crucial for the regulation of nitric oxide (NO) synthesis. By inhibiting DDAH1, this compound increases intracellular levels of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS). The resulting decrease in NO production leads to the attenuation of key angiogenic processes, including endothelial cell proliferation, migration, and tube formation. This mechanism of action distinguishes this compound from current standard-of-care angiogenesis inhibitors that primarily target the vascular endothelial growth factor (VEGF) signaling pathway.
Data Presentation: Comparative Efficacy
The following table summarizes the available quantitative data for this compound and the selected comparator angiogenesis inhibitors. It is critical to note that the presented data are derived from various independent studies and are not from direct head-to-head comparisons. Therefore, these values should be interpreted with caution as experimental conditions may vary significantly.
| Inhibitor | Target(s) | Assay Type | Cell Type | IC50 / EC50 | Citation(s) |
| This compound | DDAH1 | DDAH1 Enzyme Inhibition | Recombinant Human DDAH1 | 9 µM | [1] |
| Endothelial Tube Formation | Human Dermal Microvascular Endothelial Cells | 50-100 µM (attenuates formation) | [1] | ||
| Bevacizumab | VEGF-A | Endothelial Cell Proliferation (VEGF-induced) | Human Umbilical Vein Endothelial Cells (HUVEC) | Significant decrease in proliferation | [2] |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET | VEGFR2 Phosphorylation | NIH-3T3 cells | 10 nM | [3] |
| Endothelial Cell Proliferation (VEGF-dependent) | HUVEC | ~0.01 µmol/L | [4] | ||
| Sorafenib | Raf-1, B-Raf, VEGFR-2, VEGFR-3, PDGFR-β, c-KIT | Raf-1 Kinase Inhibition | Cell-free assay | 6 nM | |
| B-Raf Kinase Inhibition | Cell-free assay | 22 nM | |||
| VEGFR-2 Kinase Inhibition | Cell-free assay | 90 nM | |||
| Endothelial Cell Proliferation | Human Microvascular Endothelial Cells (HMEC-1) | 4 µM |
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways targeted by this compound and the comparator inhibitors.
Figure 1: Mechanism of Action of this compound.
Figure 2: Mechanism of Action of VEGF Pathway Inhibitors.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo angiogenesis assays are provided below.
Endothelial Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
Basement membrane matrix (e.g., Matrigel®)
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells
-
Endothelial cell growth medium
-
Test compounds (this compound, Sunitinib, Sorafenib) and vehicle control
-
96-well culture plates
-
Incubator (37°C, 5% CO2)
-
Inverted microscope with imaging capabilities
Protocol:
-
Thaw the basement membrane matrix on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with a thin layer of the matrix and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest endothelial cells and resuspend them in a serum-reduced medium.
-
Add the test compounds at various concentrations to the cell suspension.
-
Seed the cell suspension onto the solidified matrix in the 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualize and photograph the formation of tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Aortic Ring Assay
This ex vivo assay evaluates angiogenesis by observing the sprouting of new microvessels from aortic explants.
Materials:
-
Thoracic aorta from a rat or mouse
-
Serum-free culture medium
-
Collagen or Matrigel®
-
48-well culture plates
-
Surgical instruments (scissors, forceps)
-
Test compounds and vehicle control
-
Incubator (37°C, 5% CO2)
-
Stereomicroscope
Protocol:
-
Aseptically dissect the thoracic aorta and place it in cold, sterile serum-free medium.
-
Remove the surrounding fibro-adipose tissue.
-
Cross-section the aorta into 1 mm thick rings.
-
Embed the aortic rings in a collagen or Matrigel® matrix in a 48-well plate.
-
Add culture medium containing the test compounds or vehicle control to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Observe and photograph the outgrowth of microvessels from the aortic rings daily for 7-14 days using a stereomicroscope.
-
Quantify the angiogenic response by measuring the length and number of sprouts.
Xenograft Tumor Model
This in vivo model assesses the effect of anti-angiogenic agents on tumor growth and vascularization in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human tumor cell line
-
Culture medium and supplements
-
Test compounds and vehicle for administration
-
Calipers for tumor measurement
-
Microtome and histology reagents
-
Antibodies for immunohistochemistry (e.g., anti-CD31 for blood vessels)
Protocol:
-
Culture the human tumor cells in appropriate medium.
-
Subcutaneously inject a suspension of tumor cells into the flank of the immunocompromised mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compounds and vehicle control to the respective groups according to the desired dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Process the tumors for histological analysis.
-
Perform immunohistochemical staining for markers of angiogenesis (e.g., CD31) to assess microvessel density.
-
Analyze the data for tumor growth inhibition and changes in microvessel density.
Conclusion
This compound presents a novel anti-angiogenic strategy by targeting the DDAH1/ADMA/NO pathway. This mechanism is distinct from the direct VEGF-pathway inhibition of Bevacizumab, Sunitinib, and Sorafenib. While direct comparative data is limited, the available information suggests that this compound is a potent inhibitor of its target and effectively disrupts angiogenic processes in vitro. Further research, including head-to-head preclinical and clinical studies, is warranted to fully elucidate the therapeutic potential of this compound in comparison to established angiogenesis inhibitors. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses.
References
- 1. researchgate.net [researchgate.net]
- 2. A new paradigm for antiangiogenic therapy through controlled release of bevacizumab from PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer | Semantic Scholar [semanticscholar.org]
- 4. Inhibition of Angiogenesis and Extracellular Matrix Remodeling: Synergistic Effect of Renin-Angiotensin System Inhibitors and Bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating PD 404182: A Comparative Guide to its Antiviral Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the antiviral compound PD 404182, comparing its in vitro efficacy against a panel of established antiviral agents. The data presented is compiled from publicly available research to facilitate an objective assessment of its potential in antiviral drug development.
Executive Summary
This compound is a small molecule with demonstrated broad-spectrum antiviral activity. It exhibits a unique dual mechanism of action, functioning as a virucidal agent against certain enveloped viruses like Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV) by disrupting the virion structure.[1][2] Additionally, it acts as an enzyme inhibitor, specifically targeting the main protease (Mpro or 3CLpro) of SARS-CoV-2, the causative agent of COVID-19.[3] This guide summarizes the available in vitro data for this compound and compares it with standard-of-care antiviral compounds for HIV, HCV, Herpes Simplex Virus (HSV), and SARS-CoV-2.
Comparative Antiviral Activity
The following tables summarize the in vitro 50% inhibitory concentrations (IC50) of this compound and a panel of comparator antiviral compounds. It is important to note that the data has been compiled from various studies, and direct head-to-head comparisons under identical experimental conditions are limited. Variations in cell lines, virus strains, and assay protocols can influence the observed IC50 values.
Table 1: Anti-HIV Activity of this compound and Comparator Compounds
| Compound | Target | Assay Type | Cell Line | IC50 (µM) | Citation |
| This compound | Virucidal | Cell-based | TZM-bl | ~1 | [1] |
| Tenofovir | Reverse Transcriptase | Cell-based | MT-2 | Varies | |
| Lamivudine | Reverse Transcriptase | Cell-based | MT-4 | Varies | |
| Efavirenz | Reverse Transcriptase | Cell-based | MT-4 | Varies | |
| Atazanavir | Protease | Cell-based | MT-2 | Varies | |
| Raltegravir | Integrase | Cell-based | MT-4 | Varies |
Table 2: Anti-HCV Activity of this compound and Comparator Compounds
| Compound | Target | Assay Type | Cell Line | IC50 (µM) | Citation |
| This compound | Virucidal | Cell-based | Huh-7.5 | 11 | [1][2] |
| Boceprevir | NS3/4A Protease | Replicon Assay | Huh-7 | Varies | |
| Telaprevir (VX-950) | NS3/4A Protease | Replicon Assay | Huh-7 | Varies | |
| Sofosbuvir | NS5B Polymerase | Replicon Assay | Huh-7 | Varies |
Table 3: Anti-HSV Activity of this compound and Comparator Compounds
| Compound | Target | Assay Type | Cell Line | Concentration for Inhibition | Citation |
| This compound | Virucidal | Cell-based | Vero | 0.2 µM (prevents infection) | [3] |
| Acyclovir | DNA Polymerase | Plaque Reduction | Vero | Varies | |
| Penciclovir | DNA Polymerase | Plaque Reduction | Vero | Varies |
Table 4: Anti-SARS-CoV-2 Activity of this compound and Comparator Compounds
| Compound | Target | Assay Type | IC50 (µM) | Citation |
| This compound | Main Protease (Mpro/3CLpro) | Enzyme Inhibition | 0.081 | [3] |
| Remdesivir | RNA-dependent RNA polymerase | Cell-based | Varies | |
| Lopinavir | Main Protease (Mpro/3CLpro) | Enzyme Inhibition | Varies | |
| PF-00835231 | Main Protease (Mpro/3CLpro) | Cell-based | Varies |
Mechanisms of Action
This compound exhibits distinct mechanisms of action against different viruses, making it a versatile antiviral candidate.
Virucidal Activity (HIV & HCV)
Against HIV and HCV, this compound acts directly on the virus particles, leading to their physical disruption.[1][2] This virucidal mechanism is advantageous as it is less likely to lead to the development of drug resistance compared to inhibitors that target viral enzymes.
References
Safety Operating Guide
Proper Disposal of PD 404182: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before disposal, it is crucial to handle PD 404182 with appropriate care. Based on available safety information for chemicals with similar structures and applications, the following personal protective equipment (PPE) should be worn:
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye irritation.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn to avoid skin contact.
-
Body Protection: A standard laboratory coat is required.
This compound is known to be an irritant to the skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.
Quantitative Data Summary
For clarity and easy reference, the key identifying and solubility information for this compound is summarized in the table below.
| Property | Value |
| CAS Number | 72596-74-8 |
| Molecular Formula | C₁₁H₁₁N₃S |
| Molecular Weight | 217.29 g/mol |
| Solubility | Soluble in DMSO |
Disposal Procedures: A Step-by-Step Guide
The cardinal rule for the disposal of this compound is that it must not be disposed of with household garbage or allowed to enter the sewage system .[1] All disposal must adhere to local, state, and federal regulations for chemical waste.
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, vials), must be classified as chemical waste.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible substances.
Step 2: Waste Collection and Storage
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled container.
-
The container label should include:
-
The words "Hazardous Waste" or "Chemical Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "72596-74-8"
-
An indication of the hazard (e.g., "Irritant")
-
The accumulation start date.
-
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from general work areas and incompatible chemicals.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Follow all institutional procedures for waste pickup requests.
Step 4: Decontamination of Empty Containers
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (such as the solvent used to dissolve the compound).
-
The rinsate must be collected and disposed of as chemical waste.
-
After thorough cleaning, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.
Experimental Protocol: Decontamination of Glassware
For reusable glassware that has come into contact with this compound, the following decontamination protocol should be followed:
-
Initial Rinse: Rinse the glassware three times with a solvent in which this compound is soluble (e.g., DMSO), collecting the rinsate for disposal as chemical waste.
-
Wash: Wash the glassware with a standard laboratory detergent and water.
-
Final Rinse: Rinse the glassware thoroughly with deionized water.
-
Drying: Allow the glassware to dry completely before reuse.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound waste.
References
Comprehensive Safety and Handling Guide for PD 404182
For Researchers, Scientists, and Drug Development Professionals: Your Essential Resource for the Safe and Effective Use of PD 404182.
This document provides critical safety and logistical information for the handling of this compound, a potent inhibitor of dimethylarginine dimethylaminohydrolase 1 (DDAH1). Adherence to these guidelines is essential to ensure laboratory safety and the integrity of your research. This guide covers personal protective equipment (PPE), handling and storage protocols, disposal procedures, and detailed experimental methodologies.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or EN 166. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Inspect for tears or holes before use. |
| Body Protection | Laboratory Coat | Standard laboratory coat. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. |
Handling, Storage, and Disposal
Proper handling, storage, and disposal of this compound are critical for maintaining its stability and preventing environmental contamination.
Handling and Storage
| Parameter | Guideline |
| Handling | Handle in a well-ventilated area. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. |
| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated place. Recommended storage temperature is -20°C. |
Disposal Plan
Dispose of this compound and contaminated materials in accordance with all applicable federal, state, and local regulations.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste. Contact your institution's environmental health and safety (EHS) office for specific instructions. |
| Contaminated Labware | Decontaminate glassware with an appropriate solvent. Dispose of single-use plastics as hazardous waste. |
| Empty Containers | Rinse with an appropriate solvent three times. Dispose of the rinsate as hazardous waste. The empty container may then be disposed of as regular laboratory glass or plastic waste. |
This compound Signaling Pathway
This compound is a potent and competitive inhibitor of human dimethylarginine dimethylaminohydrolase 1 (DDAH1). DDAH1 is a key enzyme in the nitric oxide (NO) signaling pathway. It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS). By inhibiting DDAH1, this compound leads to an accumulation of ADMA, which in turn inhibits NOS activity and reduces the production of NO. This has downstream effects on processes such as angiogenesis and vasodilation.
Caption: this compound inhibits DDAH1, leading to reduced NO production and downstream effects.
Experimental Protocol: In Vitro Angiogenesis Assay (Tube Formation)
This protocol details the methodology for assessing the anti-angiogenic effects of this compound using an endothelial cell tube formation assay.
Materials
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Matrigel Basement Membrane Matrix
-
This compound
-
96-well culture plate
-
Phosphate Buffered Saline (PBS)
-
Calcein AM (for visualization)
-
Incubator (37°C, 5% CO2)
-
Fluorescence microscope
Procedure
-
Matrigel Coating:
-
Thaw Matrigel on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Preparation:
-
Culture HUVECs in Endothelial Cell Growth Medium until they reach 80-90% confluency.
-
Harvest the cells using trypsin and resuspend them in medium at a concentration of 2 x 10^5 cells/mL.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in endothelial cell medium to achieve the desired final concentrations. Include a vehicle control (DMSO only).
-
Add 100 µL of the cell suspension to each Matrigel-coated well.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-18 hours.
-
-
Visualization and Analysis:
-
After incubation, carefully remove the medium from the wells.
-
Wash the cells gently with PBS.
-
Stain the cells with Calcein AM for 30 minutes at 37°C.
-
Visualize the tube formation using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Caption: Workflow for the in vitro angiogenesis assay using this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
